Product packaging for ARV-771(Cat. No.:CAS No. 1949837-12-0)

ARV-771

Cat. No.: B605596
CAS No.: 1949837-12-0
M. Wt: 966.23
InChI Key: HJGNHEQIOZDQRW-VZRXUJQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ARV-771 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that functions as a pan-bromodomain and extra-terminal (BET) degrader. Its mechanism of action involves a bifunctional design: one end binds to BET proteins (BRD2, BRD3, BRD4), while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This recruitment brings the target protein and the ubiquitin ligase into proximity, leading to the ubiquitination and subsequent proteasomal degradation of the BET proteins. This compound demonstrates high affinity for the bromodomains of BET proteins, with Kd values of 34 nM, 4.7 nM, 8.3 nM, 7.6 nM, 9.6 nM, and 7.6 nM for BRD2(1), BRD2(2), BRD3(1), BRD3(2), BRD4(1), and BRD4(2), respectively. It achieves degradation of BRD2/3/4 in castration-resistant prostate cancer (CRPC) cell lines with a DC50 of less than 5 nM. Beyond its potent degradation of BET proteins, this compound has been shown to reduce levels of critical oncogenic downstream effectors, including the androgen receptor (AR) and c-Myc, leading to suppressed cell viability, induction of apoptosis, and cell cycle arrest. It has shown compelling efficacy in preclinical models, including tumor regression in CRPC xenografts and reduction of leukemia burden. Recent research has also revealed its activity in hepatocellular carcinoma (HCC) models, where it suppresses cell viability and colony formation, and can synergize with sorafenib. Furthermore, this compound has been utilized as a chemical tool in novel applications, such as the degradation of BRD-tagged chimeric antigen receptors (CAR) in T cells. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H63N9O7S2 B605596 ARV-771 CAS No. 1949837-12-0

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOGZKGXGLHDGS-QQRWPDCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H60ClN9O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ARV-771 as a PROTAC for BET Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The landscape of targeted therapy is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate pathogenic proteins rather than merely inhibiting them. ARV-771 is a pioneering PROTAC designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical epigenetic readers implicated in the transcriptional regulation of key oncogenes. By hijacking the cell's own ubiquitin-proteasome system, this compound induces the rapid and efficient degradation of these proteins, demonstrating superior potency and efficacy compared to traditional BET inhibitors in preclinical cancer models. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, preclinical data, and the experimental methodologies used to characterize its activity.

Introduction to PROTACs and BET Proteins

The Ubiquitin-Proteasome System and PROTAC Technology

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation, maintaining protein homeostasis by removing misfolded or no-longer-needed proteins. PROTACs are heterobifunctional molecules that leverage this system for therapeutic purposes.[1] They consist of two distinct ligands connected by a flexible linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[3]

The Bromodomain and Extra-Terminal (BET) Family

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators.[4] They act as "readers" of the histone code, binding to acetylated lysine residues on histone tails and other proteins through their conserved tandem bromodomains (BD1 and BD2).[4][5] This binding recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation.[5] BRD4, in particular, is a well-established co-activator of oncogenic transcription factors, including c-MYC and Nuclear Factor-κB (NF-κB), making BET proteins attractive targets for cancer therapy.[5][6]

This compound: A PROTAC BET Degrader

Chemical Structure and Properties

This compound is a potent, small-molecule, pan-BET degrader.[2][7] Its structure consists of a triazolo-diazepine acetamide moiety that binds to the bromodomains of BET proteins, a linker, and a ligand that engages the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] An inactive diastereomer, ARV-766, which cannot bind to VHL, serves as a negative control in experiments.[3][7] this compound was optimized for favorable physicochemical and pharmacokinetic properties for in vivo studies.[7][8]

  • Molecular Formula: C49H60ClN9O7S2[9][10]

  • Molecular Weight: 986.6 g/mol [9][10]

  • Solubility: Soluble in organic solvents like DMSO, ethanol, and DMF.[10]

Mechanism of Action

This compound functions by forming a ternary complex between a BET protein (BRD2, BRD3, or BRD4) and the VHL E3 ligase. This proximity, induced by the PROTAC, leads to the poly-ubiquitination of the BET protein, tagging it for subsequent degradation by the 26S proteasome. The degradation of BET proteins, particularly BRD4, disrupts the transcriptional programs of key oncogenes like c-MYC and androgen receptor (AR), leading to cell cycle arrest and apoptosis in cancer cells.[7][11]

G cluster_0 This compound Mediated Degradation ARV771 This compound Ternary Ternary Complex (BET-ARV771-VHL) ARV771->Ternary Binds BET BET Protein (BRD2/3/4) BET->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited Ub_BET Poly-ubiquitinated BET Protein Ternary->Ub_BET Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_BET->Proteasome Targeted Degraded Degraded Peptides Proteasome->Degraded Degrades

Diagram 1. Mechanism of this compound as a BET PROTAC. (Max Width: 760px)

Preclinical Efficacy and Biological Effects

In Vitro Degradation and Binding Affinity

This compound demonstrates high binding affinity for the bromodomains of BRD2, BRD3, and BRD4. This strong binding translates into potent and rapid degradation of these proteins in various cancer cell lines.

Table 1: Binding Affinities (Kd) of this compound for BET Bromodomains [12][13]

Bromodomain Binding Affinity (Kd, nM)
BRD2 (BD1) 34
BRD2 (BD2) 4.7
BRD3 (BD1) 8.3
BRD3 (BD2) 7.6
BRD4 (BD1) 9.6

| BRD4 (BD2) | 7.6 |

Table 2: In Vitro Degradation and Functional Potency of this compound [7][12][14][15]

Cell Line Cancer Type Target Metric Potency
22Rv1 Castration-Resistant Prostate Cancer BRD2/3/4 DC50 < 5 nM
VCaP Castration-Resistant Prostate Cancer BRD2/3/4 DC50 < 5 nM
LnCaP95 Castration-Resistant Prostate Cancer BRD2/3/4 DC50 < 5 nM
22Rv1 Castration-Resistant Prostate Cancer c-MYC IC50 < 1 nM
HepG2 Hepatocellular Carcinoma BRD2/3/4 Effective Degradation 0.1 µM

| Hep3B | Hepatocellular Carcinoma | BRD2/3/4 | Effective Degradation | 0.1 µM |

DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% maximal inhibition.

Downstream Signaling Effects

The degradation of BET proteins by this compound leads to significant downstream consequences on oncogenic signaling pathways.

  • c-MYC Suppression: As a critical downstream effector of BET proteins, c-MYC protein and mRNA levels are rapidly depleted following this compound treatment.[7][12]

  • Androgen Receptor (AR) Signaling: In prostate cancer models, this compound suppresses both full-length AR (FL-AR) and AR splice variant (AR-V7) expression at the mRNA level, an effect not observed with BET inhibitors.[7][14] This leads to the downregulation of AR-regulated genes.[12]

  • NF-κB Pathway: BET proteins are known to regulate NF-κB signaling.[5] this compound treatment leads to the depletion of NF-κB transcriptional targets such as Bcl-xL and XIAP in mantle cell lymphoma models.[6]

  • Apoptosis Induction: this compound induces apoptosis, evidenced by increased caspase activation and PARP cleavage in multiple cancer cell lines.[3][11][14]

G cluster_1 Downstream Effects of BET Degradation by this compound cluster_2 Transcriptional Dysregulation cluster_3 Cellular Outcomes ARV771 This compound BET BET Proteins (BRD2, BRD3, BRD4) ARV771->BET Induces Degradation Proteasomal Degradation BET->Degradation cMYC c-MYC Degradation->cMYC Suppresses Transcription AR AR / AR-V7 Degradation->AR Suppresses Transcription NfKB NF-κB Targets (Bcl-xL, XIAP) Degradation->NfKB Suppresses Transcription Apoptosis Apoptosis Degradation->Apoptosis Induces Proliferation Cell Proliferation cMYC->Proliferation AR->Proliferation NfKB->Apoptosis

Diagram 2. Downstream signaling of BET protein degradation. (Max Width: 760px)
Anti-proliferative and Pro-apoptotic Activity

This compound exhibits potent anti-proliferative effects across various cancer cell lines, often orders of magnitude more potent than corresponding BET inhibitors.[7] This activity is linked to the induction of cell cycle arrest and apoptosis.[11]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines [3][11]

Cell Line Cancer Type Assay Duration IC50 / Effect
22Rv1 Castration-Resistant Prostate Cancer 72 h ~10 nM
VCaP Castration-Resistant Prostate Cancer 72 h ~1 nM
LnCaP95 Castration-Resistant Prostate Cancer 72 h ~10 nM
Hep3B Hepatocellular Carcinoma 24-72 h Dose-dependent inhibition from 0.25 µM

| HepG2 | Hepatocellular Carcinoma | 24-72 h | Dose-dependent inhibition from 0.25 µM |

In Vivo Efficacy in Xenograft Models

Subcutaneous administration of this compound has demonstrated significant anti-tumor activity in mouse xenograft models of castration-resistant prostate cancer and hepatocellular carcinoma.[7][11]

Table 4: In Vivo Pharmacodynamic Effects of this compound in 22Rv1 Xenografts [12]

Treatment Dose Duration BRD4 Downregulation c-MYC Downregulation

| this compound | 10 mg/kg (s.c., daily) | 3 days | 37% | 76% |

Table 5: In Vivo Efficacy of this compound in Xenograft Models [3][8][11]

Xenograft Model Dose Regimen Outcome
22Rv1 (CRPC) 30 mg/kg (s.c., daily) Tumor regression
VCaP (CRPC) Intermittent dosing Tumor growth inhibition

| HepG2 (HCC) | Not specified | Reduced tumor volume and weight |

Key Experimental Methodologies

The characterization of this compound involves a series of standard and specialized assays to determine its efficacy from the molecular to the whole-organism level.

G cluster_workflow Experimental Workflow for PROTAC Evaluation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Start: PROTAC Compound (this compound) binding Binding Assay (e.g., TR-FRET) start->binding degradation Protein Degradation (Western Blot) binding->degradation functional Functional Assay (c-MYC ELISA) degradation->functional viability Cell Viability (MTS/MTT Assay) functional->viability apoptosis Apoptosis Assay (Caspase-Glo) viability->apoptosis pkpd PK/PD Studies apoptosis->pkpd Proceed if potent efficacy Xenograft Efficacy Study pkpd->efficacy tox Toxicity Assessment efficacy->tox end End: Candidate Selection tox->end Favorable profile

Diagram 3. Experimental workflow for assessing PROTAC activity. (Max Width: 760px)
Cell Culture

  • Cell Lines: Castration-resistant prostate cancer (22Rv1, VCaP, LnCaP95) and hepatocellular carcinoma (HepG2, Hep3B, HCCLM3) cell lines are commonly used.[3][11]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation
  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

c-MYC ELISA
  • Protocol:

    • Seed 22Rv1 cells (e.g., 30,000 cells/well) in a 96-well plate.[13]

    • After 24 hours, treat with a serial dilution of this compound for 16 hours.[3]

    • Lyse the cells and measure total c-MYC protein levels using a commercially available ELISA kit according to the manufacturer's instructions.

    • Normalize results to total protein concentration or cell number.

    • Calculate IC50 values using non-linear regression analysis.

Cell Viability Assay
  • Protocol (MTS/MTT Assay):

    • Seed cells (e.g., 5,000 cells/well for 22Rv1) in 96-well plates and allow them to attach.[13]

    • Treat with a 10-point serial dilution of this compound for 72 hours.[13]

    • Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

    • Express results as a percentage of the vehicle-treated control and calculate IC50 values.

In Vivo Xenograft Studies
  • Protocol:

    • Animal Models: Use immunodeficient mice (e.g., male Nu/Nu or CB17 SCID).[3][12]

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 22Rv1 cells in Matrigel) into the flank of each mouse.

    • Treatment: When tumors reach a palpable volume (e.g., 150-200 mm³), randomize mice into treatment cohorts (e.g., vehicle control, this compound at 10 or 30 mg/kg).[3]

    • Administer treatment via a clinically relevant route, such as subcutaneous injection, on a specified schedule (e.g., daily or intermittently).[3][8]

    • Monitoring: Measure tumor volumes with calipers regularly (e.g., 2-3 times per week) and monitor animal body weight as a measure of toxicity.[11]

    • Pharmacodynamics: At the end of the study (or in a satellite group), harvest tumors at a specific time point after the last dose (e.g., 8 hours) to analyze protein levels (BRD4, c-MYC) by Western blot or immunohistochemistry.[3][8]

    • Efficacy Analysis: Compare tumor growth inhibition (TGI) or regression between treated and vehicle groups.

Conclusion and Future Directions

This compound exemplifies the therapeutic potential of the PROTAC modality. By inducing the catalytic degradation of BET proteins, it achieves a more profound and durable suppression of oncogenic signaling than traditional inhibitors. Preclinical data in prostate cancer and other malignancies show superior potency and the ability to overcome some mechanisms of resistance to inhibitor-based therapies.[7] The successful in vivo activity of this compound has paved the way for the clinical development of other PROTAC degraders, not only for BET proteins but for a wide range of previously "undruggable" targets. Future research will likely focus on optimizing the pharmacokinetic properties of BET degraders, exploring combination therapies, and expanding their application to a broader range of diseases.[6][16]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of ARV-771

Abstract

This compound is a potent, small-molecule, pan-BET (Bromodomain and Extra-Terminal domain) degrader developed using the Proteolysis-Targeting Chimera (PROTAC) technology. It is a bifunctional molecule designed to induce the degradation of BET family proteins—BRD2, BRD3, and BRD4—which are crucial regulators of gene transcription and are implicated in various cancers, including castration-resistant prostate cancer (CRPC). This document provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound is a hetero-bifunctional molecule comprising three key components: a ligand that binds to the BET bromodomains, a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties. This design enables the hijacking of the cell's natural protein disposal system to specifically target and eliminate BET proteins.

Chemical Formula: C₄₉H₆₀ClN₉O₇S₂[1]

Molecular Weight: 986.65 g/mol

CAS Number: 1949837-12-0

SMILES: C--INVALID-LINK--C)C=C1)NC([C@@H]3C--INVALID-LINK--(C)C)NC(COCCCOCCNC(C[C@@H]4N=C(C5=CC=C(C=C5)Cl)C6=C(N7C(C)=NN=C47)SC(C)=C6C)=O)=O)=O)O)=O

Inactive Diastereomer: ARV-766 is an inactive diastereomer of this compound. It has the opposite configuration at the hydroxyproline moiety of the VHL ligand, which prevents it from binding to VHL, thus serving as a negative control in experiments.[2][3]

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions by inducing proximity between BET proteins and the VHL E3 ubiquitin ligase. This process involves the formation of a ternary complex (BET protein–this compound–VHL), which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein.[4][5] The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[6] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BET protein molecules. The degradation of BET proteins leads to the downregulation of key oncogenes, such as c-MYC and the Androgen Receptor (AR), ultimately inducing apoptosis and inhibiting tumor growth.[4][7]

ARV_771_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Effects ARV771 This compound Ternary Ternary Complex (BET-ARV771-VHL) ARV771->Ternary BET BET Protein (BRD2/3/4) BET->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->ARV771 Release Ternary->VHL Release PolyUb_BET Polyubiquitinated BET Protein Ternary->PolyUb_BET Ub Ubiquitin Ub->Ternary Polyubiquitination Proteasome 26S Proteasome PolyUb_BET->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation cMYC c-MYC Transcription Down Degradation->cMYC Suppresses AR AR Signaling Down Degradation->AR Suppresses Apoptosis Apoptosis cMYC->Apoptosis Induces AR->Apoptosis Induces

Caption: this compound signaling pathway leading to BET protein degradation and apoptosis.

Synthesis of this compound

The synthesis of this compound involves the conjugation of the BET-binding ligand with the VHL E3 ligase-binding ligand via a linker. A key publication outlines the procedure for the synthesis of this compound and its inactive diastereomer, ARV-766.[8] The process begins with the preparation of key intermediates.

Procedure for the Synthesis of this compound (Adapted from Raina et al., 2016):

  • Preparation of (S)-tert-butyl-1-(4-bromophenyl)-ethyl carbamate: (S)-1-(4-bromophenyl)ethanamine is reacted with NaHCO₃ and di-tert-butyl dicarbonate in a mixture of 1,4-dioxane and water. The mixture is stirred overnight, and the product is extracted and purified.[8]

  • Coupling Reactions: The synthesis proceeds through a series of coupling reactions to build the complete molecule. The BET-binding moiety is derived from a triazolo-diazepine acetamide structure, which has been used in clinical BET inhibitors.[8]

  • Linker Attachment: A suitable linker, often containing polyethylene glycol (PEG) units to improve solubility and pharmacokinetic properties, is attached to the BET-binding moiety.

  • Conjugation to VHL Ligand: The final step involves conjugating the BET ligand-linker intermediate with the HIF-1α–derived (R)-hydroxyproline-containing VHL E3 ligase-binding ligand to yield this compound.[8]

  • Purification: The final compound is purified using techniques such as flash chromatography and preparative HPLC to ensure high purity (≥98%).

Quantitative Biological Data

This compound has demonstrated potent and broad activity across various preclinical models. The following tables summarize key quantitative data.

Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains

Target BromodomainBinding Affinity (Kd) (nM)
BRD2(1)34[9][10]
BRD2(2)4.7[9][10]
BRD3(1)8.3[9][10]
BRD3(2)7.6[9][10]
BRD4(1)9.6[9][10]
BRD4(2)7.6[9][10]

Table 2: In Vitro Potency of this compound in Cancer Cell Lines

ParameterCell Line(s)ValueReference(s)
BET Degradation (DC₅₀) 22Rv1, VCaP, LnCaP95 (CRPC)< 5 nM[2][8][10]
c-MYC Depletion (IC₅₀) 22Rv1 (CRPC)< 1 nM[2][8][10]
Anti-proliferative (IC₅₀) Mino (Mantle Cell Lymphoma)17 ± 7 nM (apoptosis)[11]
MDA-MB-231 (Breast Cancer)0.12 ± 0.04 µM[11]
MDA-MB-436 (Breast Cancer)0.45 ± 0.02 µM[11]

Table 3: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationKey FindingsReference(s)
22Rv1 CRPC Xenograft10 mg/kg, daily, subcutaneous37% BRD4 downregulation, 76% c-MYC downregulation in tumor tissue.[10]
22Rv1 CRPC Xenograft30 mg/kg, daily, subcutaneousInduced tumor regression.[11][12][13]
VCaP CRPC XenograftNot specifiedEfficacious in suppressing tumor growth.[4]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

Experimental_Workflow cluster_workflow General Workflow for In Vitro Degradation Assay start 1. Cell Seeding treatment 2. Treatment with this compound (Dose-response, time-course) start->treatment incubation 3. Incubation (e.g., 16-24 hours) treatment->incubation lysis 4. Cell Lysis & Protein Quantification incubation->lysis analysis 5. Protein Level Analysis (Western Blot or ELISA) lysis->analysis quant 6. Data Quantification & Analysis (e.g., Densitometry) analysis->quant end 7. Determine DC₅₀ quant->end

Caption: A typical experimental workflow for assessing protein degradation by this compound.
Western Blot for BET Protein Degradation

  • Objective: To visually assess the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.

  • Methodology:

    • Cell Culture and Treatment: Seed CRPC cells (e.g., 22Rv1, VCaP) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 16 hours).[3]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

c-MYC and Androgen Receptor (AR) ELISA
  • Objective: To quantify the levels of the downstream effector proteins c-MYC and AR following this compound treatment.

  • Methodology:

    • Cell Culture and Treatment: Seed 22Rv1 (for c-MYC) or VCaP (for AR) cells in 96-well plates (30,000-40,000 cells/well).[9] Treat cells with a serial dilution of this compound for 16 hours.[3][9]

    • Lysis and Assay: Lyse the cells and perform the ELISA according to the manufacturer's protocol for the specific kit (e.g., PathScan Total PSA/KLK3 Sandwich ELISA Kit for AR).[8][9]

    • Data Analysis: Measure absorbance using a plate reader. Generate a dose-response curve and calculate the IC₅₀ value for protein depletion using appropriate software (e.g., GraphPad Prism).[8]

Cell Proliferation and Apoptosis Assays
  • Objective: To determine the effect of this compound on cell viability and the induction of apoptosis.

  • Methodology:

    • Cell Proliferation (e.g., CellTiter-Glo®):

      • Seed cells (e.g., 5,000 cells/well in a 96-well plate) and treat with a serial dilution of this compound for 72 hours.[9]

      • Add CellTiter-Glo® reagent to each well, incubate, and measure luminescence to quantify ATP levels, which correlate with cell viability.

    • Apoptosis (Caspase-Glo® 3/7 Assay):

      • Treat cells with this compound for 24-48 hours.[8]

      • Add Caspase-Glo® 3/7 reagent, incubate for 30 minutes, and measure luminescence to quantify caspase-3/7 activity, a hallmark of apoptosis.[8]

    • Apoptosis (PARP Cleavage):

      • Assess PARP cleavage via Western blot. A cleaved PARP band indicates apoptotic activity.[7][8]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., male Nu/Nu or CB17 SCID) implanted subcutaneously with human cancer cells (e.g., 5 x 10⁶ 22Rv1 cells in Matrigel).[8]

    • Treatment: Once tumors reach a specified volume (e.g., >200 mm³), randomize mice into treatment and vehicle control groups.[8]

    • Dosing: Administer this compound (e.g., 10-30 mg/kg) or vehicle via a suitable route (e.g., subcutaneous injection) on a defined schedule (e.g., daily for 3 weeks).[8][12]

    • Monitoring: Measure tumor volumes and body weight regularly.

    • Pharmacodynamic Analysis: At the end of the study, harvest tumors and plasma for analysis of target protein levels (e.g., BRD4, c-MYC) and drug concentration.[8][10]

Conclusion

This compound is a highly potent and effective BET protein degrader that exemplifies the therapeutic potential of PROTAC technology. Its ability to catalytically induce the degradation of BRD2, BRD3, and BRD4 proteins translates to superior efficacy compared to traditional BET inhibitors in preclinical models of solid tumors like castration-resistant prostate cancer. The detailed structural information, synthesis routes, and experimental data presented in this guide provide a solid foundation for further research and development in the field of targeted protein degradation.

References

ARV-771: A Technical Guide to its Discovery and Development as a BET-Degrading PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of ARV-771, a potent, small-molecule degrader of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed using the Proteolysis-Targeting Chimera (PROTAC) technology, this compound represents a significant advancement in the targeted degradation of disease-relevant proteins, particularly in the context of oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Rationale

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters. Overexpression or aberrant activity of BET proteins, particularly BRD4, is implicated in the pathogenesis of various cancers, including castration-resistant prostate cancer (CRPC) and mantle cell lymphoma (MCL), often through the upregulation of key oncogenes like c-MYC and the Androgen Receptor (AR).[1][2]

While traditional small-molecule inhibitors (BETi) like JQ1 and OTX015 can block the function of BET proteins, their efficacy can be limited by reversible binding and the accumulation of BET proteins, which may compromise their therapeutic activity.[1] PROTACs offer an alternative therapeutic modality. Instead of merely inhibiting the target protein, they hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce the degradation and removal of the target protein.

This compound was designed as a heterobifunctional molecule. One end binds to the bromodomains of BET proteins, and the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This induced proximity facilitates the poly-ubiquitination of the BET protein, marking it for destruction by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BET protein molecules, offering the potential for improved potency and a more durable response compared to occupancy-driven inhibitors.[1][5]

Mechanism of Action

The mechanism of this compound involves the formation of a ternary complex between the BET protein, this compound, and the VHL E3 ligase. This process is central to its function as a protein degrader.

  • Ternary Complex Formation : this compound simultaneously binds to a bromodomain of a BET protein (BRD2, BRD3, or BRD4) and to the VHL E3 ligase, bringing them into close proximity.[6]

  • Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BET protein.

  • Proteasomal Degradation : The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome unfolds and degrades the tagged BET protein into small peptides.

  • Catalytic Cycle : After degradation of the target protein, this compound and the E3 ligase are released and can engage another BET protein, enabling a catalytic cycle of degradation.[7]

This degradation of BET proteins leads to the transcriptional repression of key oncogenes, including c-MYC and those regulated by the androgen receptor, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][7]

ARV771_Mechanism_of_Action cluster_0 This compound Mediated Degradation cluster_1 Downstream Cellular Effects ARV771 This compound Ternary Ternary Complex (BET-ARV771-VHL) ARV771->Ternary BET BET Protein (BRD2/3/4) BET->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->ARV771 Recycled Ternary->VHL Recycled PolyUb_BET Poly-ubiquitinated BET Protein Ternary->PolyUb_BET Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_BET->Proteasome Recognition Degradation_Effect BET Protein Degradation Degraded Degraded Peptides Proteasome->Degraded Degradation cMYC c-MYC Repression Degradation_Effect->cMYC AR_Signaling AR Signaling Suppression Degradation_Effect->AR_Signaling CellCycleArrest Cell Cycle Arrest cMYC->CellCycleArrest Apoptosis Apoptosis AR_Signaling->Apoptosis TumorRegression Tumor Regression Apoptosis->TumorRegression CellCycleArrest->TumorRegression

Diagram 1: this compound Mechanism of Action and Downstream Effects.

Quantitative Preclinical Data

The preclinical development of this compound involved extensive characterization of its binding affinity, degradation potency, and in vitro and in vivo efficacy.

This table summarizes the dissociation constants (Kd) of this compound for the individual bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4. Lower Kd values indicate stronger binding.

Target ProteinBromodomainDissociation Constant (Kd) (nM)
BRD2BD134[3][8]
BD24.7[3][8]
BRD3BD18.3[3][8]
BD27.6[3][8]
BRD4BD19.6[3][8]
BD27.6[3][8]

This table details the cellular potency of this compound in degrading BET proteins and its downstream effect on c-MYC levels in castration-resistant prostate cancer (CRPC) cell lines.

Cell LineParameterValue
22Rv1DC₅₀ (BRD2/3/4 Degradation)< 5 nM[3][7]
22Rv1IC₅₀ (c-MYC Depletion)< 1 nM[3][7]
VCaPDC₅₀ (BRD2/3/4 Degradation)Not specified, but potent degradation observed[9]
VCaPIC₅₀ (c-MYC Depletion)< 1 nM[9]
LnCaP95DC₅₀ (BRD2/3/4 Degradation)Not specified, but potent degradation observed[9]
LnCaP95IC₅₀ (c-MYC Depletion)~1 nM[9]

This table presents the results from in vivo studies, demonstrating the anti-tumor activity of this compound in mouse models of CRPC.

Xenograft ModelAnimal StrainTreatmentOutcome
22Rv1Nu/Nu Mice10 mg/kg, s.c., daily for 3 days37% BRD4 downregulation; 76% c-MYC downregulation in tumor tissue[3][9]
22Rv1Nu/Nu Mice30 mg/kg, s.c., dailyDose-dependent tumor regression[2][9][10]
VCaPCB17 SCID MiceIntermittent dosing (Q3D or 3 days on/4 off)~60% Tumor Growth Inhibition (TGI)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

CRPC cell lines (22Rv1, VCaP, LnCaP95) and hepatocellular carcinoma cell lines (HepG2, Hep3B) were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.

  • Cell Lysis : Cells were seeded and treated with various concentrations of this compound for a specified duration (e.g., 16 or 24 hours). After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, c-MYC, AR, PARP, or β-actin (as a loading control).

  • Detection : After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cell Seeding : 22Rv1 cells (30,000 cells/well) for c-MYC ELISA or VCaP cells (40,000 cells/well) for AR ELISA were seeded in 96-well plates.[8]

  • Treatment : Cells were treated with a serial dilution of this compound for 16 hours.[8][9]

  • Assay : Following treatment, cell lysates were prepared and analyzed using commercially available ELISA kits for c-MYC or AR according to the manufacturer's instructions. Absorbance was read on a plate reader, and concentrations were calculated against a standard curve.

  • Cell Seeding : Cells were seeded in 96-well plates at an appropriate density.

  • Treatment : After allowing cells to adhere overnight, they were treated with various concentrations of this compound for 72 hours.[9]

  • Viability Measurement : Cell viability was assessed using reagents such as CellTiter-Glo (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was measured using a plate reader.

  • Data Analysis : Results were normalized to vehicle-treated controls, and IC₅₀ values were calculated using non-linear regression analysis.

  • Apoptosis : Apoptosis was quantified by measuring caspase 3/7 activity using the Caspase-Glo 3/7 assay (Promega) after 24 hours of treatment.[9] Alternatively, apoptosis was assessed by flow cytometry after staining with Annexin V and propidium iodide (PI).[4] Cleavage of PARP, a hallmark of apoptosis, was detected by Western blot.[4][7]

  • Cell Cycle : Cells were treated with this compound for 24 hours, harvested, and fixed in 70% ethanol.[4] Cells were then stained with PI containing RNase A, and the DNA content was analyzed by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).[4]

  • Animal Models : Male immunodeficient mice (e.g., Nu/Nu or CB17 SCID) were used.[2][9]

  • Tumor Implantation : 22Rv1 or VCaP cells were suspended in Matrigel and injected subcutaneously into the flanks of the mice.

  • Treatment : When tumors reached a predetermined size (e.g., 150-200 mm³), mice were randomized into treatment and vehicle groups. This compound was formulated (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered subcutaneously at specified doses and schedules.[2][3]

  • Monitoring : Tumor volumes and body weights were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (Length × Width²)/2.

  • Pharmacodynamic Analysis : At the end of the study, tumors were excised, and protein levels of BRD4 and c-MYC were analyzed by Western blot or ELISA to confirm target engagement and downstream effects.[3][9]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_assays Cellular Assays cluster_endpoints_vitro Endpoints cluster_invivo In Vivo Efficacy cluster_endpoints_vivo Endpoints start_vitro Cancer Cell Lines (e.g., 22Rv1, VCaP) treatment Treat with this compound (Dose-Response) start_vitro->treatment wb Western Blot treatment->wb elisa ELISA treatment->elisa prolif Proliferation Assay treatment->prolif apoptosis Apoptosis Assay treatment->apoptosis deg Protein Degradation (BRD4, etc.) wb->deg myc c-MYC/AR Levels elisa->myc ic50 IC₅₀ prolif->ic50 caspase Caspase Activity PARP Cleavage apoptosis->caspase start_vivo Implant Xenograft Tumors in Mice treatment_vivo Administer this compound (s.c. dosing) start_vivo->treatment_vivo monitoring Monitor Tumor Growth & Body Weight treatment_vivo->monitoring tgi Tumor Growth Inhibition (TGI) monitoring->tgi pd Pharmacodynamics (Tumor Biomarkers) monitoring->pd End of Study

Diagram 2: General Experimental Workflow for this compound Characterization.

Conclusion

The discovery and development of this compound have provided a robust proof-of-concept for the use of PROTAC technology in targeting solid tumors.[2][9] By inducing the degradation of BET proteins, this compound demonstrates superior potency and efficacy compared to traditional BET inhibitors in preclinical models of castration-resistant prostate cancer.[2] Its mechanism of action, which leads to the suppression of critical oncogenic drivers like c-MYC and the androgen receptor, results in significant anti-tumor activity both in vitro and in vivo. The comprehensive preclinical data and detailed methodologies outlined in this guide underscore the rigorous scientific process behind its development and provide a valuable resource for the scientific community engaged in targeted protein degradation and cancer drug discovery.

References

ARV-771: A Technical Overview of Binding Affinity and Mechanism of Action for BRD2, BRD3, and BRD4

Author: BenchChem Technical Support Team. Date: November 2025

ARV-771 is a potent, small-molecule, pan-BET (Bromodomain and Extra-Terminal domain) degrader based on Proteolysis-Targeting Chimera (PROTAC) technology[1][2]. It is designed to target the BET family proteins—BRD2, BRD3, and BRD4—for degradation by hijacking the body's natural protein disposal system[1][2][3]. This technical guide provides an in-depth look at the binding affinity of this compound for these proteins, the experimental protocols used to determine these affinities, and the underlying mechanism of action.

Binding Affinity of this compound for BET Bromodomains

This compound exhibits a high binding affinity for the individual bromodomains of BRD2, BRD3, and BRD4. The dissociation constants (Kd) are in the nanomolar range, indicating a strong interaction between this compound and its target proteins.

Target ProteinBromodomainDissociation Constant (Kd)
BRD2 BD134 nM[4][5]
BD24.7 nM[4][5]
BRD3 BD18.3 nM[4][5]
BD27.6 nM[4][5]
BRD4 BD19.6 nM[4][5]
BD27.6 nM[4][5]

Mechanism of Action: PROTAC-Mediated Degradation

As a PROTAC, this compound functions by inducing the formation of a ternary complex between the target BET protein and an E3 ubiquitin ligase[6]. This compound is composed of a moiety that binds to the BET bromodomains, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ligase[1][7]. This proximity leads to the poly-ubiquitination of the BET protein, marking it for degradation by the proteasome[1][2]. This degradation of BRD2, BRD3, and BRD4 has shown to be effective in cellular models of castration-resistant prostate cancer (CRPC)[8][9]. The degradation of these proteins leads to the suppression of downstream signaling pathways, such as that of the androgen receptor (AR) and c-MYC, ultimately inducing apoptosis in cancer cells[1][8][10]. The degradation of BRD4 by this compound has been shown to be dependent on VHL and the proteasome[11][12].

ARV771_Mechanism_of_Action cluster_0 cluster_1 cluster_2 ARV771 This compound Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV771->Ternary_Complex BET BET Protein (BRD2/3/4) BET->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of BET Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation BET Protein Degradation Proteasome->Degradation Degradation

This compound Mechanism of Action

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to BRD proteins is commonly determined using biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

TR-FRET is a robust, homogeneous assay suitable for high-throughput screening[13][14].

  • Principle: This assay measures the proximity between two molecules labeled with fluorescent dyes, a donor (e.g., Terbium chelate) and an acceptor (e.g., a dye-labeled ligand)[13][15]. When a BET protein, tagged with a donor fluorophore (often via an antibody), and a ligand labeled with an acceptor fluorophore are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength[16][17]. A compound that binds to the BET protein will displace the acceptor-labeled ligand, leading to a decrease in the FRET signal[17].

  • Typical Protocol:

    • Reagent Preparation: All reagents, including the His-tagged BRD4 protein, a biotinylated BET bromodomain ligand, a Terbium-labeled anti-His antibody (donor), and a streptavidin-dye conjugate (acceptor), are prepared in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)[15][16].

    • Compound Addition: Serial dilutions of the test compound (like this compound) are added to the wells of a microtiter plate[13].

    • Protein and Ligand Addition: The BRD protein and the fluorescently labeled ligand are then added to the wells[13][16].

    • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium[13][14].

    • Signal Detection: The fluorescence is read on a microplate reader capable of TR-FRET measurements, typically by exciting the donor and measuring emission from both the donor and acceptor wavelengths[13].

    • Data Analysis: The ratio of the acceptor to donor emission is calculated, and the data is plotted against the compound concentration to determine the IC50 value, which can be related to the binding affinity.

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay widely used for studying molecular interactions[18].

  • Principle: This technology utilizes two types of beads: a donor bead that generates singlet oxygen upon laser excitation, and an acceptor bead that emits light upon receiving the singlet oxygen[18]. If the donor and acceptor beads are brought into close proximity (within 200 nm) by a molecular interaction (e.g., a His-tagged BRD protein binding to a biotinylated histone peptide), a chemiluminescent signal is produced[18][19]. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal[18].

  • Typical Protocol:

    • Reagent Preparation: Prepare solutions of the His-tagged BRD protein, a biotinylated histone H4 peptide, streptavidin-coated acceptor beads, and anti-His-coated donor beads in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4)[20].

    • Compound Dispensing: Add varying concentrations of the inhibitor (this compound) to the assay plate wells.

    • Protein-Peptide Incubation: Add the BRD protein and the biotinylated histone peptide to the wells and incubate at room temperature for a period (e.g., 30 minutes) to allow for binding[20].

    • Bead Addition: Add the donor and acceptor beads to the wells.

    • Final Incubation: Incubate the plate in the dark at room temperature to allow the beads to bind to the protein-peptide complex.

    • Signal Reading: Read the plate on an AlphaScreen-capable plate reader.

    • Data Analysis: The signal intensity is plotted against the inhibitor concentration to calculate the IC50 value.

TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Reaction Assembly cluster_2 Incubation & Detection cluster_3 Data Analysis Prep_Buffer Prepare Assay Buffer Prep_Reagents Prepare BRD Protein, Donor, and Acceptor Prep_Buffer->Prep_Reagents Prep_Compound Serially Dilute This compound Add_Compound Add this compound to Microplate Wells Prep_Compound->Add_Compound Add_Reagents Add BRD Protein, Donor, and Acceptor Prep_Reagents->Add_Reagents Add_Compound->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Read_Plate Read Plate on TR-FRET Reader Incubate->Read_Plate Calculate_Ratio Calculate Acceptor/ Donor Emission Ratio Read_Plate->Calculate_Ratio Determine_IC50 Determine IC50 Value Calculate_Ratio->Determine_IC50

Generalized TR-FRET Experimental Workflow

References

The Cellular Impact of ARV-771: A Deep Dive into Apoptosis and Cell Cycle Dysregulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular effects of ARV-771, a potent Proteolysis Targeting Chimera (PROTAC) that selectively degrades Bromodomain and Extra-Terminal (BET) proteins. The focus of this document is to elucidate the mechanisms by which this compound induces apoptosis and disrupts the cell cycle, offering valuable insights for researchers in oncology and drug discovery.

Core Mechanism of Action: BET Protein Degradation

This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to BET proteins (BRD2, BRD3, and BRD4) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of BET proteins.[1][2] The degradation of these key transcriptional regulators leads to a cascade of downstream effects, profoundly impacting cell proliferation and survival.

Induction of Apoptosis: Orchestrating Programmed Cell Death

This compound has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines, including those of prostate and hepatocellular carcinoma.[1][2] The apoptotic response is characterized by the activation of key executioner proteins and the downregulation of anti-apoptotic factors.

Key Apoptotic Events:

  • Caspase Activation: Treatment with this compound leads to the activation of caspase-3/7, central executioners of apoptosis.[2]

  • PARP Cleavage: A hallmark of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), is consistently observed following this compound treatment.[1][2]

  • Downregulation of Anti-Apoptotic Proteins: this compound significantly reduces the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL, thereby lowering the threshold for apoptosis induction.[1]

  • Annexin V Staining: Increased Annexin V staining is observed in this compound-treated cells, indicating the externalization of phosphatidylserine, an early marker of apoptosis.[1]

Quantitative Analysis of this compound-Induced Apoptosis
Cell LineTreatment ConditionObservationReference
HepG2This compound (0.5, 1, 2 µM) for 24hDose-dependent increase in apoptosis[1]
Hep3BThis compound (0.5, 1, 2 µM) for 24hDose-dependent increase in apoptosis[1]
22Rv1This compound (concentrations not specified)Significant caspase activation and PARP cleavage[2]
VCaPThis compound (concentrations not specified)Significant caspase activation[2]
LnCaP95This compound (concentrations not specified)Significant caspase activation[2]

Signaling Pathway for this compound-Induced Apoptosis

This compound Induced Apoptosis Pathway ARV771 This compound BET BET Proteins (BRD2/3/4) ARV771->BET Binds VHL VHL E3 Ligase ARV771->VHL Proteasome Proteasome BET->Proteasome Bcl2_BclXL Bcl-2 / Bcl-XL BET->Bcl2_BclXL Transcriptionally Regulates Caspases Caspase Cascade (Caspase-3/7) Bcl2_BclXL->Caspases PARP PARP Caspases->PARP Cleaves Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound mediates the degradation of BET proteins, leading to reduced Bcl-2/Bcl-XL and subsequent activation of the caspase cascade, culminating in apoptosis.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

A key anti-cancer property of this compound is its ability to induce cell cycle arrest, primarily at the G0/G1 phase.[1] This prevents cancer cells from progressing through the cell cycle and replicating their DNA, thereby inhibiting tumor growth.

Molecular Mechanisms of Cell Cycle Arrest:

  • Downregulation of Cyclin D1 and CDKs: this compound treatment leads to a significant decrease in the protein levels of Cyclin D1 and Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are critical drivers of the G1 to S phase transition.[1][3]

  • Upregulation of p21/p27: The expression of CDK inhibitors, such as p21 (CDKN1A) and p27, is increased following this compound treatment.[1][3] These proteins bind to and inhibit the activity of CDK-cyclin complexes, enforcing the G1 checkpoint.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest
Cell LineThis compound Concentration% Cells in G0/G1 Phase (Control)% Cells in G0/G1 Phase (Treated)% Cells in S Phase (Control)% Cells in S Phase (Treated)Reference
HepG21 µM54.83 ± 1.2568.32 ± 1.5435.41 ± 0.9823.17 ± 1.12[1]
Hep3B1 µM58.27 ± 1.4372.19 ± 1.6731.59 ± 1.0519.46 ± 0.89[1]

Signaling Pathway for this compound-Induced Cell Cycle Arrest

This compound Induced Cell Cycle Arrest Pathway ARV771 This compound BET BET Proteins (BRD2/3/4) ARV771->BET Mediates Degradation Of Proteasome Proteasome cMYC c-MYC BET->cMYC Transcriptionally Regulates p21_p27 p21 / p27 BET->p21_p27 Represses Expression CyclinD1_CDK46 Cyclin D1 / CDK4/6 cMYC->CyclinD1_CDK46 Promotes Expression G1_S_Transition G1-S Transition CyclinD1_CDK46->G1_S_Transition Drives p21_p27->CyclinD1_CDK46 CellCycleArrest G0/G1 Cell Cycle Arrest

Caption: this compound-mediated BET protein degradation downregulates c-MYC and Cyclin D1/CDK4/6 while upregulating p21/p27, leading to G0/G1 cell cycle arrest.

Experimental Protocols

Cell Culture and Treatment
  • Cancer cell lines (e.g., HepG2, Hep3B, 22Rv1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • This compound is dissolved in DMSO to prepare a stock solution and diluted to the desired concentrations in cell culture medium for experiments.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Harvest cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Treat cells with this compound as described above.

  • Harvest cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., BRD4, c-MYC, Cyclin D1, CDK4/6, p21, p27, Bcl-2, Bcl-XL, PARP, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Assessing this compound Effects

Experimental Workflow for this compound Cellular Effects Analysis start Start: Cancer Cell Culture treatment This compound Treatment (Dose and Time Course) start->treatment harvest Cell Harvesting treatment->harvest apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) harvest->cell_cycle_assay western_blot Western Blot Analysis harvest->western_blot flow_cytometry_apoptosis Flow Cytometry Analysis (Apoptotic Population) apoptosis_assay->flow_cytometry_apoptosis flow_cytometry_cell_cycle Flow Cytometry Analysis (Cell Cycle Distribution) cell_cycle_assay->flow_cytometry_cell_cycle protein_analysis Protein Expression Analysis (Apoptosis & Cell Cycle Markers) western_blot->protein_analysis

Caption: A generalized workflow for investigating the cellular effects of this compound on apoptosis and cell cycle progression.

Conclusion

This compound effectively induces apoptosis and G0/G1 cell cycle arrest in cancer cells by promoting the degradation of BET proteins. This leads to the downregulation of key oncogenic drivers and cell cycle regulators, and the upregulation of tumor suppressors. The detailed mechanisms and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of BET protein degraders in oncology. The provided quantitative data and experimental workflows can serve as a valuable resource for scientists and researchers in the field.

References

The Critical Role of VHL E3 Ligase in the Function of ARV-771: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a potent and selective small molecule degrader of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). It belongs to a novel class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs). Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate the target protein entirely. This guide provides a comprehensive technical overview of the mechanism of action of this compound, with a specific focus on the indispensable role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in its function. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: The VHL-Mediated Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1] The degradation of BET proteins by this compound is contingent upon the formation of a ternary complex between the BET protein, this compound, and the VHL E3 ligase complex.[2]

The VHL E3 ligase complex is a multi-subunit protein complex that includes VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.[3] In its native physiological role, this complex is responsible for targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3]

This compound hijacks this cellular machinery by bringing a BET protein into close proximity with the VHL E3 ligase. Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BET protein. This polyubiquitination marks the BET protein for recognition and degradation by the 26S proteasome, a large protein complex that proteolytically degrades ubiquitinated proteins. A crucial aspect of this process is its catalytic nature; after the BET protein is degraded, this compound is released and can engage another BET protein and VHL E3 ligase complex, enabling the degradation of multiple target protein molecules.

The functionality of this compound is critically dependent on the VHL E3 ligase. This has been experimentally demonstrated by the observation that the degradation of BRD4 by this compound can be blocked by pre-treatment with an excess of a VHL ligand or a proteasome inhibitor.[4][5]

Quantitative Data on this compound Function

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for BET Bromodomains

TargetBinding Affinity (Kd, nM)
BRD2(1)34[6]
BRD2(2)4.7[6]
BRD3(1)8.3[6]
BRD3(2)7.6[6]
BRD4(1)9.6[6]
BRD4(2)7.6[6]

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineDC50 (BET Degradation)IC50 (c-MYC Depletion)IC50 (Anti-proliferative)
22Rv1< 5 nM[6]< 1 nM[6]~10 nM[4]
VCaPNot explicitly stated, but potent degradation observed[4]Not explicitly stated~1 nM[4]
LnCaP95Not explicitly stated, but potent degradation observed[4]Not explicitly stated~5 nM[4]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelDosing RegimenOutcome
22Rv110 mg/kg/day, s.c.37% BRD4 and 76% c-MYC downregulation in tumor tissue after 3 days.[7]
22Rv130 mg/kg/day, s.c.Tumor regression.[4]
VCaPIntermittent dosing (every 3 days or 3 days on/4 days off)60% tumor growth inhibition.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

ARV771_Mechanism_of_Action cluster_VHL_complex VHL E3 Ligase Complex cluster_PROTAC This compound VHL VHL ElonginC Elongin C VHL->ElonginC Cul2 Cullin 2 VHL->Cul2 Ternary_Complex Ternary Complex (BET-ARV771-VHL) VHL->Ternary_Complex ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cul2->Rbx1 ARV771 This compound ARV771->VHL binds BET BET Protein (BRD2/3/4) ARV771->BET binds ARV771->Ternary_Complex BET_ligand BET Ligand Linker Linker BET_ligand->Linker VHL_ligand VHL Ligand Linker->VHL_ligand BET->Ternary_Complex PolyUb_BET Polyubiquitinated BET Protein Ternary_Complex->PolyUb_BET Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_BET->Proteasome Recognition Degraded_BET Degraded Peptides Proteasome->Degraded_BET Degradation Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-BRD4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis CoIP_Workflow start Cell Treatment with this compound lysis Cell Lysis in Non-denaturing Buffer start->lysis pre_clearing Pre-clearing with Control Beads lysis->pre_clearing ip_antibody Incubation with Primary Antibody (e.g., anti-VHL) pre_clearing->ip_antibody beads Addition of Protein A/G Beads ip_antibody->beads immunoprecipitation Immunoprecipitation of Ternary Complex beads->immunoprecipitation washes Washing Steps to Remove Non-specific Binders immunoprecipitation->washes elution Elution of Bound Proteins washes->elution western_blot Western Blot Analysis (probe for BRD4) elution->western_blot result Detection of Ternary Complex western_blot->result

References

The Pharmacology of ARV-771: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: ARV-771 is a pioneering small-molecule, pan-BET (Bromodomain and Extra-Terminal) degrader developed using the Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] It represents a significant therapeutic advance over traditional BET inhibitors by inducing the degradation of BET proteins rather than merely blocking their function.[3] This molecule has demonstrated potent anti-tumor activity in preclinical models, particularly in castration-resistant prostate cancer (CRPC), by effectively suppressing key oncogenic signaling pathways.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, designed for researchers and drug development professionals.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This dual binding brings the BET proteins (BRD2, BRD3, and BRD4) into close proximity with the E3 ligase, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[4][5] By eliminating the entire protein scaffold, this compound overcomes some limitations of BET inhibitors, which can be compromised by the accumulation of BET proteins.[6]

ARV-771_Mechanism_of_Action cluster_1 Ubiquitination & Degradation This compound This compound BET_Protein BET Protein (BRD2/3/4) This compound->BET_Protein Binds to Bromodomain VHL_E3_Ligase VHL E3 Ligase This compound->VHL_E3_Ligase PolyUb Polyubiquitinated BET Protein BET_Protein->PolyUb Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action of this compound PROTAC.

Pharmacological Properties

Binding Affinity and Degradation Potency

This compound is a pan-BET degrader, binding to the bromodomains of BRD2, BRD3, and BRD4 and inducing their degradation with high potency in cancer cells.[1][7]

Target Binding Affinity (Kd) (nM) Cellular Degradation (DC50) Cell Line
BRD2 (BD1)34[1][7]< 5 nM[2][7][8]22Rv1 (CRPC)
BRD2 (BD2)4.7[1][7]< 5 nM[2][7][8]22Rv1 (CRPC)
BRD3 (BD1)8.3[1][7]< 5 nM[2][7][8]22Rv1 (CRPC)
BRD3 (BD2)7.6[1][7]< 5 nM[2][7][8]22Rv1 (CRPC)
BRD4 (BD1)9.6[1][7]< 5 nM[2][7][8]22Rv1 (CRPC)
BRD4 (BD2)7.6[1][7]< 5 nM[2][7][8]22Rv1 (CRPC)

Table 1: Binding affinity and cellular degradation potency of this compound.

In Vitro Efficacy

This compound demonstrates superior efficacy compared to traditional BET inhibitors in various cancer models. It potently suppresses the downstream effector c-MYC and induces apoptosis, whereas inhibitors like JQ-1 and OTX015 are often only cytostatic.[2][8] In CRPC cells, this compound treatment leads to significant caspase activation and PARP cleavage.[8][9][10]

Parameter Value Cell Lines Notes
c-MYC Depletion (IC50)< 1 nM[7][8]22Rv1Demonstrates effective downstream target suppression.
Antiproliferative Potency10- to 500-fold > JQ-1/OTX015[3][7]22Rv1, VCaP, LnCaP95Highlights the superiority of degradation over inhibition.
Apoptosis InductionInduces significant apoptosis[3]22Rv1, VCaP, LnCaP95A key advantage over cytostatic BET inhibitors.
AR & AR-V7 SuppressionReduces mRNA and protein levels[2][7][8]VCaPCritical for overcoming resistance in CRPC.

Table 2: Summary of in vitro activity of this compound in cancer cell lines.

In Vivo Efficacy and Pharmacodynamics

This compound exhibits robust in vivo activity in solid tumor xenograft models. Subcutaneous administration leads to significant tumor regression, even in models resistant to standard-of-care therapies like enzalutamide.[2][3]

Animal Model Cell Line Dose & Administration Key Outcomes
Nu/Nu Mice22Rv1 (AR-V7+)10 mg/kg, s.c., daily[7][8]Significant reduction in tumor AR-V7 levels.[8]
Nu/Nu Mice22Rv1 (Enzalutamide-Resistant)30 mg/kg, s.c., daily[9]Tumor regression.[9]
CB17 SCID MiceVCaPIntermittent Dosing[9][10]Tumor growth inhibition and BRD4/c-MYC depletion.[2][9]
Nude MiceHepG2 (HCC)20 mg/kg, s.c., every other day[11]Reduced tumor volume and weight.[12]

Table 3: In vivo efficacy of this compound in mouse xenograft models.

Pharmacodynamic studies confirm on-target activity in vivo, with daily 10 mg/kg subcutaneous injections in 22Rv1 tumor xenografts resulting in a 37% downregulation of BRD4 and a 76% suppression of c-MYC in tumor tissue.[7] Furthermore, this compound treatment significantly lowered circulating PSA levels, a key clinical biomarker for prostate cancer.[2]

Pharmacokinetic Properties

This compound was optimized to have physicochemical properties suitable for in vivo studies.[2][3] A single subcutaneous dose of 10 mg/kg maintains plasma drug levels above the concentration required for efficacy (c-MYC IC90) for 8-12 hours.[2]

Property Value
Molecular Weight / cPSA / clogD (pH 7.4)985 / 208 / 2.55 Ų[2][3]
c-MYC IC90 (with 50% mouse serum)100 nM[2][3]
Aqueous Solubility (PBS)17.8 µM[2][3]
Permeability (MDCK-MDR1) A to B / B to A0.09 / 1.61 x 10-6 cm/s[2]

Table 4: Physicochemical and pharmacokinetic properties of this compound.

Affected Signaling Pathways

By degrading BET proteins, this compound disrupts the transcriptional regulation of key oncogenes. The two most critical pathways affected in CRPC are Androgen Receptor (AR) signaling and c-MYC signaling. BET proteins act as "reader" proteins that bind to acetylated histones, recruiting transcriptional machinery to gene promoters. Their degradation by this compound evicts them from chromatin, leading to the transcriptional repression of AR, AR-V7, and c-MYC.[2][3]

ARV-771_Signaling_Pathway cluster_ARV This compound Action cluster_pathways Downstream Effects This compound This compound BET_Degradation BET Protein Degradation This compound->BET_Degradation Induces AR_Signaling AR / AR-V7 Signaling BET_Degradation->AR_Signaling Inhibits MYC_Signaling c-MYC Signaling BET_Degradation->MYC_Signaling Inhibits Cell_Growth Tumor Cell Proliferation & Survival AR_Signaling->Cell_Growth MYC_Signaling->Cell_Growth

Caption: Downstream signaling impact of this compound.

Mechanisms of Acquired Resistance

Preclinical studies have identified potential mechanisms of acquired resistance to this compound. Resistance is not typically associated with mutations in the target BET proteins but rather with alterations in the components of the E3 ligase machinery that the PROTAC hijacks.[13][14]

  • E3 Ligase Component Downregulation: For VHL-based PROTACs like this compound, resistance can emerge from the depletion or mutation of essential components of the VHL E3 ligase complex, such as Cullin 2 (CUL2).[13] Loss of CUL2 function prevents the formation of a productive ubiquitination complex, thereby rendering this compound ineffective.[13]

  • Drug Efflux Pumps: In multiple myeloma models, resistance has been linked to the upregulation of the drug efflux pump ABCB1.[15]

  • Signaling Pathway Activation: Activation of the β-catenin signaling pathway has also been observed in this compound tolerant multiple myeloma cells.[16]

Notably, cancer cells that develop resistance to a VHL-based degrader may retain sensitivity to a PROTAC that utilizes a different E3 ligase, such as Cereblon (CRBN).[13][14]

ARV-771_Resistance This compound This compound Ternary_Complex This compound :: BET :: VHL-E3 This compound->Ternary_Complex Degradation BET Degradation Ternary_Complex->Degradation Resistance Drug Resistance CUL2 CUL2 (VHL Complex Component) CUL2->Ternary_Complex is part of CUL2->Resistance Mutation or Depletion leads to

Caption: Resistance via E3 ligase component alteration.

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of this compound.

Western Blot for Protein Degradation
  • Objective: To quantify the degradation of target proteins (BRD2, BRD3, BRD4, c-MYC, AR) and observe markers of apoptosis (cleaved PARP).

  • Protocol:

    • Cell Culture and Treatment: Plate cancer cells (e.g., 22Rv1, VCaP) and allow them to adhere. Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against target proteins (e.g., anti-BRD4, anti-c-MYC, anti-PARP) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-Actin) to normalize results.[12][13]

Cell Proliferation Assay
  • Objective: To determine the antiproliferative effect (IC50) of this compound.

  • Protocol:

    • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well).

    • Treatment: After 24 hours, treat cells with a serial dilution of this compound for 72 hours.

    • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of cell viability.

    • Data Analysis: Measure luminescence using a plate reader. Normalize the results to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.[1][10]

In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Protocol:

    • Animal Model: Use immunocompromised mice (e.g., male Nu/Nu or SCID).

    • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 106 22Rv1 cells) mixed with Matrigel into the flank of each mouse.

    • Treatment Initiation: Once tumors reach a palpable volume (e.g., 150-200 mm³), randomize mice into treatment cohorts (e.g., vehicle control, this compound at 10 or 30 mg/kg).

    • Dosing: Administer the compound via the desired route (e.g., subcutaneous injection) according to the planned schedule (e.g., daily).

    • Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per week.

    • Endpoint Analysis: At the end of the study, euthanize the animals. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for BRD4/c-MYC) or immunohistochemistry. Collect blood for biomarker analysis (e.g., PSA ELISA).[2][10][12]

Experimental_Workflow cluster_1 In_Vitro_Start In Vitro Characterization Binding Binding Affinity (Kd) In_Vitro_Start->Binding Degradation Protein Degradation (Western Blot, DC50) In_Vitro_Start->Degradation Activity Cellular Activity (Proliferation, Apoptosis) In_Vitro_Start->Activity In_Vivo_Start In Vivo Validation Activity->In_Vivo_Start Promising Results PK Pharmacokinetics (PK Studies) In_Vivo_Start->PK Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK->Efficacy PD Pharmacodynamics (Target Engagement in Tumor) Efficacy->PD

Caption: General workflow for preclinical evaluation.

Conclusion

This compound is a potent and efficacious pan-BET degrader that validates the therapeutic strategy of targeted protein degradation for solid tumors.[2] Its ability to induce robust degradation of BRD2, BRD3, and BRD4 leads to superior anti-tumor activity compared to traditional BET inhibitors in preclinical models of CRPC and other cancers.[3] By simultaneously suppressing both AR and c-MYC signaling, this compound addresses key drivers of CRPC progression and resistance.[2] While acquired resistance through E3 ligase pathway alterations is a potential clinical challenge, the extensive preclinical data for this compound provides a strong rationale for the continued development of BET degraders as a promising new class of cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for ARV-771 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a potent, small-molecule, pan-BET (Bromodomain and Extra-Terminal domain) degrader based on Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] It functions by inducing the degradation of BET family proteins—BRD2, BRD3, and BRD4.[2][3] this compound accomplishes this by forming a ternary complex between the target BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the BET protein.[2][4] This degradation of BET proteins disrupts downstream signaling pathways, notably by reducing levels of the oncoprotein c-MYC, and has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, particularly in models of castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).[3][5][6]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its effects on cell viability, protein degradation, and apoptosis.

Mechanism of Action: this compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

ARV771_Mechanism cluster_arv771 This compound (PROTAC) cluster_cellular Cellular Environment ARV771 This compound BET_ligand BET-binding moiety VHL_ligand VHL-binding moiety Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV771->Ternary_Complex Binds to Linker Linker BET_ligand->Linker Linker->VHL_ligand BET BET Protein (BRD2/3/4) BET->Ternary_Complex Recruited to VHL VHL E3 Ligase VHL->Ternary_Complex Recruited to Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Catalyzes Downstream Downregulation of c-MYC, BCL2 Ternary_Complex->Downstream Leads to Ubiquitin Ubiquitin Ubiquitin->Ub_BET Polyubiquitination Proteasome Proteasome Ub_BET->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Results in Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis Induces

Caption: Mechanism of this compound-induced BET protein degradation.

Data Presentation: Summary of In Vitro Efficacy

The following tables summarize the quantitative data for this compound's in vitro activity across various cancer cell lines.

Table 1: Potency of this compound in Degrading BET Proteins and Inhibiting c-MYC.

Cell Line Target Assay Parameter Value (nM) Reference
22Rv1 BRD2/3/4 Western Blot DC₅₀ < 5 [6][7]
VCaP BRD2/3/4 Western Blot DC₅₀ < 5 [7]
LnCaP95 BRD2/3/4 Western Blot DC₅₀ < 5 [7]
22Rv1 c-MYC ELISA IC₅₀ < 1 [1][7]

| Hela | BRD4 | Western Blot | DC₅₀ | ~100 |[8] |

DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein. IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that inhibits a biological process by 50%.

Table 2: Anti-proliferative and Apoptotic Activity of this compound.

Cell Line Assay Parameter Value (nM) Incubation Time Reference
Hep3B Cell Viability Effective Conc. 250 24, 48, 72h [3]
HepG2 Cell Viability Effective Conc. 250 24, 48, 72h [3]
HCCLM3 Cell Viability Effective Conc. 500 24, 48, 72h [3]
22Rv1 Cell Proliferation EC₅₀ 44 72h [1]
MOLM-13 Growth Inhibition IC₅₀ 7.45 96h [1]
MV4-11 Growth Inhibition IC₅₀ 0.43 96h [1]
RS4;11 Growth Inhibition IC₅₀ 2.4 96h [1]

| Z-138 | Apoptosis Induction | IC₅₀ | 142 | 48h |[1] |

Experimental Protocols

General Guidelines for this compound Handling and Storage
  • Solubility: this compound is soluble in DMSO. For in vitro experiments, prepare a concentrated stock solution in DMSO (e.g., 10-100 mM).[9]

  • Storage: Store the solid compound at -20°C for up to 3 years. Store the DMSO stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.

  • Working Solutions: Prepare fresh working solutions by diluting the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Viability Assay (MTS or CellTiter-Glo)

This protocol determines the effect of this compound on cell proliferation and viability.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Data Analysis Seed 1. Seed cells in 96-well plate (e.g., 5,000 cells/well) Incubate1 2. Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Treat with serial dilutions of this compound Incubate1->Treat Incubate2 4. Incubate for 24-72 hours Treat->Incubate2 Add_Reagent 5. Add MTS or CellTiter-Glo Reagent Incubate2->Add_Reagent Incubate3 6. Incubate as per manufacturer's protocol Add_Reagent->Incubate3 Read 7. Measure Absorbance or Luminescence Incubate3->Read Analyze 8. Plot dose-response curve and calculate IC₅₀/EC₅₀ Read->Analyze

Caption: Workflow for a typical cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., HepG2, 22Rv1).

  • Complete cell culture medium.

  • 96-well clear or opaque-walled plates.

  • This compound stock solution (in DMSO).

  • MTS assay kit (e.g., Promega #G3581) or CellTiter-Glo Luminescent Cell Viability Assay (Promega #G7573).[3][5]

  • Plate reader (absorbance or luminescence).

Procedure:

  • Seed cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.[1][9]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. A 10-point, 1:3 dilution series is common.[1][9]

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • Add the viability reagent according to the manufacturer's protocol (e.g., 20 µL of MTS reagent or 100 µL of CellTiter-Glo reagent per well).

  • Incubate for the time specified by the manufacturer (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo).

  • Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.

  • Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ or EC₅₀ value using appropriate software (e.g., GraphPad Prism).[1]

Protocol 2: Western Blot for BET Protein Degradation

This protocol is used to visualize and quantify the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.

Materials:

  • Cancer cell line of interest.

  • 6-well or 10 cm culture dishes.

  • This compound stock solution.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for a specified duration (e.g., 16 or 24 hours).[3][7] Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Clear the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensity using software like ImageJ and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • This compound stock solution.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at desired concentrations (e.g., 0.5, 1, 2 µM) for 24 or 48 hours.[3]

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Alternative Apoptosis Assay (Caspase-Glo 3/7): A plate-based luminescent assay can also be used to measure caspase-3 and -7 activity, which are key effectors of apoptosis.[5] The protocol is similar to the CellTiter-Glo assay, where the Caspase-Glo 3/7 reagent is added to treated cells in a 96-well plate, and luminescence is measured.[5]

References

Application Notes and Protocols: ARV-771 for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of ARV-771, a potent proteolysis-targeting chimera (PROTAC) BET degrader, in preclinical in vivo mouse models. The following information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a small molecule that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4.[1] It functions as a PROTAC by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the BET protein, targeting it for degradation by the proteasome.[2][3] The degradation of BET proteins, particularly BRD4, leads to the downregulation of key oncogenes, such as c-MYC, and disrupts critical cancer-related signaling pathways, including the androgen receptor (AR) signaling pathway in prostate cancer.[4][5][6]

Signaling Pathway

The degradation of BET proteins by this compound initiates a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in cancer cells. A key target of BET proteins is the transcription factor c-MYC, a potent oncogene. By degrading BRD4, this compound effectively reduces c-MYC expression at both the mRNA and protein levels.[4][5] In the context of castration-resistant prostate cancer (CRPC), this compound has been shown to suppress both full-length androgen receptor (FL-AR) and its splice variants, like AR-V7, which are critical drivers of the disease.[4][6][7]

ARV771_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects ARV771 This compound BET BET Proteins (BRD2, BRD3, BRD4) ARV771->BET Binds VHL VHL E3 Ligase ARV771->VHL Recruits Proteasome Proteasome BET->Proteasome Ubiquitination & Degradation cMYC c-MYC (Transcription Factor) BET->cMYC Transcriptionally Regulates AR_Signaling Androgen Receptor (AR) Signaling BET->AR_Signaling Regulates Proteasome->cMYC Suppression Proteasome->AR_Signaling Suppression Apoptosis Apoptosis Proteasome->Apoptosis CellCycle Cell Cycle Progression cMYC->CellCycle TumorGrowth Tumor Growth AR_Signaling->TumorGrowth CellCycle->TumorGrowth Apoptosis->TumorGrowth

This compound mechanism of action and downstream signaling effects.

Dosage and Administration in Mouse Models

The following tables summarize the dosages and administration routes for this compound in various in vivo mouse models based on published studies.

Table 1: this compound Dosage and Administration in Prostate Cancer Xenograft Models
Mouse StrainCancer Cell LineDosageAdministration RouteDosing ScheduleOutcome
Nu/Nu22Rv110 mg/kgSubcutaneous (s.c.)Daily for 3 days37% BRD4 and 76% c-MYC downregulation in tumor tissue.[4][8]
Nu/Nu22Rv130 mg/kgSubcutaneous (s.c.)DailyTumor regression.[1][4][9]
CB17 SCIDVCaP30 mg/kgSubcutaneous (s.c.)Every 3 days (Q3D) or 3 days on/4 days off for 16 days60% tumor growth inhibition (TGI).[10]
Table 2: this compound Dosage and Administration in Other Cancer Xenograft Models
Mouse StrainCancer Cell LineDosageAdministration RouteDosing ScheduleOutcome
NudeHepG2 (Hepatocellular Carcinoma)20 mg/kgSubcutaneous (s.c.)Every other day for 25 daysReduced tumor volume and weight.[11][12]
Immune-depletedMantle Cell Lymphoma (MCL) cellsNot specifiedNot specifiedNot specifiedInhibited in vivo growth and improved survival.[13]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in in vivo mouse models.

Xenograft Mouse Model Establishment

A common method for establishing solid tumor xenografts is as follows:

  • Cell Culture : Culture the desired cancer cell line (e.g., 22Rv1, VCaP, HepG2) under standard conditions.

  • Cell Preparation : Harvest cells and resuspend them in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel. A typical ratio is 1:1.

  • Implantation : Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., Nu/Nu, SCID).[6][14]

  • Tumor Growth Monitoring : Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

This compound Formulation and Administration
  • Formulation : this compound is soluble in organic solvents like DMSO and ethanol.[9] For in vivo use, a stock solution in an organic solvent is typically diluted with an aqueous buffer. A common vehicle for subcutaneous administration is a solution of DMSO, PEG300, and saline. The final concentration of the organic solvent should be minimized to avoid toxicity.

  • Administration : Administer the prepared this compound solution to the mice via subcutaneous injection.

Efficacy Studies
  • Treatment Groups : Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).

  • Dosing : Administer the drug according to the predetermined schedule.

  • Monitoring : Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint : Euthanize mice when tumors reach a predetermined size, or at the end of the study. Tumors and other tissues can then be harvested for further analysis.

Pharmacodynamic (PD) Analysis

To confirm the mechanism of action of this compound in vivo, the levels of target proteins in tumor tissue are assessed.

  • Tissue Collection : Harvest tumors from treated and control mice at a specific time point after the final dose (e.g., 8 hours).[5][15]

  • Protein Extraction : Homogenize the tumor tissue and extract total protein using appropriate lysis buffers.

  • Western Blot Analysis :

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against BRD4, c-MYC, and other relevant proteins (e.g., AR, PARP).

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with a secondary antibody and visualize the protein bands.

  • ELISA : Quantify protein levels (e.g., c-MYC, FL-AR) in tumor lysates or serum PSA levels using commercially available ELISA kits.[5][6]

Immunohistochemistry (IHC)

IHC can be used to visualize the expression and localization of proteins within the tumor microenvironment.

  • Tissue Preparation : Fix harvested tumors in formalin and embed in paraffin.

  • Staining : Section the paraffin-embedded tissues and stain with antibodies against proteins of interest (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).[12]

  • Imaging and Analysis : Visualize the stained slides under a microscope and quantify the staining intensity and percentage of positive cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in an in vivo mouse model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture 1. Cell Culture implantation 2. Tumor Cell Implantation cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. This compound Administration randomization->treatment monitoring 6. Tumor & Body Weight Monitoring treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint tissue_harvest 8. Tissue Harvest endpoint->tissue_harvest pd_analysis 9. Pharmacodynamic Analysis (WB, ELISA) tissue_harvest->pd_analysis histology 10. Histological Analysis (IHC) tissue_harvest->histology data_analysis 11. Data Analysis & Interpretation pd_analysis->data_analysis histology->data_analysis

A typical workflow for in vivo evaluation of this compound.

References

Preparing ARV-771 Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock and working solutions of ARV-771, a potent proteolysis-targeting chimera (PROTAC) BET degrader. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Summary of Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 986.64 g/mol [1][2][3][4]
Appearance Crystalline solid[5]
Solubility in DMSO ≥ 50 mg/mL (50.68 mM)[2][4], up to 100 mg/mL (101.35 mM)[1], or 100 mM[6]. A 15 mg/mL solubility has also been reported[5][7].[1][2][4][5][6][7]
Solubility in Ethanol Approximately 10 mg/mL[5][7] or 100 mg/mL[1].[1][5][7]
Solubility in DMF Approximately 20 mg/mL.[5][7][5][7]
Aqueous Solubility Sparingly soluble in aqueous buffers.[5] A solubility of approximately 0.14 mg/mL is achievable in a 1:6 solution of DMF:PBS (pH 7.2).[5][5]
Storage (Powder) Store at -20°C for up to 3 years.[1][2] Stability of at least 4 years at -20°C has also been reported.[5][1][2][5]
Storage (Stock Solution) Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1] Some sources suggest storage at -80°C for up to 2 years.[2][1][2]

Experimental Protocols

Accurate preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental data. The following protocols provide detailed methodologies for preparing this compound for both in vitro and in vivo applications.

Protocol 1: Preparation of High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution to working concentrations for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or fresh, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 50 mM stock solution, use the following calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 50 mmol/L x 0.001 L x 986.64 g/mol = 49.33 mg

  • Weigh this compound:

    • Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the desired volume of DMSO to the tube containing the this compound powder. For a 50 mM solution, this would be 1 mL.

    • Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]

  • Dissolve the compound:

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[8]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1-2 years).[1][2] For short-term storage, -20°C for up to 1 month is also an option.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the high-concentration stock solution to the final working concentrations required for cell-based assays.

Materials:

  • This compound stock solution (e.g., 50 mM in DMSO)

  • Appropriate cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Determine the final desired concentration:

    • For example, to prepare a 10 µM working solution.

  • Perform serial dilutions:

    • It is recommended to perform serial dilutions to achieve the final concentration accurately.

    • For instance, to get to 10 µM from a 50 mM stock, you can first dilute the stock 1:100 in culture medium to get a 500 µM intermediate solution. Then, dilute this intermediate solution 1:50 in culture medium to achieve the final 10 µM concentration.

    • The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Ensure the vehicle control in your experiment contains the same final concentration of DMSO.

Protocol 3: Preparation of Working Solutions for In Vivo Studies

The formulation for in vivo administration of this compound requires specific vehicles to ensure solubility and bioavailability.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl in sterile water) or Corn Oil

  • Sterile tubes and syringes

Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline): [8][9]

  • Prepare a concentrated DMSO stock:

    • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[2]

  • Add co-solvents sequentially:

    • To prepare 1 mL of the final formulation, for example, for a target concentration of 2.5 mg/mL:

      • Start with 100 µL of the 25 mg/mL this compound in DMSO stock solution.

      • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

      • Add 50 µL of Tween 80 and mix again until the solution is clear.

      • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • Use immediately:

    • It is recommended to prepare this formulation fresh on the day of use.[2]

Alternative In Vivo Formulation (5% DMSO, 95% Corn Oil): [1]

  • Prepare a DMSO stock:

    • Prepare a stock solution of this compound in DMSO (e.g., 16.6 mg/mL).[1]

  • Dilute in Corn Oil:

    • To prepare 1 mL of the final formulation, add 50 µL of the 16.6 mg/mL DMSO stock solution to 950 µL of corn oil.

  • Mix and use:

    • Mix thoroughly to ensure a uniform suspension. This solution should be used immediately after preparation.[1]

Visualizing the Workflow

The following diagrams illustrate the key steps in preparing this compound solutions.

cluster_stock Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Working Solution stock_sol This compound Stock in DMSO serial_dil Serial Dilution in Culture Medium stock_sol->serial_dil final_conc Final Working Concentration serial_dil->final_conc stock_sol_iv This compound Stock in DMSO add_peg Add PEG300 stock_sol_iv->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_form Final Formulation add_saline->final_form

Caption: Preparation of in vitro and in vivo working solutions.

This compound Signaling Pathway

This compound functions as a PROTAC, inducing the degradation of BET proteins. This mechanism of action is crucial to its therapeutic potential.

ARV771 This compound Ternary Ternary Complex (BET-ARV771-VHL) ARV771->Ternary BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitination Ternary->Ub recruits Proteasome Proteasome Ub->Proteasome targets for Degradation BET Protein Degradation Proteasome->Degradation leads to

Caption: Mechanism of action of this compound.

References

Application Note: Western Blot Protocol for Detecting ARV-771 Mediated BET Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARV-771 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific target proteins.[1][2][3] It functions by simultaneously binding to the target Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This induced proximity facilitates the ubiquitination of the BET proteins, marking them for subsequent degradation by the 26S proteasome. This mechanism effectively reduces the intracellular levels of these proteins, which are critical regulators of gene transcription and are implicated in various cancers, including castration-resistant prostate cancer (CRPC).[4][5]

Western blotting is a fundamental and widely used technique to quantify changes in protein levels.[6] This application note provides a detailed protocol for using Western blot to measure the dose-dependent degradation of BET proteins in cancer cell lines following treatment with this compound.

This compound Mechanism of Action

This compound forms a ternary complex with the target BET protein and the VHL E3 ligase. This complex brings the ubiquitin-charged E2 enzyme into close proximity with the BET protein, leading to its polyubiquitination and subsequent recognition and degradation by the proteasome.

ARV771_Mechanism cluster_0 Cellular Environment ARV771 This compound Ternary Ternary Complex (BET-ARV771-VHL) ARV771->Ternary BET BET Protein (BRD2, BRD3, BRD4) BET->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_BET Polyubiquitinated BET Protein Ternary->Ub_BET Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_BET->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: this compound mediated BET protein degradation pathway.

Experimental Protocol

This protocol outlines the steps to perform a dose-response experiment to quantify this compound-mediated protein degradation.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Protocol Workflow arrow arrow A 1. Cell Culture & Seeding (e.g., 22Rv1, VCaP) B 2. Treatment (this compound, Vehicle, Controls) A->B C 3. Cell Lysis (RIPA Buffer + Inhibitors) B->C D 4. Protein Quantification (BCA or Bradford Assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunodetection F->G H 8. Signal Detection (ECL Substrate) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Key steps for Western blot analysis of protein degradation.

Part 1: Cell Culture and Treatment
  • Cell Lines: Castration-resistant prostate cancer (CRPC) cell lines such as 22Rv1, VCaP, or LNCaP95 are commonly used.[3][5][7][8] Hepatocellular carcinoma (HCC) cells like HepG2 and Hep3B have also been shown to be responsive.[4]

  • Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 500 nM) for a fixed time, typically 16-24 hours.[5][9][10]

    • Essential Controls:

      • Vehicle Control: Treat cells with the same volume of DMSO used for the highest this compound concentration.

      • Negative Control: Treat cells with ARV-766, an inactive diastereomer of this compound that does not bind to VHL.[5][8][11] This ensures the observed degradation is due to the specific PROTAC mechanism.

      • Mechanism Control (Proteasome Inhibition): Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Carfilzomib or 10 µM MG132) for 30-60 minutes before adding this compound.[5][9][12] This should block degradation and cause the target protein to accumulate, confirming the degradation is proteasome-dependent.

Part 2: Cell Lysis and Protein Quantification
  • Lysis: After treatment, wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[13]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Clarification: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's protocol.[4]

Part 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a molecular weight marker. Run the gel until adequate separation is achieved.[13][14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15][16]

Part 4: Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Target Antibodies: Anti-BRD4, Anti-BRD2, Anti-BRD3.

    • Loading Control Antibody: Anti-GAPDH or Anti-β-Actin (to ensure equal protein loading).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[16]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[16]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

Part 5: Signal Detection and Analysis
  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band (e.g., BRD4) to the corresponding loading control band (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation and Expected Results

The results should demonstrate a dose-dependent reduction in the levels of BRD2, BRD3, and BRD4. The degradation should be rescued by pre-treatment with a proteasome inhibitor and should not be observed with the inactive control, ARV-766. This compound potently degrades BRD2/3/4 in 22Rv1 cells with a DC50 (concentration for 50% degradation) of less than 5 nM.[3][5] A marked decrease in BRD2, BRD3, and BRD4 protein levels is expected at concentrations of 0.1 µM (100 nM) in responsive cell lines.[4]

Table 1: Representative Quantitative Data for BRD4 Degradation in 22Rv1 Cells after 24h Treatment

Treatment GroupConcentration (nM)Normalized BRD4 Level (Arbitrary Units)% Degradation vs. Vehicle
Vehicle (DMSO)01.000%
This compound10.5545%
This compound100.1882%
This compound1000.0496%
ARV-766 (Negative Control)1000.973%
This compound + Carfilzomib1000.919%

Note: The data presented are illustrative and actual results may vary depending on the cell line, experimental conditions, and antibodies used.

References

Application Notes and Protocols: Utilizing ARV-771 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ARV-771 is a small-molecule, pan-BET (Bromodomain and Extra-Terminal) degrader developed using the Proteolysis-Targeting Chimera (PROTAC) technology.[1] Unlike traditional BET inhibitors that merely block the function of BET proteins (BRD2, BRD3, and BRD4), this compound targets these proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] This degradation mechanism leads to a more profound and sustained suppression of downstream oncogenic signaling pathways, such as those driven by c-MYC and the Androgen Receptor (AR).[3][4] Preclinical studies have demonstrated this compound's potent anti-tumor activity in various cancer models, including castration-resistant prostate cancer (CRPC), hepatocellular carcinoma (HCC), and mantle cell lymphoma (MCL).[4][5][6] The rationale for using this compound in combination with other therapies stems from its potential to overcome resistance mechanisms and induce synergistic anti-cancer effects.[5][6] These application notes provide an overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its use in combination studies.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] By bringing the BET protein and the E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin to the BET protein, marking it for degradation by the 26S proteasome. This event removes the BET proteins, which are critical epigenetic readers that regulate the transcription of key oncogenes.[9]

Mechanism of this compound Action cluster_0 Ternary Complex Formation cluster_1 Protein Degradation Pathway ARV771 This compound BRD4 BET Protein (BRD2, BRD3, BRD4) ARV771->BRD4 Binds VHL VHL E3 Ligase ARV771->VHL Recruits Ub Ubiquitination BRD4->Ub Poly-ubiquitination VHL->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targeting Proteasome->BRD4 Degrades

Caption: this compound facilitates BET protein degradation via the ubiquitin-proteasome system.

Quantitative Biological Activity

This compound demonstrates high-affinity binding to BET bromodomains and potently induces their degradation in cancer cells, leading to robust anti-proliferative and pro-apoptotic effects.

Table 1: Binding Affinity and Degradation Potency of this compound

Target Parameter Value Cell Line/System Reference
BRD2 (BD1) Kd 34 nM In vitro [3][7]
BRD2 (BD2) Kd 4.7 nM In vitro [3][7]
BRD3 (BD1) Kd 8.3 nM In vitro [1][3]
BRD3 (BD2) Kd 7.6 nM In vitro [3][7]
BRD4 (BD1) Kd 9.6 nM In vitro [3][7]
BRD4 (BD2) Kd 7.6 nM In vitro [3][7]
BRD2/3/4 DC50 < 5 nM 22Rv1 (CRPC) [7][10]

| c-MYC | IC50 | < 1 nM | 22Rv1 (CRPC) |[7][10] |

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type Parameter Value Reference
22Rv1 CRPC IC50 ~1 nM [4][11]
VCaP CRPC IC50 ~1 nM [4][11]
LnCaP95 CRPC IC50 ~10 nM [4][11]
HeLa Cervical Cancer IC50 183 nM [12]
OVCAR8 Ovarian Cancer IC50 215 nM [12]
T47D Breast Cancer IC50 13 nM [12]
HepG2 HCC IC50 ~0.25 µM (48h) [5]

| Hep3B | HCC | IC50 | ~0.25 µM (48h) |[5] |

Combination Therapy Applications

The degradation of BET proteins by this compound impacts multiple oncogenic pathways, creating opportunities for synergistic combinations with other targeted agents and chemotherapies.

In hepatocellular carcinoma (HCC), resistance to this compound can emerge through the activation of MEK/ERK and p38 MAPK signaling pathways.[5] Combining this compound with a multi-kinase inhibitor like sorafenib, which targets the Raf-MEK-ERK pathway, can create a synergistic anti-tumor effect.[5]

cluster_ARV This compound Action cluster_Resistance Resistance Mechanism cluster_Sorafenib Sorafenib Action ARV771 This compound HCC_Growth HCC Proliferation ARV771->HCC_Growth Inhibits Synergy Synergistic Tumor Inhibition HCC_Cell HCC Cell MAPK MEK/ERK & p38 Activation HCC_Cell->MAPK Induces MAPK->HCC_Growth Promotes Sorafenib Sorafenib Sorafenib->MAPK Inhibits

Caption: Rationale for combining this compound with Sorafenib in HCC.

In Mantle Cell Lymphoma (MCL), this compound has been shown to synergistically induce apoptosis when combined with several targeted agents:

  • Ibrutinib (BTK inhibitor): Targets B-cell receptor signaling.

  • Venetoclax (BCL2 antagonist): Promotes apoptosis by inhibiting the anti-apoptotic protein BCL2.

  • Palbociclib (CDK4/6 inhibitor): Induces cell cycle arrest.

Co-treatment of this compound with these agents results in enhanced killing of MCL cells, including those resistant to ibrutinib.[6]

Preclinical studies with BET-degrading PROTACs suggest potential synergy with certain chemotherapy agents. A PROTAC structurally similar to this compound (VHL-JQ1) demonstrated synergistic effects when combined with cisplatin in triple-negative breast cancer (TNBC) models.[13] The proposed mechanism involves the downregulation of DNA repair pathway proteins by BET degraders, sensitizing cancer cells to DNA-damaging agents.[9]

Key Experimental Protocols

The following protocols are generalized methodologies based on published studies. Researchers should optimize conditions for their specific cell lines and experimental systems.

This protocol determines the effect of this compound, alone or in combination, on the proliferation of cancer cells.

  • Cell Plating: Seed cancer cells (e.g., 22Rv1, HepG2) in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For combination studies, prepare a stock solution of the second compound (e.g., 10 mM Sorafenib in DMSO).

  • Dosing:

    • Monotherapy: Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Combination Therapy: Create a dose matrix. Serially dilute this compound along the rows and the combination drug along the columns.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™) to each well. Incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a luminometer or fluorometer.

  • Analysis: Normalize the data to the vehicle control. Calculate IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism). For combination studies, calculate synergy scores using the Bliss independence or Loewe additivity model.

This protocol assesses the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.

  • Cell Treatment: Plate cells (e.g., 22Rv1) in 6-well plates. The next day, treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 4, 8, 16, or 24 hours).[14]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 4-15% polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, c-MYC, or PARP. Include a loading control antibody (e.g., GAPDH, β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

This protocol outlines a workflow for evaluating the efficacy of this compound in combination with another agent in a mouse xenograft model. All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.[11]

start 1. Cell Implantation (e.g., 22Rv1 cells in Matrigel subcutaneously in mice) tumor_growth 2. Tumor Growth (Monitor until tumors reach ~150-200 mm³) start->tumor_growth randomize 3. Randomization (Group mice into treatment cohorts, n=8-10 per group) tumor_growth->randomize vehicle Group 1: Vehicle arv771 Group 2: This compound drugB Group 3: Drug B combo Group 4: This compound + Drug B monitor 5. Monitoring (Measure tumor volume and body weight 2-3x weekly) endpoint 6. Study Endpoint (Pre-defined tumor volume or treatment duration) monitor->endpoint analysis 7. Analysis (Harvest tumors/plasma for PK/PD, IHC, Westerns) endpoint->analysis

Caption: Workflow for an in vivo combination therapy xenograft study.
  • Animal Model: Use immunodeficient mice (e.g., Nu/Nu or SCID).

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ cancer cells (e.g., 22Rv1 or VCaP) resuspended in Matrigel into the flank of each mouse.[11]

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Drug B alone, Combination).

  • Drug Formulation and Dosing:

    • This compound: A sample formulation for subcutaneous injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] Dosing can range from 10-30 mg/kg, administered daily or on an intermittent schedule.[10][11]

    • Combination Agent: Formulate and dose according to established protocols.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor animal body weight as a measure of toxicity.

  • Endpoint and Analysis: At the end of the study (typically 3-4 weeks or when tumors reach a predetermined size), euthanize the mice.[11] Harvest tumors and plasma. A portion of the tumor can be flash-frozen for Western blot or PK/PD analysis, while another can be fixed in formalin for immunohistochemistry (IHC) to assess markers like Ki-67 (proliferation) and cleaved Caspase-3 (apoptosis).[5]

Summary

This compound is a potent BET protein degrader with significant anti-tumor activity across multiple cancer types. Its ability to profoundly disrupt oncogenic transcription provides a strong rationale for its use in combination with other therapies. Synergistic effects have been observed with kinase inhibitors, apoptosis inducers, and cell cycle inhibitors. The protocols provided herein offer a framework for researchers to explore novel this compound combination strategies to enhance therapeutic efficacy and overcome drug resistance.

References

Application of ARV-771 in Castration-Resistant Prostate Cancer (CRPC) Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers

Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often characterized by resistance to standard androgen deprivation therapies. This resistance is frequently driven by persistent androgen receptor (AR) signaling, including the expression of AR splice variants like AR-V7. A promising therapeutic strategy involves targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-MYC and the AR itself.

ARV-771 is a small-molecule, pan-BET degrader based on Proteolysis-Targeting Chimera (PROTAC) technology. Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs like this compound are designed to eliminate the target protein from the cell entirely. This compound accomplishes this by hijacking the cell's natural protein disposal system. It acts as a bridge, simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein. This degradation mechanism results in a more profound, durable, and potent suppression of BET protein function compared to simple inhibition.

A key advantage of this compound in the context of CRPC is its dual mechanism of action. By degrading BET proteins, this compound not only suppresses the expression of the oncogene c-MYC but also uniquely downregulates both full-length AR (FL-AR) and the ligand-binding domain-lacking AR-V7 splice variant at the transcript level. This contrasts with BET inhibitors, which typically only suppress AR-V7. The ability to suppress both FL-AR and AR-V7 makes this compound a compelling agent for overcoming resistance in CRPC. Preclinical studies have demonstrated that this leads to the induction of apoptosis in CRPC cell lines and significant tumor regression in xenograft models, including those resistant to enzalutamide.

Mechanism of Action: this compound in CRPC

This compound is a heterobifunctional molecule. One end binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), and the other end binds to the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex, which is recognized by the cellular machinery, leading to the polyubiquitination of the BET protein and its subsequent degradation by the 26S proteasome.

ARV771_Mechanism cluster_cell CRPC Cell cluster_downstream Downstream Effects ARV771 This compound Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV771->Ternary_Complex Binds BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary_Complex cMYC c-MYC Gene Transcription BET->cMYC Promotes AR_signaling AR / AR-V7 Gene Transcription BET->AR_signaling Promotes VHL VHL E3 Ligase VHL->Ternary_Complex Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Ubiquitination Ternary_Complex->cMYC Inhibits Ternary_Complex->AR_signaling Inhibits Apoptosis Apoptosis (Cell Death) Ternary_Complex->Apoptosis Induces Ubiquitin Ubiquitin Ubiquitin->Ub_BET Proteasome Proteasome Ub_BET->Proteasome Recognition Degradation Proteasome->Degradation Degradation Proliferation Tumor Growth & Proliferation cMYC->Proliferation AR_signaling->Proliferation

Caption: Mechanism of this compound-induced BET protein degradation and downstream effects in CRPC.

Data Presentation

In Vitro Efficacy of this compound in CRPC Cell Lines
ParameterCell Line(s)ValueReference(s)
BET Protein Degradation (DC₅₀) 22Rv1, VCaP, LnCaP95< 5 nM
22Rv1< 1 nM
c-MYC Protein Depletion (IC₅₀) 22Rv1, VCaP, LnCaP95< 1 nM
Antiproliferative Potency 22Rv1, VCaP, LnCaP9510- to 500-fold more potent than BET inhibitors (JQ1, OTX015)
mRNA Downregulation VCaPFL-AR and AR-V7 levels lowered with 10 nM this compound (16h)
Apoptosis Induction 22Rv1Significant PARP cleavage after 24h treatment
22Rv1, VCaP, LnCaP95Caspase activation after 24h treatment
In Vivo Efficacy of this compound in CRPC Xenograft Models
Animal ModelTreatment Regimen (this compound)Key FindingsReference(s)
22Rv1 Xenograft (Nu/Nu mice) 10 mg/kg, SC, daily for 3 days37% BRD4 downregulation; 76% c-MYC downregulation in tumor
30 mg/kg, SC, dailyResulted in tumor regression
VCaP Xenograft (SCID mice) Intermittent dosing schedulesSufficient to induce tumor growth inhibition (TGI)
Dosing led to:- Pharmacodynamic depletion of BRD4 and c-MYC in tumors- 60-80% reduction in circulating PSA levels

Experimental Protocols

Protocol 1: In Vitro BET Protein Degradation Assay

This protocol outlines the methodology to assess the ability of this compound to induce the degradation of BET proteins in CRPC cell lines via Western Blot.

WB_Workflow cluster_prep Cell Culture & Treatment cluster_process Sample Processing cluster_wb Western Blot Seed 1. Seed CRPC cells (e.g., 22Rv1) in 6-well plates Culture 2. Culture for 24h to allow attachment Seed->Culture Treat 3. Treat with varying concentrations of this compound (e.g., 0-100 nM) for a set time (e.g., 16 hours) Culture->Treat Harvest 4. Harvest cells and lyse to extract total protein Treat->Harvest Quantify 5. Quantify protein concentration (e.g., BCA assay) Harvest->Quantify Prepare 6. Prepare samples with Laemmli buffer and denature by heating Quantify->Prepare Load 7. Load equal protein amounts onto SDS-PAGE gel Prepare->Load Run 8. Separate proteins by electrophoresis Load->Run Transfer 9. Transfer proteins to a PVDF membrane Run->Transfer Block 10. Block membrane to prevent non-specific antibody binding Transfer->Block Incubate_Primary 11. Incubate with primary antibodies (anti-BRD2, -BRD3, -BRD4, -Actin) Block->Incubate_Primary Incubate_Secondary 12. Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Develop 13. Add chemiluminescent substrate and image the blot Incubate_Secondary->Develop Analyze 14. Analyze band intensity relative to loading control (Actin) Develop->Analyze

Caption: Experimental workflow for Western Blot analysis of BET protein degradation.

Methodology:

  • Cell Culture: Culture CRPC cell lines (e.g., 22Rv1, VCaP) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin) at 37°C with 5% CO₂.

  • Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 16 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol describes a general framework for evaluating the anti-tumor efficacy of this compound in a CRPC xenograft mouse model.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Inject 1. Subcutaneously implant CRPC cells (e.g., 22Rv1) into flank of immunocompromised mice (e.g., Nu/Nu) Monitor 2. Monitor mice for tumor growth Inject->Monitor Randomize 3. Once tumors reach a specific volume (e.g., 150-200 mm³), randomize mice into treatment cohorts (n=8-10/group) Monitor->Randomize Treat 4. Administer this compound (e.g., 30 mg/kg, SC) or vehicle control daily Randomize->Treat Measure 5. Measure tumor volume (e.g., 2-3 times/week) and body weight Treat->Measure Euthanize 6. Euthanize mice at study endpoint (e.g., pre-defined tumor volume or time) Measure->Euthanize Collect 7. Collect tumors and blood Euthanize->Collect Analyze_Tumor 8. Analyze tumors for target engagement (Western Blot, IHC for BRD4, c-MYC) Collect->Analyze_Tumor Analyze_Blood 9. Analyze serum for biomarkers (e.g., PSA by ELISA) Collect->Analyze_Blood

Caption: Workflow for an in vivo CRPC xenograft efficacy study.

Methodology:

  • Animal Model: Use male immunodeficient mice (e.g., 6-8 week old Nu/Nu or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject CRPC cells (e.g., 2-5 million 22Rv1 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average size of ~150-200 mm³, randomize animals into treatment groups (e.g., Vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).

  • Drug Administration: Prepare this compound in a suitable vehicle for subcutaneous injection. Administer the drug according to the planned schedule (e.g., once daily).

  • Monitoring: Measure tumor dimensions and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Sample Collection: At the end of the study (based on tumor size limits or a set number of days), euthanize the mice. Collect blood via cardiac puncture for serum preparation. Excise tumors, weigh them, and either snap-freeze them in liquid nitrogen for biochemical analysis or fix them in formalin for immunohistochemistry (IHC).

  • Analysis:

    • Tumor Growth Inhibition (TGI): Compare the average tumor volume of treated groups to the vehicle group.

    • Pharmacodynamic Analysis: Homogenize frozen tumor tissue to perform Western blotting or ELISA for BRD4, c-MYC, and AR levels to confirm target engagement.

    • Biomarker Analysis: Measure serum PSA levels using an ELISA kit to assess the therapeutic response.

Application Notes and Protocols for ARV-771 Treatment in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo xenograft studies to evaluate the efficacy and pharmacodynamics of ARV-771, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of BET (Bromodomain and Extra-Terminal) proteins.

Introduction

This compound is a pan-BET degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET proteins BRD2, BRD3, and BRD4, leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] This degradation of BET proteins disrupts downstream oncogenic signaling pathways, most notably by reducing the expression of the proto-oncogene c-MYC.[6][7][8] Preclinical studies have demonstrated the potential of this compound in various cancer models, particularly in castration-resistant prostate cancer (CRPC), where it has been shown to induce tumor regression.[6][8][9][10]

These protocols are designed to provide a detailed framework for conducting xenograft studies to assess the anti-tumor activity of this compound, from cell line selection and animal model establishment to endpoint analysis.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a 22Rv1 Human Prostate Carcinoma Xenograft Model
Treatment GroupDose and ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)Notes
Vehicle---Tumor volumes quadrupled over the study period.
This compound10 mg/kg, s.c., dailyDose-dependent decrease-[10]
This compound30 mg/kg, s.c., dailyTumor Regression>100Two out of ten mice were tumor-free after treatment.[10][11]
OTX015 (BETi)50 mg/kg, p.o., daily-Significant TGIIncluded for comparison as a BET inhibitor.

s.c. = subcutaneous; p.o. = oral administration; TGI = Tumor Growth Inhibition

Table 2: Pharmacodynamic Effects of this compound in 22Rv1 Xenograft Tumors
Treatment GroupDose and ScheduleBRD4 Protein Downregulation (%)c-MYC Protein Downregulation (%)Serum PSA Reduction (%)
This compound10 mg/kg, s.c., daily for 3 days3776Not Assessed
This compound10 mg/kg, s.c., daily for 14 days>80>80Not Assessed
This compound (VCaP model)Intermittent Dosing (Q3D)SignificantSignificant60-80

s.c. = subcutaneous; Q3D = every 3 days

Experimental Protocols

Cell Line and Culture

Recommended Cell Line: 22Rv1, a human prostate cancer cell line that expresses prostate-specific antigen (PSA) and is known to be responsive to this compound.[12]

Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Subculturing: Passage cells when they reach 80-90% confluency. Do not exceed a subculturing ratio of 1:4.[12]

Xenograft Model Establishment

Animal Model: Male BALB/c nude or SCID mice, 6-8 weeks old.[7][13]

Cell Preparation:

  • Harvest 22Rv1 cells during their logarithmic growth phase.

  • Resuspend cells in sterile, serum-free RPMI-1640 or PBS.

  • Mix the cell suspension 1:1 with Matrigel (BD Biosciences).[9]

  • The final injection volume should be 100-200 µL, containing 2-5 x 10^6 cells.[7][14]

Tumor Implantation:

  • Anesthetize the mice.

  • Subcutaneously inject the cell suspension into the right flank of each mouse.[7]

  • Monitor the animals for tumor growth.

This compound Formulation and Administration

Formulation:

  • This compound is soluble in DMSO.[2][3] Prepare a stock solution in DMSO.

  • For in vivo administration, the DMSO stock solution can be further diluted. A common vehicle for subcutaneous injection is a mixture of PEG300, Tween80, and ddH2O. For example, a 1 mL working solution can be prepared by mixing 50 µL of a 100 mg/mL DMSO stock with 400 µL of PEG300, 50 µL of Tween80, and 500 µL of ddH2O.[15] Another option is corn oil.[15]

Administration:

  • Initiate treatment when tumors reach a mean volume of 100-150 mm³.[7]

  • Administer this compound via subcutaneous injection.

  • Recommended doses for efficacy studies range from 10 to 30 mg/kg, administered daily.[10][16]

Monitoring and Efficacy Endpoints

Tumor Measurement:

  • Measure tumor dimensions (length and width) twice weekly using calipers.[7]

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7]

Body Weight:

  • Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.

Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Calculate as %T/C = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100. A T/C value ≤ 42% is generally considered significant antitumor activity.[7]

  • Tumor Regression: A decrease in tumor volume from the initial measurement.

  • Serum PSA Levels: Collect blood samples at the end of the study to measure PSA levels by ELISA.

Pharmacodynamic Analysis

Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and the remainder fixed in 10% formalin for immunohistochemistry.

Western Blot for BRD4 and c-MYC:

  • Homogenize frozen tumor tissue in RIPA lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies against BRD4 and c-MYC overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an ECL substrate.

ELISA for Serum PSA:

  • Collect blood via cardiac puncture and process to obtain serum.

  • Use a commercially available mouse PSA ELISA kit.[6][17][18][19][20]

  • Follow the manufacturer's instructions for the assay protocol.

Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3:

  • Fix tumor tissue in 10% formalin and embed in paraffin.

  • Cut 5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval using a citrate buffer (pH 6.0) with heat.[21]

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).[1][22][23]

  • Wash and incubate with a secondary antibody-HRP conjugate.

  • Develop the signal using a DAB substrate and counterstain with hematoxylin.

  • Quantify the staining to assess changes in cell proliferation and apoptosis.

Visualizations

ARV_771_Signaling_Pathway This compound Mechanism of Action ARV771 This compound TernaryComplex Ternary Complex (BET-ARV771-VHL) ARV771->TernaryComplex Binds to BET BET Proteins (BRD2, BRD3, BRD4) BET->TernaryComplex Proteasome 26S Proteasome BET->Proteasome Targeted by VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitin Ubiquitin TernaryComplex->Ubiquitin Recruits Ubiquitin->BET Polyubiquitinates Degradation BET Protein Degradation Proteasome->Degradation Leads to cMYC c-MYC Transcription Suppression Degradation->cMYC Apoptosis Apoptosis cMYC->Apoptosis TumorGrowth Tumor Growth Inhibition cMYC->TumorGrowth

Caption: Mechanism of action of this compound leading to BET protein degradation.

Xenograft_Workflow Xenograft Study Workflow for this compound cluster_preclinical Pre-clinical Preparation cluster_invivo In Vivo Experiment cluster_analysis Endpoint Analysis CellCulture 22Rv1 Cell Culture CellHarvest Cell Harvest & Preparation CellCulture->CellHarvest TumorImplantation Tumor Implantation in Mice CellHarvest->TumorImplantation TumorGrowth Tumor Growth to 100-150 mm³ TumorImplantation->TumorGrowth Treatment This compound Treatment TumorGrowth->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Efficacy Efficacy Analysis (TGI, Regression) Monitoring->Efficacy TissueCollection Tissue & Blood Collection Efficacy->TissueCollection PD_Analysis Pharmacodynamic Analysis (WB, IHC, ELISA) TissueCollection->PD_Analysis

References

Application Notes and Protocols for ARV-771 in Proteomic and Transcriptomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader. It operates through the Proteolysis Targeting Chimera (PROTAC) technology, which induces the degradation of BET proteins BRD2, BRD3, and BRD4.[1][2] this compound achieves this by linking the BET proteins to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation has shown significant anti-tumor activity in various cancer models, particularly in castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).[2][3]

These application notes provide detailed protocols for utilizing this compound in proteomic and transcriptomic analyses to investigate its molecular mechanism and identify downstream targets and biomarkers.

Mechanism of Action of this compound

This compound functions as a bivalent molecule. One end binds to the bromodomains of BET proteins, while the other end recruits the VHL E3 ligase. This proximity induces the ubiquitination of BRD2, BRD3, and BRD4, marking them for degradation by the 26S proteasome. The degradation of these epigenetic readers leads to the downregulation of key oncogenes, such as c-MYC and the androgen receptor (AR), ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2][3]

ARV771_Mechanism ARV771 This compound Ternary Ternary Complex (BET-ARV771-VHL) ARV771->Ternary BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation BET Protein Degradation Proteasome->Degradation Downstream Downstream Effects: - c-MYC Suppression - AR Signaling Inhibition - Apoptosis Degradation->Downstream Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture Cell Culture & This compound Treatment Protein_Extraction Protein Extraction & Quantification Cell_Culture->Protein_Extraction Digestion Reduction, Alkylation, & Tryptic Digestion Protein_Extraction->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS Data_Processing Raw Data Processing (e.g., MaxQuant) LCMS->Data_Processing Quantification Protein Identification & Quantification (LFQ) Data_Processing->Quantification Statistical_Analysis Statistical Analysis (Differential Expression) Quantification->Statistical_Analysis Bioinformatics Bioinformatics Analysis (Pathway, GO) Statistical_Analysis->Bioinformatics Transcriptomics_Workflow cluster_sample_prep Sample Preparation cluster_seq Sequencing cluster_data_analysis Data Analysis Cell_Culture Cell Culture & This compound Treatment RNA_Extraction Total RNA Extraction & QC Cell_Culture->RNA_Extraction Library_Prep mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Raw Read QC & Trimming Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Exp Differential Expression Analysis Quantification->Diff_Exp Bioinformatics Bioinformatics Analysis (Pathway, GO) Diff_Exp->Bioinformatics Signaling_Pathways cluster_pathways Affected Signaling Pathways ARV771 This compound BET_Degradation BET Protein Degradation (BRD2, BRD3, BRD4) ARV771->BET_Degradation AR_Signaling Androgen Receptor Signaling Inhibition BET_Degradation->AR_Signaling MYC_Signaling c-MYC Downregulation BET_Degradation->MYC_Signaling p53_Signaling p53 Signaling Pathway BET_Degradation->p53_Signaling Cell_Cycle Cell Cycle Arrest Apoptosis Apoptosis Induction AR_Signaling->Cell_Cycle MYC_Signaling->Cell_Cycle p53_Signaling->Cell_Cycle p53_Signaling->Apoptosis

References

Application Notes: Cell Viability and Proliferation Assays with ARV-771

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader developed using PROTAC (Proteolysis-Targeting Chimera) technology.[1][2] It is designed to target the BET family of proteins—BRD2, BRD3, and BRD4—for degradation, rather than simple inhibition. These proteins are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-MYC and Androgen Receptor (AR).[3][4] By inducing the degradation of BET proteins, this compound effectively suppresses critical cancer-driving pathways, leading to cell cycle arrest, apoptosis, and a potent anti-proliferative effect in various cancer models, particularly in castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).[3][5]

Mechanism of Action

This compound is a heterobifunctional molecule. One end binds to the bromodomains of BET proteins, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][6] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein and its subsequent degradation by the proteasome.[3] This degradation event removes the transcriptional support for oncogenes like c-MYC, resulting in the suppression of tumor growth.[7] Unlike traditional BET inhibitors, which can lead to an accumulation of BET proteins, this compound eliminates them, offering a more profound and durable therapeutic effect.[8]

ARV771_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Downstream Effects ARV771 This compound (PROTAC) Ternary Ternary Complex (BET-ARV771-VHL) ARV771->Ternary BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruits Ub Ubiquitin (Ub) Ternary->Ub Polyubiquitination Degradation BET Protein Degradation Ub->Degradation Proteasome 26S Proteasome Proteasome->Degradation Mediates cMYC c-MYC & AR Transcription ↓ Degradation->cMYC Proliferation Cell Proliferation ↓ Apoptosis ↑ cMYC->Proliferation

Caption: Mechanism of Action for this compound as a BET Degrader.

Data Presentation: In Vitro Efficacy of this compound

This compound demonstrates potent activity across various cancer cell lines. Its efficacy is typically measured by its ability to degrade BET proteins (DC₅₀), inhibit downstream effectors (IC₅₀ for c-MYC), and reduce cell proliferation (IC₅₀ or EC₅₀).

Table 1: this compound Binding Affinity (Kd) for BET Bromodomains

Target Bromodomain Binding Affinity (Kd) Citation
BRD2(1) 34 nM [1][7]
BRD2(2) 4.7 nM [1][7]
BRD3(1) 8.3 nM [1][7]
BRD3(2) 7.6 nM [1][7]
BRD4(1) 9.6 nM [1][7]

| BRD4(2) | 7.6 nM |[1][7] |

Table 2: this compound Degradation and Anti-Proliferative Activity

Cell Line Cancer Type Parameter Value Assay Method Citation
22Rv1 Castration-Resistant Prostate Cancer DC₅₀ (BRD2/3/4) < 5 nM Western Blot [4][7]
22Rv1 Castration-Resistant Prostate Cancer IC₅₀ (c-MYC) < 1 nM ELISA [7]
22Rv1 Castration-Resistant Prostate Cancer EC₅₀ (Proliferation, 72h) 44 nM CellTiter-Glo [7]
VCaP Castration-Resistant Prostate Cancer Potent Degradation - Western Blot [4]
LnCaP95 Castration-Resistant Prostate Cancer Potent Degradation - Western Blot [4]
MV4-11 Acute Myeloid Leukemia IC₅₀ (Proliferation, 96h) 0.43 nM CCK8 Assay [7]
MOLM-13 Acute Myeloid Leukemia IC₅₀ (Proliferation, 96h) 7.45 nM CCK8 Assay [7]
RS4-11 Acute Lymphoblastic Leukemia IC₅₀ (Proliferation, 96h) 2.4 nM CCK8 Assay [7]
Z-138 Mantle Cell Lymphoma IC₅₀ (Proliferation) 142 nM Not Specified [7]
HepG2 Hepatocellular Carcinoma Proliferation Inhibition Dose-dependent (>0.25 µM) Cell Viability Assay [3][9]

| Hep3B | Hepatocellular Carcinoma | Proliferation Inhibition | Dose-dependent (>0.25 µM) | Cell Viability Assay |[3][9] |

Experimental Protocols

Detailed methodologies for assessing the impact of this compound on cell viability and proliferation are provided below.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure viability.[10] It is a rapid "add-mix-measure" assay suitable for high-throughput screening.[11]

Workflow Diagram

Caption: Workflow for the CellTiter-Glo® Viability Assay.

Methodology

  • Cell Plating: Seed cells (e.g., 22Rv1) in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[12] Incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare a 10-point, 1:3 serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[12]

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to prepare the CellTiter-Glo® Reagent as per the manufacturer's instructions.[13]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[14]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[14]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the average background luminescence (medium-only wells) from all experimental readings. Plot the normalized viability against the log concentration of this compound to determine the EC₅₀ value using appropriate software (e.g., GraphPad Prism).[12]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan.[15]

Workflow Diagram

Caption: Workflow for the MTT Cell Viability Assay.

Methodology

  • Cell Plating: Seed cells in a clear 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[16] Allow cells to adhere overnight.

  • Compound Addition: Treat cells with serial dilutions of this compound and a vehicle control for the desired duration (e.g., 72 hours).[16]

  • MTT Addition:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[17]

    • Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL.

    • Remove the culture medium from the wells and add 100 µL of the MTT working solution to each well.[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[17]

  • Solubilization:

    • Carefully remove the MTT solution from each well.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: After background subtraction, calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 3: Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of a single cell to form a colony (defined as a cluster of at least 50 cells).[18] It is considered the gold standard for measuring the cytotoxic effects of therapeutic agents.

Workflow Diagram

Caption: Workflow for the Colony Formation Assay.

Methodology

  • Initial Treatment (Optional, for pre-treatment effect):

    • Plate cells (e.g., HepG2) at a high density (e.g., 100,000 cells/well) in 6-well plates.[19]

    • After adherence, treat with various concentrations of this compound or vehicle control for 72 hours.[19]

    • Harvest the cells by trypsinization, count the number of viable cells, and proceed to the next step.[19]

  • Cell Plating for Colony Growth:

    • Plate a low number of viable cells (e.g., 500-2,000 cells/well, density must be optimized per cell line) into new 6-well plates with fresh, drug-free medium.[19]

    • Alternative Method: Plate cells at low density directly and then treat with this compound continuously for the entire incubation period.[3]

  • Incubation: Incubate the plates for 1-3 weeks at 37°C, 5% CO₂, allowing single cells to form visible colonies. Change the medium every 3-4 days.

  • Fixation and Staining:

    • Gently wash the wells twice with 1X PBS.[19]

    • Fix the colonies by adding 400 µL of methanol and incubating for 20 minutes at room temperature.[19]

    • Remove the methanol and add 1 mL of 0.5% crystal violet staining solution (in 25% methanol) to each well. Incubate for 20-40 minutes.[19]

  • Washing and Drying: Carefully wash the plates with deionized water to remove excess stain and allow them to air dry overnight.[19]

  • Quantification: Scan the plates. Count the number of colonies (clusters with >50 cells) either manually or using imaging software (e.g., ImageJ).

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)

References

Application Notes and Protocols for Studying ARV-771 Ternary Complex Formation by Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunoprecipitation (IP) and co-immunoprecipitation (co-IP) techniques to study the formation of the ternary complex induced by the PROTAC® (Proteolysis Targeting Chimera) ARV-771. This document includes detailed protocols, data presentation guidelines, and visualizations to facilitate the investigation of the interaction between BET bromodomain proteins (BRD2, BRD3, and BRD4), the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and this compound.

Introduction to this compound and Ternary Complex Formation

This compound is a potent and selective BET degrader that functions by inducing the formation of a ternary complex between a BET protein (specifically BRD2, BRD3, or BRD4) and the VHL E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[3] The formation of this ternary complex is the critical first step in the mechanism of action of this compound and its study is paramount for understanding its efficacy and for the development of similar protein degraders. Co-immunoprecipitation is a powerful technique to capture and analyze this transient protein-protein interaction in a cellular context.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a reference for expected experimental outcomes.

Table 1: Binding Affinities (Kd) of this compound for BET Bromodomains

BromodomainBinding Affinity (Kd) in nM
BRD2(1)34
BRD2(2)4.7
BRD3(1)8.3
BRD3(2)7.6
BRD4(1)9.6
BRD4(2)7.6

Data compiled from multiple sources.[1][2][5][6]

Table 2: Degradation Potency (DC50) of this compound in Castration-Resistant Prostate Cancer (CRPC) Cell Lines

Cell LineDC50 for BRD2/3/4
22Rv1< 5 nM

DC50 is the concentration of the compound that results in 50% degradation of the target protein.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

ARV771_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation and Degradation Pathway ARV771 This compound BRD4 BET Protein (e.g., BRD4) ARV771->BRD4 Binds VHL VHL E3 Ligase ARV771->VHL Binds Ternary_Complex Ternary Complex (BRD4-ARV-771-VHL) ARV771->Ternary_Complex BRD4->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination E2 Ligase Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation BRD4 Degradation Proteasome->Degradation Leads to

Caption: Mechanism of this compound action.

Co_IP_Workflow start Start: Cell Culture and Treatment (e.g., 22Rv1 cells + this compound) lysis Cell Lysis (Non-denaturing buffer) start->lysis pre_clearing Pre-clearing Lysate (with Protein A/G beads) lysis->pre_clearing ip_ab Immunoprecipitation (Incubate with anti-BRD4 or anti-VHL antibody) pre_clearing->ip_ab bead_capture Capture with Protein A/G Beads ip_ab->bead_capture washing Washing Steps (Remove non-specific binding) bead_capture->washing elution Elution of Immunocomplexes washing->elution analysis Analysis (Western Blot or Mass Spectrometry) elution->analysis

Caption: Co-Immunoprecipitation Workflow.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Endogenous BRD4 and VHL

This protocol describes the co-immunoprecipitation of the endogenous BRD4-ARV-771-VHL ternary complex from cultured cells.

Materials:

  • Cell Line: 22Rv1 (or other suitable cell line expressing BRD4 and VHL)

  • This compound: Stock solution in DMSO

  • Antibodies:

    • Rabbit anti-BRD4 antibody validated for IP (e.g., Abcam ab245285)

    • Mouse anti-VHL antibody validated for IP (e.g., Santa Cruz Biotechnology sc-135657)[2]

    • Normal Rabbit IgG and Normal Mouse IgG (for negative controls)

  • Protein A/G Magnetic Beads

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitor cocktail. A non-denaturing lysis buffer is crucial to maintain protein-protein interactions.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100) or PBS with 0.05% Tween-20.

  • Elution Buffer:

    • For Western Blotting: 2x Laemmli sample buffer.

    • For Mass Spectrometry: 0.1 M glycine-HCl, pH 2.5-3.0 or a urea-based buffer.

  • Phosphate-Buffered Saline (PBS)

  • Magnetic rack

  • Reagents and equipment for Western blotting or mass spectrometry

Procedure:

  • Cell Culture and Treatment:

    • Culture 22Rv1 cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 100 nM) or DMSO (vehicle control) for a specified time (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the clarified lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To separate tubes, add the anti-BRD4 antibody, anti-VHL antibody, or the corresponding IgG control to the pre-cleared lysate.

    • Incubate with gentle rotation overnight at 4°C.

  • Capture of Immunocomplexes:

    • Add pre-washed Protein A/G magnetic beads to each tube.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing:

    • Place the tubes on a magnetic rack to capture the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.

  • Elution:

    • For Western Blotting: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes.

    • For Mass Spectrometry: Elute the bound proteins using a compatible elution buffer. Neutralize the eluate immediately if using a low pH buffer.

  • Analysis:

    • Western Blotting: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against BRD4 and VHL to detect the co-precipitated proteins.

    • Mass Spectrometry: Prepare the eluted samples for mass spectrometry analysis to identify interacting proteins.

Protocol 2: Co-Immunoprecipitation with Tagged Proteins

For a more controlled experiment, especially if endogenous protein levels are low or suitable antibodies are unavailable, co-immunoprecipitation can be performed using cells overexpressing tagged versions of BRD4 and/or VHL (e.g., FLAG-BRD4 and HA-VHL).

Modifications to Protocol 1:

  • Cell Line: A suitable cell line (e.g., HEK293T) transiently or stably expressing the tagged proteins of interest.

  • Antibodies: Use anti-tag antibodies for immunoprecipitation (e.g., anti-FLAG M2 affinity gel).

  • Procedure: The general procedure remains the same, with the immunoprecipitation step targeting the epitope tag.

Data Interpretation and Controls

  • Positive Control: A known interaction should be used as a positive control for the co-IP procedure.

  • Negative Controls:

    • IgG Control: Use a non-specific IgG of the same isotype as the primary antibody to control for non-specific binding to the beads and antibody.

    • Vehicle Control: Compare the co-precipitation in this compound-treated cells to vehicle-treated cells to demonstrate the drug-dependent nature of the interaction.

    • Inactive Epimer Control: If available, use an inactive epimer of this compound that does not bind to VHL to show that the ternary complex formation is specific to the active molecule.

  • Expected Results: In a successful co-IP experiment, immunoprecipitating BRD4 from this compound-treated cell lysates should result in the co-precipitation of VHL, and vice versa. This interaction should be significantly reduced or absent in the vehicle-treated and IgG controls.

Concluding Remarks

The provided protocols and guidelines offer a robust framework for investigating the this compound-induced ternary complex formation. Successful execution of these experiments will provide valuable insights into the mechanism of action of this and other PROTAC molecules, aiding in the discovery and development of novel therapeutics. Careful optimization of each step, particularly the lysis and washing conditions, is critical for obtaining clean and reliable results.

References

Troubleshooting & Optimization

Troubleshooting lack of ARV-771-induced protein degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ARV-771, a potent proteolysis-targeting chimera (PROTAC) for the degradation of Bromodomain and Extra-Terminal (BET) proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule pan-BET degrader that operates through PROTAC technology.[1][2] It functions by simultaneously binding to a BET protein (BRD2, BRD3, or BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This targeted degradation leads to downstream effects such as the suppression of c-MYC and the induction of apoptosis in cancer cells.[1][3][4]

Q2: What are the target proteins of this compound?

A2: this compound is a pan-BET degrader, meaning it targets multiple proteins within the BET family. Its primary targets are BRD2, BRD3, and BRD4.[2][5]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated potent activity in various cancer cell lines, particularly in castration-resistant prostate cancer (CRPC) models such as 22Rv1, VCaP, and LnCaP95.[1][6] It has also shown efficacy in hepatocellular carcinoma (HCC) cell lines like HepG2 and Hep3B.[2]

Q4: What is a typical effective concentration for this compound?

A4: this compound is highly potent, with a half-maximal degradation concentration (DC50) for BET proteins of less than 5 nM in 22Rv1 cells.[1][5][6] The IC50 for the downstream depletion of c-MYC is even lower, at less than 1 nM.[1][4][6]

Q5: What is the expected downstream effect of successful this compound-induced degradation?

A5: Successful degradation of BET proteins by this compound leads to a reduction in the levels of the oncoprotein c-MYC, a key downstream effector of BET proteins.[1][6] This is often accompanied by cell cycle arrest and the induction of apoptosis, which can be observed through markers like PARP cleavage and caspase activation.[3][4]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
BET Degradation (DC50)22Rv1< 5 nM[1][5][6]
BET Degradation (DC50)VCaPPotent activity observed[6]
BET Degradation (DC50)LnCaP95Potent activity observed[6]
c-MYC Depletion (IC50)22Rv1< 1 nM[1][4][6]
Antiproliferative Effect (EC50)CWR22Rv144 nM (72h)[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentEffectReference
22Rv1 Xenograft (Nu/Nu mice)10 mg/kg daily (s.c.) for 3 days37% BRD4 downregulation, 76% c-MYC downregulation[1][7]
22Rv1 Xenograft (Nu/Nu mice)10 mg/kg daily (s.c.) for 14 days>80% knockdown of BRD4 and c-MYC[7]
VCaP Xenograft (CB17 SCID mice)30 mg/kg (s.c.)Tumor regression[8]

Visualizing the Mechanism and Troubleshooting Workflow

This compound Mechanism of Action

ARV771_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation ARV771 ARV-7771 ARV771_BET This compound binds BET ARV771_VHL This compound binds VHL BET BET Protein (BRD2/3/4) VHL VHL E3 Ligase Ternary_Complex BET-ARV-771-VHL Ternary Complex ARV771_BET->Ternary_Complex Induced Proximity Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Ubiquitination Ub Ubiquitin Ub->Ub_BET Proteasome Proteasome Ub_BET->Proteasome Targeting Degraded_BET Degraded BET Peptides Proteasome->Degraded_BET Degradation Downstream Downstream Effects cMYC c-MYC Suppression Downstream->cMYC Apoptosis Apoptosis Induction Downstream->Apoptosis

Caption: Mechanism of this compound induced BET protein degradation.

Troubleshooting Workflow for Lack of Protein Degradation

Troubleshooting_Workflow cluster_initial_checks Initial Checks cluster_cellular_factors Cellular Factor Investigation cluster_solutions Potential Solutions Start No/Poor BET Protein Degradation Observed Check_Compound Verify this compound Integrity (Purity, Storage, Solubility) Start->Check_Compound Check_Controls Review Experimental Controls (Vehicle, Negative Control PROTAC) Start->Check_Controls Check_Protocol Confirm Experimental Protocol (Concentration, Incubation Time) Start->Check_Protocol Verify_Reagents Use Fresh Reagents/Compound Check_Compound->Verify_Reagents Permeability Assess Cell Permeability Check_Controls->Permeability Optimize_Conc Optimize this compound Concentration & Time Check_Protocol->Optimize_Conc Target_Engagement Confirm Target Engagement (BET) Permeability->Target_Engagement If permeable E3_Ligase Verify E3 Ligase (VHL) Expression & Engagement Target_Engagement->E3_Ligase If target is engaged Ternary_Complex Evaluate Ternary Complex Formation E3_Ligase->Ternary_Complex If VHL is present & engaged Change_Cell_Line Use a Different Cell Line E3_Ligase->Change_Cell_Line Low/No VHL Proteasome Check Proteasome Function Ternary_Complex->Proteasome If complex forms Proteasome_Inhibitor_Control Use Proteasome Inhibitor as Control Proteasome->Proteasome_Inhibitor_Control

Caption: Troubleshooting guide for lack of this compound efficacy.

Troubleshooting Guide

Problem: I am not observing degradation of BET proteins after treating my cells with this compound.

This guide provides a systematic approach to troubleshoot a lack of this compound-induced protein degradation.

Step 1: Initial Verification

  • Question: Is the this compound compound viable?

    • Answer: Confirm the purity, proper storage conditions (-20°C), and complete solubilization of your this compound stock. Degradation or precipitation of the compound can lead to a loss of activity. It is recommended to prepare fresh dilutions for each experiment.

  • Question: Are the experimental controls behaving as expected?

    • Answer: Your vehicle control (e.g., DMSO) should show no degradation. If you have a negative control, such as ARV-766 (a diastereomer of this compound that does not bind VHL), it should also show no degradation.[6] If your controls are not as expected, there may be an issue with your assay system.

  • Question: Is the experimental protocol optimized?

    • Answer:

      • Concentration: Ensure you are using an appropriate concentration range. While the DC50 is low (<5 nM), the optimal concentration can vary between cell lines. A dose-response experiment is recommended.

      • Incubation Time: Degradation is time-dependent. While significant degradation can be seen as early as 8 hours, longer incubation times (16-24 hours) may be necessary.[3][6]

Step 2: Investigating Cellular Mechanisms

If the initial checks do not resolve the issue, the problem may lie within the cellular machinery required for PROTAC activity.

  • Question: Is this compound able to enter the cells?

    • Answer: PROTACs are relatively large molecules, and cell permeability can be a limiting factor. While this compound is designed for good cell permeability, this can vary between cell types. You can assess target engagement in intact versus permeabilized cells to investigate this.

  • Question: Is this compound engaging with its target (BET proteins)?

    • Answer: Lack of target engagement will prevent degradation. Techniques like cellular thermal shift assays (CETSA) or NanoBRET can be used to confirm that this compound is binding to BET proteins within the cell.

  • Question: Is the required E3 ligase (VHL) present and functional in the cell line?

    • Answer: this compound relies on the Von Hippel-Lindau (VHL) E3 ligase. Verify that your cell line expresses sufficient levels of VHL. You can check this by Western blot or by consulting cell line databases. Co-treatment with a VHL ligand can competitively block this compound-mediated degradation, confirming VHL dependence.[3]

  • Question: Is a stable ternary complex (BET-ARV-771-VHL) being formed?

    • Answer: The formation of a stable ternary complex is essential for ubiquitination. While direct measurement can be challenging, a lack of degradation despite target and E3 ligase engagement may suggest an unstable complex in your specific cellular context.

  • Question: Is the proteasome functional?

    • Answer: The final step is degradation by the proteasome. To confirm that the lack of degradation is not due to a general proteasome defect, you can use a proteasome inhibitor (e.g., carfilzomib or MG132) as a control.[3] Pre-treatment with a proteasome inhibitor should block the degradation of BET proteins by this compound, leading to an accumulation of ubiquitinated forms.

Key Experimental Protocols

1. Western Blotting for Protein Degradation

This protocol is a standard method to quantify changes in protein levels following this compound treatment.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-BRD2, -BRD3, -BRD4, and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5 minutes.

    • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

2. Immunofluorescence for Protein Localization

This protocol can be used to visualize the reduction and/or changes in the subcellular localization of BET proteins.

  • Materials:

    • Cells cultured on coverslips

    • 4% Paraformaldehyde (PFA) in PBS for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against the BET protein of interest

    • Fluorophore-conjugated secondary antibody

    • DAPI for nuclear counterstaining

    • Mounting medium

  • Procedure:

    • Cell Treatment and Seeding: Treat cells with this compound for the desired time, then seed onto coverslips and allow them to adhere.

    • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Washing: Wash three times with PBS.

    • Permeabilization: Incubate with permeabilization buffer for 10 minutes.

    • Washing: Wash three times with PBS.

    • Blocking: Block with blocking buffer for 30-60 minutes.

    • Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Washing: Wash three times with PBS.

    • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Washing: Wash three times with PBS.

    • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

    • Washing: Wash with PBS.

    • Mounting: Mount the coverslips onto microscope slides using mounting medium.

    • Imaging: Visualize the cells using a fluorescence microscope.

3. Quantitative Proteomics Analysis

For a global view of protein changes, a mass spectrometry-based proteomics approach can be employed.

  • Workflow Overview:

    • Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells and digest the proteins into peptides (typically with trypsin).

    • Peptide Labeling (Optional): For relative quantification, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).

    • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.

    • Data Analysis:

      • Protein Identification: Search the MS/MS spectra against a protein database to identify the peptides and corresponding proteins.

      • Protein Quantification: Quantify the relative abundance of proteins between the this compound-treated and control samples.

      • Data Interpretation: Identify proteins that are significantly downregulated upon this compound treatment. This should include BRD2, BRD3, and BRD4, and may also reveal other off-target effects.

References

Optimizing ARV-771 treatment duration and concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with ARV-771, a potent pan-BET degrader.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: The optimal concentration of this compound is cell-line dependent. However, based on published data, a good starting point for most in vitro cell-based assays is a concentration range of 0.1 nM to 100 nM. For instance, in castration-resistant prostate cancer (CRPC) cell lines like 22Rv1, VCaP, and LnCaP95, this compound potently degrades BRD2/3/4 with a DC50 (concentration for 50% degradation) of less than 5 nM.[1][2] In hepatocellular carcinoma (HCC) cells, a marked decrease in BRD2, BRD3, and BRD4 protein levels was observed at a concentration of 0.1 μM (100 nM).[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: What is a typical treatment duration to observe significant degradation of BET proteins?

A2: Significant degradation of BET proteins (BRD2, BRD3, and BRD4) can be observed as early as 8 to 16 hours post-treatment with this compound.[4][5] For downstream effects, such as apoptosis or changes in cell proliferation, longer incubation times of 24 to 72 hours are often necessary.[3][5][6] For example, a 16-hour treatment is sufficient to observe depletion of BRD2/3/4 in CRPC cell lines, while anti-proliferative effects are typically measured after 72 hours.[4][5]

Q3: I am not observing the expected degradation of BET proteins. What are the possible reasons?

A3: Several factors could contribute to a lack of BET protein degradation:

  • Suboptimal Concentration: Ensure you have performed a proper dose-response experiment to identify the optimal concentration for your cell line.

  • Incorrect Treatment Duration: Degradation is time-dependent. Verify that you are using an appropriate incubation time. While degradation can be seen as early as 8 hours, some cell lines may require longer exposure.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to genomic alterations in the core components of the E3 ligase complex, such as CUL2.[7]

  • Compound Integrity: Ensure the this compound compound has been stored correctly and is not degraded. Prepare fresh stock solutions in DMSO and use them immediately for optimal results.[6]

  • Experimental Protocol: Review your Western blot or other protein detection protocol for any potential issues in sample preparation, protein transfer, or antibody quality.

Q4: How can I confirm that the observed effects are specific to this compound-mediated BET degradation?

A4: To confirm the specificity of this compound's effects, you can include several controls in your experiments:

  • Inactive Diastereomer Control: Use ARV-766, an inactive diastereomer of this compound that is unable to bind to the VHL E3 ligase.[4][5] This control should not induce BET protein degradation.

  • Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor, such as carfilzomib, should block this compound-mediated degradation of BET proteins.[4]

  • VHL Ligand Competition: Pre-treatment with an excess of a VHL ligand can compete with this compound for binding to the E3 ligase, thereby preventing BET protein degradation.[4]

  • Downstream Target Analysis: Assess the levels of known downstream targets of BET proteins, such as c-MYC. This compound treatment should lead to a significant reduction in c-MYC levels.[2][4][8]

Q5: What are the known off-target effects of this compound?

A5: While this compound is a targeted BET degrader, some studies have investigated potential off-target effects. One study in HCC cells using biomass spectrometry analysis suggested limited off-target effects.[3] However, it's important to note that like many targeted therapies, the potential for off-target effects exists and can be cell-type specific. Strategies to minimize off-target effects, such as using the lowest effective concentration and appropriate controls, are recommended. More recent developments include folate-caged this compound to improve cancer cell-selective delivery and minimize off-tissue effects.[9]

Data Summary

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeParameterEffective ConcentrationReference
22Rv1, VCaP, LnCaP95Castration-Resistant Prostate CancerDC50 (BRD2/3/4 degradation)< 5 nM[1][2]
22Rv1Castration-Resistant Prostate CancerIC50 (c-MYC depletion)< 1 nM[2][8]
HepG2, Hep3BHepatocellular CarcinomaBRD2/3/4 degradation0.1 µM (100 nM)[3]
Hep3B, HepG2Hepatocellular CarcinomaInhibition of cell viability0.25 µM (250 nM)[3]
HCCLM3Hepatocellular CarcinomaInhibition of cell viability0.5 µM (500 nM)[3]
VCaPCastration-Resistant Prostate CancerDown-regulation of FL-AR and AR-V7 mRNA10 nM[2][8]

Experimental Protocols

Protocol: Western Blot for Detection of BET Protein Degradation

This protocol outlines the key steps for assessing the degradation of BRD2, BRD3, and BRD4 proteins in cultured cells following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a 6-well plate to achieve 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for the desired duration (e.g., 16 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

ARV_771_Mechanism_of_Action cluster_ternary_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation ARV771 This compound BET BET Protein (BRD2/3/4) ARV771->BET Binds to Bromodomain VHL VHL E3 Ligase ARV771->VHL Recruits Proteasome Proteasome BET->Proteasome Targeted for Degradation VHL->BET Ubiquitinates Ub Ubiquitin Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET Degrades BET_initial BET Protein

Caption: Mechanism of action of this compound.

ARV771_Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis select_cell_line Select Appropriate Cell Line determine_endpoints Determine Experimental Endpoints select_cell_line->determine_endpoints cell_culture Cell Culture & Seeding determine_endpoints->cell_culture dose_response This compound Dose-Response Treatment cell_culture->dose_response time_course Time-Course Treatment dose_response->time_course protein_analysis Protein Analysis (e.g., Western Blot) time_course->protein_analysis functional_assays Functional Assays (e.g., Viability, Apoptosis) time_course->functional_assays data_interpretation Data Interpretation & Statistical Analysis protein_analysis->data_interpretation functional_assays->data_interpretation

Caption: A typical experimental workflow for evaluating this compound.

References

Identifying and mitigating off-target effects of ARV-771

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of ARV-771.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins.[1] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[1] By bringing the BET proteins in proximity to the VHL E3 ligase, this compound facilitates their ubiquitination and subsequent degradation by the proteasome.[2][3] This leads to the downstream suppression of oncogenic signaling pathways, such as those driven by c-MYC and the androgen receptor (AR).[4][5]

Q2: What are the known on-target effects of this compound?

The primary on-target effects of this compound are the degradation of BRD2, BRD3, and BRD4 proteins.[1][2] This degradation has been shown to lead to several downstream cellular effects, including:

  • Suppression of c-MYC expression.[4]

  • Inhibition of androgen receptor (AR) signaling.[4][5]

  • Induction of apoptosis in cancer cells.[5]

  • Arrest of the cell cycle.[2]

Q3: What are the potential off-target effects of this compound?

While this compound is designed for selective degradation of BET proteins, like any small molecule, it may have off-target effects. A quantitative proteomics study in HepG2 hepatocellular carcinoma cells treated with this compound identified a number of proteins with altered expression levels, which could be considered potential off-target effects. The study reported 190 downregulated and 83 upregulated proteins following treatment.[2] It is important to note that these changes could be indirect consequences of BET protein degradation or direct off-target binding. Further validation is required to distinguish between these possibilities.

Q4: How can I mitigate potential off-target effects of this compound in my experiments?

Mitigating off-target effects is crucial for ensuring the specificity of experimental results. Here are some strategies:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired level of on-target degradation to minimize potential off-target binding.

  • Include proper controls:

    • Inactive Epimer Control (e.g., ARV-766): Use a stereoisomer of the VHL ligand that does not bind to VHL, to control for effects independent of VHL-mediated degradation.[5]

    • BET Inhibitor Control (e.g., JQ1): Compare the effects of this compound to a traditional BET inhibitor to distinguish between effects due to BET protein degradation versus simple inhibition.

    • VHL Ligand-only Control: Treat cells with the VHL ligand portion of this compound alone to control for effects mediated solely by VHL binding.

  • Perform washout experiments: To confirm that the observed phenotype is due to the continuous presence of the degrader and not an irreversible off-target effect, a washout experiment can be performed.[6][7]

  • Orthogonal validation: Confirm key findings using an alternative method for target knockdown, such as siRNA or CRISPR-Cas9, to ensure the observed phenotype is a direct result of BET protein loss.

Troubleshooting Guides

Problem 1: No or weak degradation of target BET proteins is observed.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for target degradation in your specific cell line. The reported DC50 for this compound is typically in the low nanomolar range.[1]
Low E3 Ligase Expression Confirm the expression of VHL E3 ligase components in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line.
Cellular Permeability Issues While this compound is generally cell-permeable, issues can arise in certain cell types. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.[8][9]
Impaired Proteasome Function Co-treat with a proteasome inhibitor (e.g., MG132). An accumulation of the target protein in the presence of the proteasome inhibitor would indicate that the degradation machinery is being engaged but is unable to complete the degradation process.
Incorrect Experimental Timeframe Perform a time-course experiment to determine the optimal treatment duration for maximal degradation. Significant degradation is often observed within a few hours of treatment.

Problem 2: Significant cell toxicity is observed at concentrations required for on-target degradation.

Possible Cause Troubleshooting Step
On-target Toxicity The degradation of BET proteins can be inherently toxic to some cell lines. Confirm that the toxicity is on-target by comparing with a BET inhibitor and by rescuing the phenotype with overexpression of a degradation-resistant BET mutant.
Off-target Toxicity Perform proteomics analysis to identify potential off-target proteins that may be contributing to the toxicity. Validate these off-targets using methods described in the experimental protocols section.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance of your cell line (typically <0.1%).

Quantitative Data

Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains

BromodomainKd (nM)
BRD2(1)34
BRD2(2)4.7
BRD3(1)8.3
BRD3(2)7.6
BRD4(1)9.6
BRD4(2)7.6

Data sourced from MedchemExpress and TargetMol.[10]

Table 2: Potential Off-Target Effects of this compound in HepG2 Cells

RegulationNumber of ProteinsExample Proteins
Downregulated190BRD3, CCDC54, UBE2T
Upregulated83TXNIP, BOP1, PCCB

Data from a quantitative proteomics study in HepG2 cells treated with this compound.[2] Note: These are potential off-targets and require further validation.

Experimental Protocols

Protocol 1: Global Proteomics to Identify Potential Off-Targets

This protocol outlines a general workflow for identifying changes in the proteome following this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2) and allow them to adhere overnight.

    • Treat cells with this compound at a predetermined effective concentration (e.g., 0.5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]

    • Include an inactive epimer control (e.g., ARV-766) and a BET inhibitor control (e.g., JQ1) for comparison.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.[2]

  • Protein Digestion:

    • Denature, reduce, and alkylate the protein samples.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software suite (e.g., MaxQuant) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated in the this compound treated group compared to controls.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This protocol describes a live-cell assay to confirm the formation of the BRD4-ARV-771-VHL ternary complex.

  • Cell Preparation:

    • Co-transfect HEK293T cells with plasmids expressing NanoLuc®-BRD4 (energy donor) and HaloTag®-VHL (energy acceptor).[11][12]

  • Labeling:

    • Label the HaloTag®-VHL with a fluorescent HaloTag® ligand (energy acceptor).

  • Treatment:

    • Add a dilution series of this compound to the cells.

  • Detection:

    • Add the NanoLuc® substrate.

    • Measure both the donor (luminescence) and acceptor (fluorescence) signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates the formation of the ternary complex.[13]

Visualizations

ARV_771_Mechanism_of_Action cluster_ARV771 This compound cluster_Cell Cellular Environment ARV771_structure BET Ligand - Linker - VHL Ligand Ternary_Complex BRD4-ARV771-VHL Ternary Complex ARV771_structure->Ternary_Complex Recruits BRD4 BRD4 BRD4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Proteasome Proteasome Proteasome->BRD4 Degraded Peptides Ub Ubiquitin Ub->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub_BRD4->Proteasome Degradation

Caption: Mechanism of action of this compound leading to BET protein degradation.

Off_Target_Identification_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_mitigation Mitigation Strategy start Start: Hypothesis of Off-Target Effects proteomics Global Proteomics (LC-MS/MS) start->proteomics Treat cells with this compound cetca Cellular Thermal Shift Assay (CETSA-MS) start->cetca Identify stabilized proteins western_blot Western Blot proteomics->western_blot Validate protein level changes nanobret NanoBRET™ Assay cetca->nanobret Confirm direct binding siRNA siRNA/CRISPR Knockdown western_blot->siRNA Phenotypic comparison nanobret->siRNA dose_response Dose Titration siRNA->dose_response Refine experimental conditions controls Use of Controls (Inactive Epimer, etc.) dose_response->controls end Conclusion: Confirmed Off-Target Profile controls->end

References

Technical Support Center: Overcoming Cellular Resistance to ARV-771

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the BET degrader, ARV-771.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a pan-BET degrader that utilizes Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] It is a bifunctional molecule that links a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand that binds to the bromodomains of BET (Bromodomain and Extra-Terminal) proteins (BRD2, BRD3, and BRD4).[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BET proteins, leading to the downstream suppression of oncogenes like c-MYC and the androgen receptor (AR), ultimately resulting in apoptosis in cancer cells.[1][2][3]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Cellular resistance to this compound and other BET-PROTACs can arise through several mechanisms:

  • Alterations in the E3 Ligase Complex: Since this compound relies on the VHL E3 ligase for its activity, mutations or decreased expression of core components of this complex can lead to resistance. This includes the VHL protein itself or other essential components like CUL2.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways that compensate for the inhibition of BET-mediated transcription. Commonly observed pathways include the MEK/ERK and p38 MAPK pathways.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and thereby its efficacy.

Q3: How can I overcome resistance to this compound in my experiments?

Several strategies can be employed to overcome resistance to this compound, primarily through combination therapies:

  • Targeting Bypass Pathways: If resistance is mediated by the activation of alternative signaling pathways, co-treatment with inhibitors of these pathways can restore sensitivity. For example, in hepatocellular carcinoma cells where resistance can be driven by MEK/ERK and p38 activation, combination with a multi-kinase inhibitor like sorafenib has shown synergistic effects.[4]

  • Combination with Other Anti-Cancer Agents: this compound has demonstrated synergistic effects when combined with other therapeutic agents. In mantle cell lymphoma, co-treatment with ibrutinib (a BTK inhibitor), venetoclax (a BCL2 antagonist), or palbociclib (a CDK4/6 inhibitor) has been shown to synergistically induce apoptosis.[5]

  • Inhibition of BCL6 or mTOR: In non-small cell lung cancer, resistance to BET inhibitors can be driven by the activation of BCL6 and the mTOR pathway.[6] Combining this compound with a BCL6 inhibitor or an mTOR inhibitor could be a viable strategy to overcome this resistance.[6]

Troubleshooting Guides

Problem: Decreased potency of this compound in our cell line over time.

Possible Cause Suggested Solution
Development of a resistant cell population. 1. Perform a cell viability assay to confirm the shift in IC50. 2. Analyze the expression of key resistance markers via Western blot (e.g., VHL, CUL2, ABCB1) and qPCR. 3. Consider establishing a new, low-passage parental cell line for comparison. 4. Attempt to re-sensitize the cells using a combination therapy approach as outlined in the FAQs.
Degradation of this compound stock solution. 1. Prepare a fresh stock solution of this compound. 2. Store aliquots at -80°C to minimize freeze-thaw cycles. 3. Protect the stock solution from light.
Cell line contamination or misidentification. 1. Perform mycoplasma testing on your cell cultures. 2. Authenticate the cell line using short tandem repeat (STR) profiling.

Problem: Inconsistent results in this compound-treated vs. control groups.

Possible Cause Suggested Solution
Variability in cell seeding density. 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a consistent cell counting method. 3. Allow cells to adhere and stabilize for 24 hours before adding the compound.
Edge effects in multi-well plates. 1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent drug concentration. 1. Ensure thorough mixing of the this compound stock solution before dilution. 2. Perform serial dilutions carefully and use calibrated pipettes.

Quantitative Data Summary

Table 1: Development of Resistance to this compound

Cell LineDrugParental IC50Resistant IC50Fold ResistanceResistance Mechanism
OVCAR8This compoundNot specifiedNot specified>40-foldGenomic alterations in core components of the VHL E3 ligase complex.
RPMI-8226This compoundNot specifiedNot specified8 to 120-foldUpregulation of ABCB1 expression.[5]

Table 2: Synergistic Effects of this compound in Combination Therapies

Cell LineCombinationConcentration RangeSynergy MetricResult
HepG2 & Hep3BThis compound + SorafenibThis compound: 0.25, 0.5, 1 µM Sorafenib: 1.25, 2.5, 5 µMCombination Index (CI)CI values less than 1, indicating a synergistic effect.[6]
Mantle Cell Lymphoma Cell LinesThis compound + IbrutinibNot specifiedApoptosis AssaySynergistically induced apoptosis.[5]
Mantle Cell Lymphoma Cell LinesThis compound + VenetoclaxNot specifiedApoptosis AssaySynergistically induced apoptosis.[5]
Mantle Cell Lymphoma Cell LinesThis compound + PalbociclibNot specifiedApoptosis AssaySynergistically induced apoptosis.[5]

Experimental Protocols

Protocol 1: Establishing this compound Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

  • Reagents and equipment for cell viability assays (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to determine the initial IC50 of this compound in the parental cell line.

  • Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold with each passage, once the cells have demonstrated stable growth at the current concentration.

  • Periodic IC50 Determination: At regular intervals (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the adapting cell population and compare it to the parental cell line.

  • Clonal Selection: Once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), perform single-cell cloning to isolate and expand individual resistant clones.

  • Characterization of Resistant Clones: Characterize the resistant clones to understand the underlying resistance mechanisms (e.g., via Western blot, qPCR, or sequencing).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the steps for an MTT assay to determine the cytotoxic effects of this compound.

Materials:

  • Cells in culture

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for the desired time period (e.g., 72 hours). Include vehicle-only controls.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for BRD4 Degradation

This protocol is for assessing the degradation of BRD4 protein following treatment with this compound.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD4

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against BRD4 and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control.

Visualizations

ARV_771_Mechanism cluster_ARV771 This compound (PROTAC) cluster_Cell Cellular Environment ARV771_structure BET Ligand --- Linker --- VHL Ligand BET BET Proteins (BRD2, BRD3, BRD4) ARV771_structure->BET Binds to Bromodomain VHL VHL E3 Ligase ARV771_structure->VHL Recruits Proteasome Proteasome BET->Proteasome Targeted for Degradation VHL->BET Ubiquitination Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET Ub Ubiquitin

Caption: Mechanism of action of this compound as a PROTAC.

Resistance_Pathways cluster_Resistance Mechanisms of Resistance cluster_Outcome Outcome ARV771 This compound Reduced_Efficacy Reduced this compound Efficacy E3_Ligase_Defects E3 Ligase Defects (VHL/CUL2 mutation or loss) E3_Ligase_Defects->Reduced_Efficacy Bypass_Pathways Bypass Pathway Activation (MEK/ERK, p38) Bypass_Pathways->Reduced_Efficacy Drug_Efflux Increased Drug Efflux (ABCB1 upregulation) Drug_Efflux->Reduced_Efficacy

Caption: Key mechanisms of cellular resistance to this compound.

Experimental_Workflow Start Start: Cell line shows resistance to this compound Hypothesize Hypothesize Resistance Mechanism Start->Hypothesize Investigate_E3 Investigate E3 Ligase (Western Blot for VHL/CUL2) Hypothesize->Investigate_E3 E3 Ligase Defect? Investigate_Bypass Investigate Bypass Pathways (Phospho-protein arrays/Western Blot) Hypothesize->Investigate_Bypass Bypass Activation? Investigate_Efflux Investigate Drug Efflux (qPCR for ABCB1) Hypothesize->Investigate_Efflux Efflux Pump Upregulation? Select_Combo Select Combination Therapy Investigate_E3->Select_Combo Investigate_Bypass->Select_Combo Investigate_Efflux->Select_Combo Combo_Therapy Perform Combination Therapy Experiment Select_Combo->Combo_Therapy Assess_Synergy Assess Synergy (CI Calculation) Combo_Therapy->Assess_Synergy End End: Resistance Overcome Assess_Synergy->End

Caption: Workflow for overcoming this compound resistance.

References

How to confirm VHL-proteasome pathway engagement by ARV-771

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting procedures for confirming the mechanism of action of ARV-771, a PROTAC® degrader of Bromodomain and Extra-Terminal domain (BET) proteins.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small-molecule pan-BET degrader based on Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] It is a heterobifunctional molecule designed to simultaneously bind a target protein (BET proteins BRD2, BRD3, and BRD4) and an E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) protein.[3][4] This induced proximity results in the ubiquitination of the BET protein, tagging it for degradation by the cell's proteasome.[5][6] The degradation of BET proteins leads to the suppression of downstream signaling, such as c-MYC and Androgen Receptor (AR) pathways, ultimately inducing apoptosis in cancer cells.[2][5]

Q2: How can I first confirm that this compound is degrading my target BET proteins?

A2: The most direct method is to measure the protein levels of BRD2, BRD3, and BRD4 after treating your cells with this compound. A time-course and dose-response experiment analyzed by Western blot is the standard approach. You should observe a significant reduction in the protein levels of BRD2/3/4 in cells treated with this compound compared to a vehicle control (e.g., DMSO).[2][5] this compound potently degrades these proteins with a DC50 (concentration for 50% degradation) value of less than 5 nM in cell lines like 22Rv1.[5][7][8]

Q3: I see target degradation. How do I prove it is dependent on the proteasome?

A3: To confirm proteasome-dependent degradation, you can perform a "rescue" experiment. This involves pre-treating your cells with a proteasome inhibitor, such as MG132 or carfilzomib, for a short period (e.g., 30 minutes to 1 hour) before adding this compound.[5][9][10] If this compound-mediated degradation is blocked in the presence of the proteasome inhibitor (i.e., BET protein levels remain high), it confirms that the degradation is dependent on proteasome activity.[5][11]

Q4: How can I specifically confirm the engagement of the VHL E3 ligase?

A4: There are three key experiments to confirm VHL engagement:

  • Competitive Antagonism: Pre-treat cells with an excess of a free VHL ligand (e.g., VH-032 or the inactive portion of this compound, ARV-056) before adding this compound.[5][10] The free ligand will compete with this compound for binding to VHL, thereby preventing the formation of the ternary complex and rescuing the BET protein from degradation.[9][11]

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of VHL in your cell line.[9][12] this compound should fail to degrade BET proteins in VHL-deficient cells, directly demonstrating the requirement of the VHL E3 ligase.[9][13]

  • Use of an Inactive Control: Use ARV-766, an inactive diastereomer of this compound that is unable to bind to VHL.[5][7] This molecule serves as an excellent negative control, as it should not induce degradation of BET proteins, confirming that the VHL-binding capability of this compound is essential for its activity.[10]

Q5: I am not observing the expected degradation of BET proteins. What could be wrong?

A5: Here are several troubleshooting steps:

  • Cell Line VHL Status: Confirm that your cell line expresses functional VHL protein. Some cell lines, particularly certain renal cancer lines, may have mutated or silenced VHL.

  • Compound Integrity: Ensure the this compound compound has not degraded. Store it as recommended, typically at -20°C, and use freshly prepared solutions.

  • Concentration and Time: Optimize the concentration and treatment duration. While this compound is potent, the optimal conditions can vary between cell lines. Perform a dose-response (e.g., 0.1 nM to 1 µM) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment.

  • Proteasome Activity: Ensure the proteasome is functional in your cells. Cellular stress or other treatments can impact the ubiquitin-proteasome system.

  • Experimental Controls: Always include a vehicle control (e.g., DMSO), a positive control cell line (if available, like 22Rv1), and ideally, the inactive control ARV-766.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from published studies.

Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains

Target BromodomainBinding Affinity (Kd) in nM
BRD2(1)34
BRD2(2)4.7
BRD3(1)8.3
BRD3(2)7.6
BRD4(1)9.6
BRD4(2)7.6
(Data sourced from MedchemExpress and Selleckchem)[1][14]

Table 2: Degradation (DC50) and Inhibitory (IC50) Potency of this compound

ParameterCell Line(s)Potency
BRD2/3/4 Degradation (DC50)22Rv1, VCaP, LnCaP95< 5 nM
c-MYC Suppression (IC50)22Rv1< 1 nM
Anti-proliferative Effect (IC50)22Rv1~3 nM
(Data sourced from Raina et al., 2016, PNAS)[5][10]

Key Experimental Protocols

Protocol 1: Western Blot for BET Protein Degradation

  • Cell Plating: Plate cells (e.g., 22Rv1 castration-resistant prostate cancer cells) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) or a vehicle control (DMSO) for a fixed time, typically 16-24 hours.[5][15]

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris protein gel and perform electrophoresis.[15]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.

  • Secondary Antibody & Imaging: Wash the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize the bands using an ECL substrate.[15]

  • Analysis: Quantify band intensity and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Proteasome Inhibitor Rescue Assay

  • Cell Plating: Plate cells as described in Protocol 1.

  • Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 1 µM carfilzomib or 10 µM MG132) for 30-60 minutes.[5][9]

  • Co-treatment: Add this compound (at a concentration known to cause degradation, e.g., 50 nM) to the media already containing the proteasome inhibitor. Also include controls: vehicle only, this compound only, and proteasome inhibitor only.

  • Incubation: Incubate for the desired duration (e.g., 8-16 hours).

  • Analysis: Harvest cell lysates and perform Western blotting as described in Protocol 1 to assess the levels of BET proteins. Degradation should be observed in the "this compound only" lane but blocked in the "co-treatment" lane.

Protocol 3: VHL Ligand Competition Assay

  • Cell Plating: Plate cells as described in Protocol 1.

  • Pre-treatment: Treat cells with a high concentration of a VHL ligand (e.g., 10 µM ARV-056 or VH-032) for 30-60 minutes.[5][11]

  • Co-treatment: Add this compound (e.g., 50 nM) to the media containing the VHL ligand. Include all relevant single-agent and vehicle controls.

  • Incubation: Incubate for the desired duration (e.g., 8-16 hours).

  • Analysis: Harvest cell lysates and perform Western blotting as described in Protocol 1. The degradation induced by this compound should be prevented by the competing VHL ligand.

Diagrams and Workflows

This compound Mechanism of Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System ARV771 This compound Ternary_Complex Ternary Complex (BRD4-ARV771-VHL) ARV771->Ternary_Complex Binds BRD4 BET Protein (e.g., BRD4) BRD4->Ternary_Complex Recruited by this compound VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by this compound Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 VHL ubiquitinates BRD4 Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Targeted for Degradation Proteasome->Degraded Degrades

Caption: Mechanism of Action for this compound PROTAC Degrader.

Experimental Workflow cluster_confirmation Pathway Confirmation Steps Start 1. Treat Cells with this compound WB 2. Western Blot for BET Proteins Start->WB Decision Degradation Observed? WB->Decision Rescue 3a. Proteasome Inhibitor Rescue Assay Decision->Rescue Yes No_Deg Troubleshoot Experiment (See FAQ Q5) Decision->No_Deg No Competition 3b. VHL Ligand Competition Assay Rescue->Competition Knockdown 3c. VHL Knockdown Experiment Competition->Knockdown Control 3d. Inactive Control (ARV-766) Knockdown->Control Conclusion Conclusion: VHL-Proteasome Pathway Engagement Confirmed Control->Conclusion

Caption: Experimental workflow to confirm VHL-proteasome engagement.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage ARV-771-related cytotoxicity in sensitive cell lines.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue 1: Excessive Cytotoxicity in a Sensitive, Non-Target Cancer or Normal Cell Line

Possible Cause Troubleshooting Step Rationale
High Concentration Perform a dose-response curve starting from a low nanomolar range (e.g., 0.1 nM) up to a micromolar range.This compound is potent, with DC50 values for BET protein degradation often below 5 nM in sensitive cancer lines.[1][2][3][4] Non-cancerous cell lines may tolerate higher concentrations, but this needs to be determined empirically.[5]
Long Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).The cytotoxic effects of this compound are time-dependent.[6] Shorter incubation times may be sufficient to observe BET protein degradation without inducing widespread cell death.
On-Target Toxicity in Sensitive Cells If the goal is not to induce apoptosis, consider using a lower, non-cytotoxic concentration that still achieves BET protein degradation.BET protein degradation can occur at concentrations lower than those required to induce significant apoptosis.[6]
Off-Target Effects Reduce concentration and incubation time. If cytotoxicity persists at concentrations that do not effectively degrade BET proteins, consider the possibility of off-target effects.While this compound is reported to have limited off-target effects, high concentrations can increase this risk.[6]

Issue 2: Inconsistent Results or Lack of Expected Cytotoxicity in Target Cancer Cell Lines

Possible Cause Troubleshooting Step Rationale
The "Hook Effect" Test a wide range of this compound concentrations. If a bell-shaped dose-response curve is observed (potency decreases at higher concentrations), this may indicate the hook effect.At very high concentrations, the formation of binary this compound-BET or this compound-VHL complexes can predominate over the productive ternary complex, reducing degradation efficiency.[7]
Cell Line Resistance Investigate the activation status of the MEK/ERK and p38 MAPK pathways.Activation of these pathways has been shown to decrease sensitivity to this compound in some cancer cells.[6]
Incorrect Drug Preparation or Storage Prepare fresh stock solutions in an appropriate solvent like DMSO.[8][9] Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.Improper handling can lead to degradation of the compound and loss of activity.
Low E3 Ligase Expression Confirm the expression of the von Hippel-Lindau (VHL) E3 ligase in your cell line.This compound is dependent on VHL for its activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Bromodomain and Extra-Terminal domain (BET) proteins, including BRD2, BRD3, and BRD4.[2][6] It does this by forming a ternary complex between the BET protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein. This results in the downregulation of downstream oncogenic signaling pathways, such as those driven by c-MYC and the androgen receptor (AR), leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][6][10][11]

Q2: At what concentration and for how long should I treat my cells with this compound?

The optimal concentration and incubation time are highly cell-line dependent.

  • For BET protein degradation: Degradation can be observed at concentrations as low as 0.1 µM within a few hours (e.g., 6-24 hours) in sensitive cell lines like HepG2 and Hep3B.[6] DC50 values (the concentration at which 50% of the protein is degraded) are often below 5 nM in castration-resistant prostate cancer (CRPC) cell lines.[1][2][3][4]

  • For cytotoxicity/apoptosis: Anti-proliferative effects and apoptosis are typically observed at concentrations ranging from the low nanomolar to the micromolar range, with incubation times of 24 to 72 hours.[6][10][12]

It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions for your experiment.

Q3: What are the known off-target effects of this compound?

Current research suggests that this compound has limited off-target effects.[6] However, some studies indicate that cancer cells can develop resistance to this compound by activating the MEK/ERK and p38 MAPK signaling pathways.[6] As with any small molecule, the potential for off-target effects increases at higher concentrations.

Q4: How can I be sure that the observed cytotoxicity is due to BET protein degradation?

To confirm that the cytotoxic effects are on-target, you can perform the following control experiments:

  • Use a negative control compound: ARV-766 is a diastereomer of this compound that does not bind to VHL and therefore does not induce BET degradation.[3] Observing a lack of cytotoxicity with ARV-766 at similar concentrations would support an on-target effect of this compound.

  • Rescue experiment: Overexpression of a degradation-resistant form of the target BET protein could potentially rescue the cells from this compound-induced cytotoxicity.

  • Correlate degradation with cytotoxicity: Perform western blotting to confirm BET protein degradation at various concentrations and time points and correlate this with cell viability data.

Q5: My sensitive (non-cancerous) cell line is dying, but I need to study the effects of BET degradation. What can I do?

  • Titrate down the concentration: Use the lowest possible concentration of this compound that still gives you a reasonable level of BET degradation.

  • Reduce the incubation time: A shorter treatment duration may be sufficient to observe your desired endpoint without causing excessive cell death.

  • Use a recovery period: Treat the cells for a short period to induce BET degradation, then wash out the compound and allow the cells to recover before your downstream analysis. The effects of PROTACs are reversible upon washout.[13][14][15]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineCell TypeParameterValueIncubation TimeReference
22Rv1Castration-Resistant Prostate CancerDC50 (BRD2/3/4)< 5 nM16 hours[3][4]
VCaPCastration-Resistant Prostate CancerDC50 (BRD2/3/4)< 5 nM16 hours[3]
LnCaP95Castration-Resistant Prostate CancerDC50 (BRD2/3/4)< 5 nM16 hours[3]
22Rv1Castration-Resistant Prostate CancerIC50 (c-MYC depletion)< 1 nM16 hours[3]
HepG2Hepatocellular CarcinomaIC50 (Cell Viability)~0.25 µM24-72 hours[6]
Hep3BHepatocellular CarcinomaIC50 (Cell Viability)~0.25 µM24-72 hours[6]
HCCLM3Hepatocellular CarcinomaIC50 (Cell Viability)~0.5 µM24-72 hours[6]
HeLaCervical CancerIC50 (Cell Viability)183 nMNot Specified[5]
OVCAR8Ovarian CancerIC50 (Cell Viability)215 nMNot Specified[5]
T47DBreast CancerIC50 (Cell Viability)13 nMNot Specified[5]
HFF-1Normal Human Foreskin FibroblastIC50 (Cell Viability)1.1 µMNot Specified[5]
HK2Normal Human KidneyIC50 (Cell Viability)166 nMNot Specified[5]
3T3Normal Mouse FibroblastIC50 (Cell Viability)210 nMNot Specified[5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot for BET Protein Degradation

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ARV_771_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System cluster_downstream Downstream Effects ARV771 This compound BET BET Protein (BRD2/3/4) ARV771->BET Binds to Bromodomain VHL VHL E3 Ligase ARV771->VHL Recruits Proteasome Proteasome BET->Proteasome Targeted for Degradation cMYC c-MYC Transcription BET->cMYC Regulates AR_signaling AR Signaling BET->AR_signaling Regulates VHL->BET Ubiquitinates Ub Ubiquitin DegradedBET Degraded BET Fragments Proteasome->DegradedBET CellCycleArrest Cell Cycle Arrest cMYC->CellCycleArrest AR_signaling->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_exp_params Experimental Parameters cluster_analysis Analysis & Interpretation cluster_controls Control Experiments start Start: Excessive Cytotoxicity Observed dose_response Perform Dose-Response (e.g., 0.1 nM - 10 µM) start->dose_response time_course Perform Time-Course (e.g., 6, 12, 24, 48h) dose_response->time_course viability_assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) time_course->viability_assay check_degradation Assess BET Degradation (Western Blot) find_window Identify Optimal Window: Sufficient Degradation & Acceptable Viability check_degradation->find_window viability_assay->check_degradation neg_control Use Negative Control (e.g., ARV-766) viability_assay->neg_control resistance_mech Investigate Resistance (e.g., MAPK activation) find_window->resistance_mech If results are still inconsistent end Proceed with Optimized Experiment find_window->end neg_control->find_window

Caption: Troubleshooting workflow for managing this compound cytotoxicity.

References

Interpreting high molecular weight bands on western blots after ARV-771 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the BET degrader ARV-771. The primary focus is on the interpretation of high molecular weight (HMW) bands observed on Western blots following treatment, a common source of inquiry for users of PROTAC (Proteolysis Targeting Chimera) technology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule pan-BET degrader based on PROTAC technology.[1][2][3] It is a hetero-bifunctional molecule designed to bring about the degradation of Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, and BRD4.[1][4] Its mechanism involves simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5][6] This induced proximity forms a ternary complex, facilitating the transfer of ubiquitin molecules from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[7][8][9]

Q2: What is the expected result on a Western blot after successful this compound treatment?

The primary and expected result is a dose- and time-dependent decrease in the intensity of the band corresponding to the target BET protein (e.g., BRD4).[1][10] Concurrently, and often transiently, you may observe the appearance of higher molecular weight bands or a "smear" above the target protein's expected size. This is indicative of the target protein being polyubiquitinated prior to its degradation.

Q3: Why am I observing high molecular weight (HMW) bands for my target protein after this compound treatment?

The appearance of HMW bands is most commonly the direct result of the intended mechanism of this compound. These bands represent your target protein (e.g., BRD4) that has been tagged with one or more ubiquitin molecules (polyubiquitination). Each ubiquitin molecule adds approximately 8.5 kDa to the target protein, resulting in a ladder or smear of HMW species. This ubiquitination is the necessary step that marks the protein for destruction by the proteasome.[8][9]

Q4: How can I definitively confirm that the high molecular weight bands are ubiquitinated forms of my target protein?

To confirm that the HMW bands are the ubiquitinated target, you should perform an in-cell ubiquitination assay, which typically involves immunoprecipitation (IP) followed by Western blotting.

  • Method: Lyse cells treated with this compound (and ideally a proteasome inhibitor to accumulate the ubiquitinated species). Perform an immunoprecipitation using an antibody against your target protein (e.g., anti-BRD4). Then, run the immunoprecipitated sample on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody. A ladder of bands will confirm that the protein you pulled down (BRD4) is ubiquitinated.

  • See Protocol: A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Q5: What are the essential controls to include in my this compound experiment?

Proper controls are critical for interpreting your results:

  • Vehicle Control (e.g., DMSO): To establish the baseline level of the target protein.

  • Proteasome Inhibitor Control (e.g., MG132, Carfilzomib): Co-treatment with a proteasome inhibitor should block the degradation of the target protein. This can lead to an accumulation of the polyubiquitinated HMW bands, confirming the degradation is proteasome-dependent.[5][10]

  • Inactive Epimer/Diastereomer Control (e.g., ARV-766): ARV-766 is an inactive diastereomer of this compound that binds to BET proteins but cannot recruit the VHL E3 ligase.[4][10][11] This control should not induce degradation or the appearance of HMW ubiquitinated bands, demonstrating that the observed effects are dependent on E3 ligase engagement.

  • VHL Ligand Control: Pre-treatment with an excess of a VHL ligand can competitively block this compound from binding to the VHL E3 ligase, thereby preventing target degradation.[5][10]

Troubleshooting Guide: Interpreting HMW Bands

This guide provides a logical workflow to diagnose the nature of high molecular weight bands on your Western blot.

G A High Molecular Weight (HMW) Bands Observed After this compound Treatment B Is the band for the unmodified target protein (e.g., BRD4) decreased? A->B C YES: This is the expected outcome. The HMW bands are likely polyubiquitinated target protein. B->C Yes D NO: Degradation is not occurring. Troubleshoot experimental setup. B->D No E To Confirm Ubiquitination: Perform Co-Immunoprecipitation. IP for Target (BRD4), Blot for Ubiquitin (Ub). C->E F Did you include a proteasome inhibitor control (e.g., MG132)? C->F J Result: HMW ladder observed when blotting for Ubiquitin? E->J G YES: Are HMW bands stabilized or enhanced and is the target band rescued? F->G Yes H YES: This confirms the involvement of the ubiquitin-proteasome system. G->H Yes I NO: The HMW species may be an artifact or due to a different PTM. Check antibody specificity and sample prep. G->I No K YES: Confirmed! The HMW bands are polyubiquitinated target protein. J->K Yes L NO: HMW bands are likely not ubiquitinated target. Consider protein aggregation or non-specific antibody binding. Re-optimize Western blot. J->L No

Caption: Troubleshooting workflow for HMW bands.

Quantitative Data Summary

The following table summarizes key parameters for this compound activity as reported in the literature for various castration-resistant prostate cancer (CRPC) cell lines.

Parameter22Rv1 CellsVCaP CellsLnCaP95 CellsReference
BET Degradation (DC₅₀) < 5 nM< 5 nM< 5 nM[2][12]
c-MYC Inhibition (IC₅₀) < 1 nMNot ReportedNot Reported[2][6]
Anti-proliferative Effect (72h) PotentPotentPotent[5][10]
Apoptosis Induction (24h) Caspase activation, PARP cleavageCaspase activationCaspase activation[5][6]
Effective Concentration (in vitro) 1 nM - 1 µM1 nM - 1 µM1 nM - 1 µM[10]
Treatment Time for Degradation 6 - 16 hours16 hours16 hours[5][10]

Experimental Protocols

Protocol 1: Western Blot for Evaluating this compound Efficacy

This protocol details the steps to assess the degradation of a target protein (e.g., BRD4) following this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

    • Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and the appropriate controls (Vehicle, 1 µM ARV-766, 1 µM this compound + 10 µM MG132) for a specified time (e.g., 16 hours).

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-Actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

    • Expected Result: A decrease in the band intensity for the target protein in this compound treated lanes. HMW bands may be visible. In lanes co-treated with a proteasome inhibitor, the target protein band should be "rescued," and the HMW bands may be more prominent.

Protocol 2: In-Cell Ubiquitination Assay via Immunoprecipitation

This protocol is used to confirm that the HMW species are ubiquitinated forms of the target protein.

  • Cell Treatment and Lysis:

    • Treat cells in 10 cm dishes with Vehicle, this compound, and this compound plus a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours prior to harvest) to allow ubiquitinated proteins to accumulate.

    • Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Heat the lysate at 95°C for 10 minutes.

    • Dilute the lysate 10-fold with a non-denaturing lysis buffer (without SDS) to reduce the SDS concentration to 0.1%. This is critical for the antibody to bind its epitope.

    • Centrifuge to pellet debris and collect the supernatant. Reserve a small aliquot of the lysate for use as an "Input" control.

  • Immunoprecipitation (IP):

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the primary antibody for the target protein (e.g., anti-BRD4) and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer (e.g., IP buffer with low salt concentration).

  • Elution and Western Blot:

    • Elute the protein-antibody-bead complexes by adding Laemmli sample buffer and boiling for 10 minutes.

    • Centrifuge to pellet the beads and load the supernatant (the IP sample) onto an SDS-PAGE gel, along with the "Input" sample.

    • Perform Western blotting as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody.

    • Expected Result: In the IP lanes for this compound-treated samples (especially those co-treated with MG132), you should see a high molecular weight ladder or smear when blotting for ubiquitin. This demonstrates that your immunoprecipitated target protein was indeed polyubiquitinated.

This compound Signaling Pathway

G cluster_0 ARV771 This compound (PROTAC) BRD4 BRD4 (Target Protein) ARV771->BRD4 Binds VHL VHL (E3 Ligase) ARV771->VHL Binds Ternary Ternary Complex (BRD4-ARV771-VHL) ARV771->Ternary BRD4->Ternary VHL->Ternary Ub_BRD4 Polyubiquitinated BRD4 Ternary->Ub_BRD4 E2/E3 Mediated Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of this compound induced degradation.

References

ARV-771 Technical Support Center: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and best storage practices for ARV-771. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a proteolysis-targeting chimera (PROTAC) designed to degrade specific proteins within the cell.[1][2] It is a heterobifunctional molecule that binds to Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4) with one end, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase with the other.[1][3][4] This proximity induces the ubiquitination of the BET proteins, marking them for degradation by the proteasome.[3][5]

Q2: How should I store the solid (powder) form of this compound?

The solid, crystalline form of this compound should be stored at -20°C.[1][2][6][7]

Q3: What is the long-term stability of solid this compound?

When stored correctly at -20°C, solid this compound is stable for at least three to four years.[1][2][8]

Q4: How do I prepare stock solutions of this compound?

It is recommended to dissolve this compound in a high-purity, anhydrous organic solvent such as DMSO, DMF, or ethanol.[1][8] To prevent degradation from atmospheric moisture, the solvent should be purged with an inert gas, like nitrogen or argon, before adding it to the solid compound.[1] For DMSO, it is critical to use a fresh, moisture-free source, as absorbed water can significantly reduce solubility.[8]

Q5: What is the solubility of this compound in common organic solvents?

This compound exhibits good solubility in several organic solvents. However, reported concentrations vary across suppliers. The table below summarizes approximate solubility values.

SolventReported SolubilitySource(s)
Dimethylformamide (DMF)~20 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)15 mg/mL to 100 mg/mL (~101 mM)[1][2][8]
Ethanol~10 mg/mL to 100 mg/mL[1][2][8]

Q6: How should I store stock solutions?

For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[8] Store these aliquots as indicated in the table below.

Storage TemperatureRecommended DurationSource(s)
-80°CUp to 1 year[8]
-20°CUp to 1 month[8][9]

Q7: Can I prepare and store this compound in aqueous buffers?

This compound is sparingly soluble in aqueous buffers and is not stable for long periods.[1] It is strongly recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[1] For preparation details, see the protocol section below.

Troubleshooting Guide

Problem: Inconsistent experimental results or a sudden loss of compound activity.

This is often the first sign of compound degradation. Follow this troubleshooting workflow to identify the potential cause.

G start Inconsistent Results or Loss of Activity q1 Was the stock solution freshly prepared from solid? start->q1 a1_yes Was the solid stored correctly at -20°C? q1->a1_yes Yes a1_no How was the stock solution stored? q1->a1_no No sol2 Solid compound may be compromised. Consider using a new vial. a1_yes->sol2 No q4 Was the final solution prepared in aqueous buffer? a1_yes->q4 Yes q2 Repeated freeze-thaw cycles? a1_no->q2 sol1 Stock solution may be degraded. Prepare a fresh stock from solid. sol3 Prepare fresh stock solution. Aliquot and store at -80°C to avoid freeze-thaw cycles. sol4 Aqueous solution may have precipitated or degraded. Prepare fresh daily using the two-step dilution protocol. q2->sol3 Yes q3 Stored at -20°C >1 month or at -80°C >1 year? q2->q3 No q3->sol1 Yes q3->q4 No q4->sol1 No, used in organic solvent q4->sol4 Yes

Caption: Troubleshooting logic for this compound loss of activity.

Problem: The compound precipitates when diluted in my aqueous cell culture medium or buffer.

This is expected, as this compound has very low aqueous solubility (~17.8 µM in PBS).[10] Direct dilution of a concentrated DMSO stock into an aqueous buffer will likely cause precipitation.

  • Solution: Use the recommended two-step dilution method described in Protocol 2 below. This involves first dissolving this compound in an organic solvent like DMF before diluting it into the final aqueous buffer, which improves its solubility.[1] A final working solution in a 1:6 mixture of DMF:PBS (pH 7.2) yields a solubility of approximately 0.14 mg/mL.[1][2]

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a FW of 986.6 g/mol , add 101.4 µL of DMSO).

  • Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use, low-binding tubes. Store long-term (up to 1 year) at -80°C or short-term (up to 1 month) at -20°C.[8]

Protocol 2: Recommended Procedure for Aqueous Solution Preparation

This protocol is designed to maximize the solubility of this compound in aqueous buffers for cell-based assays.

  • Initial Dissolution: Prepare a high-concentration stock solution in 100% DMF (e.g., 20 mg/mL) as described in Protocol 1.[1][2]

  • Dilution: Slowly add the DMF stock solution to your aqueous buffer of choice (e.g., PBS, cell culture medium) while vortexing gently. The final concentration of DMF should be managed based on your experimental tolerances, but a 1:6 ratio of DMF to buffer is a good starting point.[1]

  • Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the chosen solvent mixture (~0.14 mg/mL in 1:6 DMF:PBS).[1]

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[1]

Protocol 3: Methodology for Assessing this compound Stability via HPLC

This protocol provides a general framework for assessing the stability of this compound in a given formulation or storage condition, based on methods used for similar compounds.[11]

  • Sample Preparation: Incubate this compound (e.g., at 100 µM) in the desired buffer (e.g., PBS, cell culture media) at 37°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 16 hours).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column and a DAD or UV detector set to this compound's λmax of 257 nm.[1][2]

  • Mobile Phase: A typical gradient could be:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Run a linear gradient from low %B to high %B over 10-15 minutes.

  • Analysis: Inject the collected samples. The stability is determined by measuring the peak area of the parent this compound compound at each time point relative to the t=0 sample. A decrease in the peak area indicates degradation.

Visualized Workflows and Pathways

G cluster_0 Cellular Environment arv This compound complex Ternary Complex (BET-ARV771-VHL) arv->complex binds bet BET Protein (BRD2/3/4) bet->complex binds vhl VHL E3 Ligase vhl->complex binds ub_bet Ubiquitinated BET Protein complex->ub_bet recruits ub Ubiquitin ub->ub_bet transfers proteasome Proteasome degraded Degraded Peptides proteasome->degraded degrades ub_bet->proteasome targeted to

Caption: Mechanism of action for this compound-mediated BET protein degradation.

G cluster_prep Stock Solution Preparation receive Receive Solid this compound store_solid Store at -20°C (Long-term, ≥4 years) receive->store_solid prep_stock Dissolve in Anhydrous DMSO or DMF store_solid->prep_stock aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store_80 Store at -80°C (Long-term, ≤1 year) aliquot->store_80 store_20 Store at -20°C (Short-term, ≤1 month) aliquot->store_20 use Prepare Final Dilution for Experiment store_80->use store_20->use

Caption: Recommended workflow for this compound storage and handling.

References

Validation & Comparative

ARV-771 vs. JQ1: A Comparative Guide on BET-Targeting Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators for cancer therapy, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. This guide provides a detailed comparison of two key compounds in this class: ARV-771, a Proteolysis Targeting Chimera (PROTAC) BET degrader, and JQ1, a small molecule BET inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their use.

Executive Summary

This compound demonstrates markedly superior potency and efficacy compared to the first-generation BET inhibitor JQ1 in preclinical models, particularly in castration-resistant prostate cancer (CRPC). As a PROTAC, this compound induces the degradation of BET proteins, leading to a more profound and sustained downstream effect than the competitive inhibition mechanism of JQ1. This results in superior anti-proliferative activity, robust induction of apoptosis, and significant tumor regression in vivo.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the quantitative data on the efficacy of this compound and JQ1 in various cancer cell lines.

CompoundCell LineAssay TypeMetricValueReference
This compound 22Rv1 (CRPC)BET Protein DegradationDC50< 5 nM[1][2]
VCaP (CRPC)BET Protein DegradationDC50< 5 nM[1]
LnCaP95 (CRPC)BET Protein DegradationDC50< 5 nM[1]
22Rv1 (CRPC)c-MYC SuppressionIC50< 1 nM[1][3]
22Rv1 (CRPC)AntiproliferationIC5010- to 500-fold more potent than JQ1[1]
VCaP (CRPC)AntiproliferationIC5010- to 500-fold more potent than JQ1[1]
LnCaP95 (CRPC)AntiproliferationIC5010- to 500-fold more potent than JQ1[1]
JQ1 22Rv1 (CRPC)c-MYC SuppressionIC50~10-fold less potent than this compound[1]
Ovarian & Endometrial Cancer Cell LinesAntiproliferationIC500.28 - 10.36 µM[4]
Multiple Myeloma (KMS-34, LR5)AntiproliferationIC5068 nM, 98 nM[5]
BRD4(1) BromodomainInhibitionIC5077 nM[6]
BRD4(2) BromodomainInhibitionIC5033 nM[6]

Mechanism of Action

JQ1 acts as a competitive inhibitor of the acetyl-lysine binding pocket of BET bromodomains.[7] This displacement of BET proteins from chromatin leads to the transcriptional suppression of key oncogenes like MYC.[7]

This compound , on the other hand, is a heterobifunctional molecule that hijacks the cell's natural protein disposal system.[1] It simultaneously binds to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.

Signaling Pathway and Mechanism Diagrams

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Drug Action Histones Acetylated Histones BET BET Proteins (BRD2/3/4) Histones->BET Binds to TF Transcription Factors (e.g., MYC) BET->TF Recruits DNA DNA TF->DNA RNA_Pol_II RNA Polymerase II DNA->RNA_Pol_II Transcription Gene Transcription (e.g., c-MYC, AR) RNA_Pol_II->Transcription Initiates JQ1 JQ1 JQ1->BET Competitively Inhibits Binding

Caption: JQ1 competitively inhibits BET protein binding to acetylated histones.

ARV771_PROTAC_Mechanism cluster_cytoplasm Cytoplasm BET BET Protein (Target) Ternary_Complex Ternary Complex (BET-ARV771-VHL) BET->Ternary_Complex ARV771 This compound ARV771->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BET Proteasome Proteasome Ub_BET->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: this compound facilitates BET protein degradation via the ubiquitin-proteasome system.

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and JQ1 on cancer cell proliferation.

Methodology (Example using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Seed cancer cells (e.g., 22Rv1, VCaP, LnCaP95) in 96-well opaque-walled plates at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and JQ1 in growth medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for BET Protein Degradation

Objective: To quantify the degradation of BET proteins (BRD2, BRD3, BRD4) following treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of BET proteins to the loading control to determine the percentage of degradation. The DC50 (concentration for 50% degradation) can then be calculated.

Apoptosis Assay

Objective: To assess the induction of apoptosis by this compound and JQ1.

Methodology (Example using Annexin V-FITC/Propidium Iodide Staining):

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, JQ1, or vehicle for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compounds.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and JQ1.

Methodology (Example using a CRPC Xenograft Model):

  • Cell Implantation: Subcutaneously implant human CRPC cells (e.g., 22Rv1) mixed with Matrigel into the flank of immunodeficient mice (e.g., male nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, JQ1).

  • Compound Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage for JQ1, subcutaneous injection for this compound) at predetermined doses and schedules.[9][10]

  • Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for BET protein levels, immunohistochemistry for proliferation markers). Compare the tumor growth inhibition between the treatment groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture Cancer Cell Lines (e.g., 22Rv1, VCaP) Proliferation Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation Degradation Western Blot (DC50 Determination) Cell_Culture->Degradation Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Xenograft Xenograft Model Establishment Proliferation->Xenograft Select potent compounds Degradation->Xenograft Confirm target engagement Treatment Compound Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, PD Markers) Monitoring->Endpoint

Caption: A typical preclinical workflow for evaluating this compound and JQ1.

Conclusion

References

A Comparative Analysis of ARV-771 and dBET1 for BET Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a detailed comparison of two prominent PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins: ARV-771 and dBET1. The focus is on their relative efficiency in degrading BET proteins, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two E3 Ligases

Both this compound and dBET1 are designed to induce the degradation of BET proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene transcription and are implicated in various cancers.[1][2] They function by forming a ternary complex, bringing a BET protein into close proximity with an E3 ubiquitin ligase, which then tags the BET protein for destruction by the proteasome.[2][3]

The fundamental difference between the two degraders lies in the E3 ligase they recruit.

  • This compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase.[4][5][6]

  • dBET1 utilizes a phthalimide-based ligand to engage the Cereblon (CRBN) E3 ligase.[7][8][9]

This distinction in E3 ligase recruitment can influence the degradation efficiency, substrate specificity, and overall biological activity of the PROTAC.

cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (this compound or dBET1) Ternary Ternary Complex (BET-PROTAC-E3) PROTAC->Ternary BET BET Protein (BRD2/3/4) BET->Ternary E3 E3 Ligase (VHL or CRBN) E3->Ternary PolyUb Poly-ubiquitinated BET Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded cluster_pathway BET Downstream Signaling PROTAC This compound / dBET1 BET BET Proteins (BRD2/3/4) PROTAC->BET Degradation cMYC c-MYC Gene Transcription BET->cMYC Activates Proliferation Cell Proliferation & Survival cMYC->Proliferation Promotes Apoptosis Apoptosis cMYC->Apoptosis Inhibits cluster_workflow Experimental Workflow Start 1. Seed Cells (e.g., 96-well plate) Treat 2. Treat with PROTAC (Dose-response) Start->Treat Incubate 3. Incubate (e.g., 4-72 hours) Treat->Incubate Endpoint 4. Endpoint Assay Incubate->Endpoint Lysis Western Blot: Cell Lysis Endpoint->Lysis Protein Degradation Viability Viability Assay: Add Reagent Endpoint->Viability Cell Proliferation Analysis 5. Data Analysis (Quantification, IC50/DC50) Lysis->Analysis Viability->Analysis

References

A Head-to-Head Battle of BET Degraders: A Comparative Analysis of ARV-771 and ARV-825

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent Proteolysis Targeting Chimeras (PROTACs), ARV-771 and ARV-825. Both molecules are designed to degrade Bromodomain and Extra-Terminal (BET) proteins, a family of epigenetic readers implicated in various cancers. This guide delves into their mechanisms of action, target selectivity, and preclinical efficacy, supported by experimental data to inform future research and development.

This compound and ARV-825, while both targeting BET proteins for degradation, employ distinct E3 ubiquitin ligases and exhibit different pharmacological profiles. This compound is a VHL (von Hippel-Lindau) E3 ligase-based pan-BET degrader, targeting BRD2, BRD3, and BRD4.[1] In contrast, ARV-825 recruits the Cereblon (CRBN) E3 ligase and is often described as a BRD4-preferential degrader.[2] This fundamental difference in their design influences their biological activity and potential therapeutic applications.

Mechanism of Action: A Tale of Two E3 Ligases

Both this compound and ARV-825 function as heterobifunctional molecules. One end of the PROTAC binds to a BET protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. The key distinction lies in the E3 ligase they hijack: this compound utilizes VHL, whereas ARV-825 engages CRBN. This differential E3 ligase engagement can lead to variations in degradation efficiency, substrate specificity, and potential resistance mechanisms.

cluster_ARV771 This compound Mechanism cluster_ARV825 ARV-825 Mechanism This compound This compound BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4) This compound->BET Proteins (BRD2/3/4) Binds VHL E3 Ligase VHL E3 Ligase This compound->VHL E3 Ligase Recruits Proteasome Proteasome BET Proteins (BRD2/3/4)->Proteasome Targeted for Degradation VHL E3 Ligase->BET Proteins (BRD2/3/4) Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->BET Proteins (BRD2/3/4) Degraded BET Proteins Degraded BET Proteins Proteasome->Degraded BET Proteins ARV-825 ARV-825 BRD4 (preferential) BRD4 (preferential) ARV-825->BRD4 (preferential) Binds CRBN E3 Ligase CRBN E3 Ligase ARV-825->CRBN E3 Ligase Recruits Proteasome_2 Proteasome BRD4 (preferential)->Proteasome_2 Targeted for Degradation CRBN E3 Ligase->BRD4 (preferential) Ubiquitinates Ubiquitin_2 Ubiquitin Ubiquitin_2->BRD4 (preferential) Degraded BRD4 Degraded BRD4 Proteasome_2->Degraded BRD4

Figure 1: Comparative Mechanism of Action of this compound and ARV-825.

Comparative Efficacy and Potency

Direct comparative studies have provided insights into the relative performance of this compound and ARV-825 in various cancer models.

ParameterThis compoundARV-825Cell Line/ModelReference
Target Specificity Pan-BET (BRD2, BRD3, BRD4)BRD4 PreferentialGeneral[1][2]
E3 Ligase Recruited VHLCereblon (CRBN)General[1][2]
IC50 (c-MYC Suppression) <1 nMAs potent as this compound in vitro22Rv1 (Prostate Cancer)[3]
IC50 (Cell Viability) ~70 nM~50 nMHN30, HN30R (Head and Neck Cancer)[4]
Pharmacological Properties SuperiorSuboptimal PharmacokineticsMantle Cell Lymphoma (in vivo)[5]
In Vivo Efficacy Inhibited tumor growth and improved survivalLess effective than this compoundMantle Cell Lymphoma Xenograft[5]

A study in mantle cell lymphoma directly compared the two PROTACs and concluded that this compound possesses superior pharmacological properties and demonstrated greater in vivo efficacy, inhibiting tumor growth and improving survival more effectively than ARV-825.[5] However, in castration-resistant prostate cancer cells, ARV-825 was found to be as potent as this compound in suppressing the downstream oncogene c-MYC, despite having what was described as suboptimal pharmacokinetics.[3] Furthermore, in cisplatin-sensitive and -resistant head and neck cancer cell lines, both compounds exhibited similar low nanomolar IC50 values for cell viability.[4]

Downstream Signaling and Cellular Effects

The degradation of BET proteins by both this compound and ARV-825 leads to the downregulation of key oncogenic signaling pathways, most notably the suppression of c-MYC, a critical driver of cell proliferation and survival in many cancers.[3] Both molecules have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2]

This compound / ARV-825 This compound / ARV-825 BET Protein Degradation BET Protein Degradation This compound / ARV-825->BET Protein Degradation c-MYC Downregulation c-MYC Downregulation BET Protein Degradation->c-MYC Downregulation Cell Cycle Arrest Cell Cycle Arrest c-MYC Downregulation->Cell Cycle Arrest Apoptosis Apoptosis c-MYC Downregulation->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Figure 2: Downstream effects of BET protein degradation by this compound and ARV-825.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled multiwell plates (96- or 384-well)

  • Multichannel pipette or automated pipetting station

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a density that ensures logarithmic growth during the 72-hour experiment. Incubate for 24 hours at 37°C in 5% CO2.

  • Treat cells with serial dilutions of this compound or ARV-825. Include a vehicle control (e.g., 0.3% DMSO).

  • Incubate the plates for 72 hours at 37°C in 5% CO2.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control and calculate IC50 values using appropriate software.[3]

Western Blotting for Protein Degradation

This technique is used to detect and quantify the degradation of target proteins following PROTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., BRD2, BRD3, BRD4, c-MYC) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with various concentrations of this compound or ARV-825 for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Figure 3: A simplified workflow for Western Blot analysis of protein degradation.
In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of PROTACs in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound or ARV-825 formulated for in vivo administration (e.g., in a suitable vehicle)

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment for cell implantation

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound, ARV-825, or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, intraperitoneally or subcutaneously).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry) to confirm target protein degradation and downstream effects.[5]

Conclusion

Both this compound and ARV-825 are potent BET protein degraders with significant preclinical anti-cancer activity. The choice between these two PROTACs may depend on the specific cancer type, the expression levels of VHL and CRBN, and the desired pharmacokinetic profile. While this compound has shown superior in vivo efficacy in some models, ARV-825's comparable in vitro potency in certain contexts highlights the importance of thorough preclinical evaluation. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies and in the continued development of this promising class of therapeutics.

References

A Comparative Guide to Orthogonal Methods for Validating ARV-771-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ARV-771

This compound is a small-molecule pan-BET degrader that utilizes PROTAC technology.[1] It functions by forming a ternary complex between the target BET proteins (BRD2, BRD3, and BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the BET proteins, marking them for degradation by the proteasome.[1][4] This mechanism leads to the suppression of key downstream effectors, including the androgen receptor (AR) and c-MYC, making it a promising therapeutic strategy for castration-resistant prostate cancer (CRPC).[1][3][5] Unlike traditional inhibitors that only block a protein's function, degraders like this compound eliminate the protein entirely, offering a potentially more potent and durable effect.[3][6]

The validation of this degradation is not trivial. It requires a multi-pronged, orthogonal approach to confirm that the observed loss of protein is a direct result of the intended PROTAC mechanism. This guide details and compares the primary methods used for this purpose.

ARV_771_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery This compound This compound Ternary_Complex Ternary Complex This compound->Ternary_Complex Binds BRD4 BET Protein (BRD2/3/4) BRD4->Ternary_Complex Recruits Ub_Chain Ub Ub Ub Ub VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ub Ub VHL->Ub Transfers Ternary_Complex->BRD4 Proximity-Induced Ub->BRD4 Polyubiquitination Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of this compound-induced BET protein degradation.

Comparison of Orthogonal Validation Methods

An orthogonal strategy involves cross-referencing results from antibody-based methods with data from non-antibody-based techniques to confirm findings and rule out artifacts.[7] The following table summarizes key methodologies for validating this compound's activity.

MethodPrincipleWhat it MeasuresAdvantagesLimitations
Western Blot Immunoassay using specific antibodies to separate and detect proteins based on molecular weight.Relative abundance of specific target proteins (BRD2, BRD3, BRD4) and downstream effectors (c-MYC, AR).[2][3]Widely accessible, provides molecular weight information, visually intuitive.Semi-quantitative, dependent on antibody specificity and quality, lower throughput.
Mass Spectrometry (Proteomics) Identifies and quantifies peptides from digested protein samples based on mass-to-charge ratio.[8]Global, unbiased protein abundance across the proteome, confirming on-target degradation and revealing off-targets.[8]Highly quantitative, high-throughput, unbiased global profiling.Requires specialized equipment and expertise, complex data analysis, may miss low-abundance proteins.[9]
Quantitative PCR (qPCR) Amplification and quantification of specific mRNA transcripts in real-time using reverse transcription.[10]mRNA levels of genes transcriptionally regulated by BET proteins (e.g., c-MYC, AR).[3][11]Highly sensitive and quantitative for gene expression, high-throughput.Measures transcriptional changes, not direct protein degradation; mRNA levels may not perfectly correlate with protein levels.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in intact cells.[12][13]Direct target engagement of this compound with BET proteins.Confirms physical interaction in a cellular context, label-free.[13]Does not directly measure degradation, lower throughput, requires careful optimization.[13]
Comparison to Alternatives Benchmarking against compounds with different mechanisms of action.Differentiates degradation from simple inhibition and confirms mechanism specificity.Provides strong evidence for the specific PROTAC mechanism.Requires synthesis and availability of appropriate control compounds (e.g., inactive epimers, inhibitors).[14]

Detailed Methodologies and Data Presentation

Western Blot: Direct Assessment of Protein Levels

Western blotting is the most direct and common method to visualize the loss of a target protein. Treatment of CRPC cells with this compound results in a dose-dependent decrease in BRD2, BRD3, and BRD4 protein levels.[2]

Western_Blot_Workflow A 1. Cell Lysis (with Protease Inhibitors) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (Gel to PVDF/NC Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation (Anti-BRD4, Anti-Actin) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Densitometry H->I

Caption: Standard workflow for Western Blot analysis.

Experimental Protocol:

  • Sample Preparation: Culture cells (e.g., 22Rv1, VCaP) and treat with various concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 16-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation.[15] Scrape the cells and incubate the lysate on ice for 30 minutes.[15]

  • Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling at 95°C for 5 minutes in Laemmli sample buffer.[15] Separate proteins on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to the loading control.

Quantitative Data Summary (Illustrative):

TreatmentBRD4 Level (% of Control)c-MYC Level (% of Control)
Vehicle (DMSO)100%100%
This compound (1 nM)65%50%
This compound (10 nM)15%8%
This compound (100 nM)<5%<5%
BET Inhibitor (JQ1, 100nM)98%45%
Inactive Control (ARV-766, 100nM)99%97%

Note: Data is representative. Studies show this compound potently degrades BRD2/3/4 with a DC50 of less than 5 nM and depletes c-MYC with an IC50 of less than 1 nM.[11]

Mass Spectrometry: Unbiased Global Proteome Profiling

Mass spectrometry-based proteomics provides an unbiased and highly quantitative orthogonal method. It can confirm the specific degradation of BRD2, BRD3, and BRD4 while simultaneously assessing the impact on the entire proteome, identifying potential off-target effects.

Experimental Protocol:

  • Sample Preparation: Treat cells with this compound or a vehicle control. Lyse cells and extract proteins.

  • Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.[9]

  • LC-MS/MS Analysis: Separate peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio of peptides and their fragments.[8]

  • Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify and quantify peptides. The relative abundance of proteins between the this compound-treated and control samples is then calculated.

Quantitative Data Summary (Illustrative):

ProteinLog2 Fold Change (this compound vs. Control)p-value
BRD4 -3.5< 0.001
BRD2 -3.1< 0.001
BRD3 -2.8< 0.001
c-MYC -2.5< 0.001
AR -1.8< 0.01
VHL 0.10.85
GAPDH -0.050.92
Quantitative PCR (qPCR): Measuring Downstream Transcriptional Effects

Since BET proteins are transcriptional regulators, their degradation is expected to alter the expression of target genes. qPCR can quantify these changes at the mRNA level. This compound treatment has been shown to down-regulate the mRNA levels of both full-length AR (FL-AR) and the AR-V7 splice variant in VCaP cells.[3][11]

Experimental Protocol:

  • RNA Extraction: Treat cells with this compound. Isolate total RNA using a suitable method like TRIzol or a column-based kit.[10]

  • cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[10]

  • qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green master mix, gene-specific primers for targets (c-MYC, KLK3/PSA, AR) and a housekeeping gene (ACTB, GAPDH), and the synthesized cDNA as a template.

  • Data Analysis: Run the reaction on a real-time PCR instrument. Determine the cycle threshold (Ct) values. Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene.

Quantitative Data Summary (Illustrative):

Target GeneRelative mRNA Expression (Fold Change vs. Control)
c-MYC0.21
AR0.45
AR-V70.38
KLK3 (PSA)0.33
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful tool to verify that this compound directly binds to BET proteins within the complex environment of an intact cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[12][13]

CETSA_Principle A Target Protein (Native) B Heat (e.g., 55°C) A->B C Protein Denatures & Aggregates B->C Analysis Analysis of Soluble Fraction (e.g., Western Blot) C->Analysis Low Signal D Target Protein + this compound (Bound Complex) E Heat (e.g., 55°C) D->E F Complex is Stabilized Protein Remains Soluble E->F F->Analysis High Signal

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Treatment: Treat intact cells with this compound or a vehicle control for 1-2 hours.[17]

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[12][17]

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles).[17] Centrifuge at high speed to separate the soluble protein fraction (supernatant) from the precipitated/aggregated proteins (pellet).

  • Detection: Analyze the amount of soluble BRD4 remaining in the supernatant for each temperature point using Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Conclusion

Validating the activity of a PROTAC degrader like this compound requires a rigorous, multi-faceted approach. While Western blotting provides an essential first look at protein loss, it is insufficient on its own. By combining direct protein quantification (Western Blot, Mass Spectrometry) with measurements of downstream functional consequences (qPCR) and direct evidence of target binding (CETSA), researchers can build a comprehensive and compelling case for the intended mechanism of action. Furthermore, comparison with inactive controls and alternative inhibitors is crucial to demonstrate that the observed effects are specifically due to E3 ligase-mediated degradation. This orthogonal validation strategy is the gold standard for ensuring data integrity and confidence in the development of targeted protein degraders.

References

A Phenotypic Head-to-Head: ARV-771 Treatment vs. Genetic Knockout of BRD4

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

In the landscape of epigenetic cancer therapies, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. Among these, BRD4 is a critical regulator of oncogene transcription, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two key experimental approaches used to interrogate BRD4 function: pharmacological degradation using the PROTAC (Proteolysis Targeting Chimera) ARV-771 and genetic ablation via CRISPR-Cas9 knockout. Understanding the distinct phenotypic consequences of these methods is crucial for interpreting experimental results and advancing the development of novel cancer therapeutics.

Executive Summary

This compound is a pan-BET degrader that induces the degradation of BRD2, BRD3, and BRD4 proteins.[1][2][3] In contrast, genetic knockout of BRD4 offers a more targeted approach, specifically ablating the function of this single BET family member. While both interventions aim to disrupt BRD4-dependent processes, their differing specificities can lead to distinct phenotypic outcomes. This guide synthesizes available data to draw a comparative picture of their effects on cell viability, gene expression, and apoptosis, supplemented with detailed experimental protocols and illustrative pathway diagrams.

Data Presentation: A Comparative Analysis

Table 1: Effects on Cell Viability and Proliferation

FeatureThis compound TreatmentBRD4 Genetic Knockout
Cell Viability Potent decrease in viability across various cancer cell lines, including castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).[3][4][5]Decreased viability in AR-positive prostate cancer cell lines.[6] In other contexts, can lead to cell senescence.
Mechanism of Action Induces degradation of BRD2, BRD3, and BRD4 proteins.[1][3][4]Complete and permanent loss of BRD4 protein expression.
Reported IC50/DC50 DC50 < 5 nM for BRD4 degradation in 22Rv1 cells.[3] Antiproliferative IC50 values in the low nanomolar range in sensitive cell lines.[5]Not applicable.

Table 2: Impact on Apoptosis and Cell Cycle

FeatureThis compound TreatmentBRD4 Genetic Knockout
Apoptosis Induction Strong induction of apoptosis, characterized by caspase activation and PARP cleavage.[4][5]Can induce apoptosis in specific cancer contexts.
Cell Cycle Arrest Induces cell cycle arrest in cancer cells.[4]Can lead to cell cycle arrest.
Key Apoptotic Markers Increased cleaved PARP, activation of caspases.[4][5]Dependent on cellular context.

Table 3: Gene and Protein Expression Changes

FeatureThis compound TreatmentBRD4 Genetic Knockout
BRD Protein Levels Degradation of BRD2, BRD3, and BRD4.[1][3][4]Specific knockout of BRD4; levels of BRD2 and BRD3 are unaffected.
c-MYC Expression Potent downregulation of c-MYC protein and mRNA levels.[3][7][8]Downregulation of MYC levels.[6][9]
Androgen Receptor (AR) Signaling Suppression of AR and AR-regulated genes in prostate cancer models.[5][7]Silencing BRD4 can upregulate AR in some prostate cancer cell lines.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

ARV771_Mechanism ARV771 This compound Ternary_Complex Ternary Complex (this compound-BRD4-VHL) ARV771->Ternary_Complex Binds BRD4 BRD4 BRD4->Ternary_Complex Recruited to Ubiquitination Ubiquitination BRD4->Ubiquitination Targeted for VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of c-MYC, etc. Degradation->Downstream

Mechanism of this compound induced BRD4 degradation.

BRD4_Knockout_Workflow cluster_crispr CRISPR-Cas9 System gRNA gRNA targeting BRD4 Transfection Transfection gRNA->Transfection Cas9 Cas9 Nuclease Cas9->Transfection Cell Target Cells Cell->Transfection DSB Double-Strand Break in BRD4 gene Transfection->DSB NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Knockout BRD4 Knockout NHEJ->Knockout Phenotypic_Analysis Phenotypic Analysis Knockout->Phenotypic_Analysis

Workflow for BRD4 genetic knockout using CRISPR-Cas9.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to compare this compound treatment and BRD4 knockout.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours). For knockout cells, plate an equal number of wild-type and knockout cells.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for BRD4 and c-MYC
  • Cell Lysis: Harvest treated or knockout cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 (e.g., 1:1000 dilution) and c-MYC (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

RT-qPCR for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[11][12]

  • qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for BRD4, c-MYC, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[13]

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[11][13]

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[13]

CRISPR-Cas9 Mediated BRD4 Knockout
  • gRNA Design and Cloning: Design and clone two or more single-guide RNAs (sgRNAs) targeting an early exon of the BRD4 gene into a Cas9-expressing vector (e.g., pX458).[14][15]

  • Transfection: Transfect the target cells with the gRNA/Cas9 plasmids using a suitable transfection reagent.[14]

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or serial dilution to isolate individual clones.[15]

  • Clone Expansion and Screening: Expand the individual clones and screen for BRD4 knockout by Western blotting and genomic DNA sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[15]

Discussion and Conclusion

The choice between using this compound and generating a BRD4 knockout depends on the specific research question.

This compound offers a rapid and potent method to deplete not only BRD4 but also BRD2 and BRD3. This pan-BET degradation can be therapeutically advantageous in cancers where multiple BET proteins contribute to the oncogenic phenotype.[1][3][4] The effects of this compound are also dose-dependent and reversible, allowing for a more nuanced study of the consequences of BET protein loss over time.

BRD4 genetic knockout , on the other hand, provides a "cleaner" system to study the specific functions of BRD4 without the confounding effects of degrading other BET family members. This approach is ideal for dissecting the unique roles of BRD4 in various biological processes. However, the permanent nature of the knockout may lead to compensatory mechanisms that could mask the primary functions of BRD4.

References

Cross-validation of ARV-771 results in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of ARV-771, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) proteins. Here, we objectively compare its performance across various cancer cell lines, supported by experimental data, detailed methodologies, and visual pathway diagrams to facilitate a deeper understanding of its mechanism and efficacy.

Performance of this compound: Quantitative Analysis

This compound has demonstrated potent activity in a range of cancer cell lines by effectively degrading BET proteins (BRD2, BRD3, and BRD4), leading to cell cycle arrest and apoptosis. The following tables summarize its performance metrics.

Cell LineCancer TypeIC50 (nM)DC50 (nM)Citation
22Rv1Castration-Resistant Prostate Cancer (CRPC)< 1 (for c-MYC depletion)< 5 (for BRD2/3/4)[1][2]
VCaPCastration-Resistant Prostate Cancer (CRPC)-< 5 (for BRD2/3/4)[2]
LnCaP95Castration-Resistant Prostate Cancer (CRPC)-< 5 (for BRD2/3/4)[2]
HepG2Hepatocellular Carcinoma (HCC)Inhibited at 0.25 µMBRD2/3/4 decreased at 0.1 µM[3]
Hep3BHepatocellular Carcinoma (HCC)Inhibited at 0.25 µMBRD2/3/4 decreased at 0.1 µM[3]
HCCLM3Hepatocellular Carcinoma (HCC)Inhibited at 0.5 µM-[3]
MOLM-13Acute Myeloid Leukemia7.45-[1]
MV4-11Acute Myeloid Leukemia0.43-[1]
RS4-11Acute Lymphoblastic Leukemia2.4-[1]
Z-138Mantle Cell Lymphoma142-[1]

Table 1: Comparative IC50 and DC50 Values of this compound in Various Cancer Cell Lines. IC50 represents the concentration at which 50% of the target protein (c-MYC) is inhibited, while DC50 is the concentration for 50% degradation of the target proteins (BRD2/3/4).

Cell LineCancer TypeProtein TargetEffectCitation
22Rv1CRPCc-MYCDepletion with IC50 < 1 nM[1][2]
VCaPCRPCAndrogen Receptor (AR)Significant reduction in protein levels[4][5]
22Rv1, VCaP, LnCaP95CRPCBRD2, BRD3, BRD4Degradation with DC50 < 5 nM[2]
HepG2, Hep3BHCCBRD2, BRD3, BRD4Marked decrease at 0.1 µM[3]
22Rv1CRPCPARPCleavage indicating apoptosis[6]

Table 2: Effect of this compound on Key Protein Levels in Different Cancer Cell Lines.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay
  • Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Cancer cells (e.g., 22Rv1, HepG2, Hep3B) were seeded in 96-well plates at a density of 5,000 cells per well.[2][7]

    • The following day, cells were treated with a serial dilution of this compound for 72 hours.[2][7]

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[2]

    • Luminescence was measured using a plate reader, and the data were analyzed using GraphPad Prism to determine the IC50 values.[2]

Western Blotting for Protein Degradation
  • Principle: To detect and quantify the levels of specific proteins (e.g., BRD2, BRD3, BRD4, c-MYC, AR) following this compound treatment.

  • Procedure:

    • Cells were treated with various concentrations of this compound for a specified duration (e.g., 16 or 24 hours).[3][4]

    • Total protein was extracted from the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Protein concentration was determined using a BCA assay.[3]

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-BRD4, anti-c-MYC, anti-AR) overnight at 4°C.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin was used as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

  • Procedure:

    • Hepatocellular carcinoma cells (HepG2 and Hep3B) were treated with this compound for 24 hours.[3]

    • Cells were harvested, washed with cold PBS, and resuspended in 500 µL of binding buffer.[3]

    • Cells were then incubated with 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) in the dark for 30 minutes.[3]

    • The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for c-MYC and AR
  • Principle: To quantify the levels of c-MYC and Androgen Receptor (AR) in cell lysates.

  • Procedure:

    • 22Rv1 cells (for c-MYC) or VCaP cells (for AR) were seeded in multi-well plates (30,000-40,000 cells per well).[7]

    • Cells were treated with a serial dilution of this compound.[7]

    • After the treatment period, cell lysates were prepared, and the total protein concentration was determined.

    • ELISA was performed according to the manufacturer's protocol for the specific target protein.

    • The absorbance was measured, and the concentration of the target protein was calculated based on a standard curve.

Signaling Pathways and Mechanisms of Action

This compound functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

ARV771_Mechanism cluster_ARV771 This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Ternary_Complex Ternary Complex Formation cluster_Degradation Proteasomal Degradation ARV771 This compound BET_ligand BET Binding Moiety ARV771->BET_ligand VHL_ligand VHL E3 Ligase Binding Moiety ARV771->VHL_ligand BET BET Proteins (BRD2, BRD3, BRD4) BET_ligand->BET Binds VHL VHL E3 Ligase Complex VHL_ligand->VHL Recruits Ternary BET - this compound - VHL Ubiquitination Ubiquitination of BET Proteins Ternary->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation BET Protein Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of Action of this compound. this compound forms a ternary complex with BET proteins and the VHL E3 ligase, leading to the ubiquitination and proteasomal degradation of BET proteins.

The degradation of BET proteins by this compound has significant downstream effects on oncogenic signaling pathways, most notably the suppression of c-MYC and the Androgen Receptor (AR) pathway.

Downstream_Effects ARV771 This compound BET BET Proteins (BRD2/3/4) ARV771->BET Degrades cMYC c-MYC Transcription BET->cMYC Promotes AR_signaling Androgen Receptor Signaling BET->AR_signaling Promotes Proliferation Tumor Cell Proliferation cMYC->Proliferation Drives Apoptosis Apoptosis cMYC->Apoptosis Inhibits AR_signaling->Proliferation Drives AR_signaling->Apoptosis Inhibits

Figure 2: Downstream Signaling Effects of this compound. Degradation of BET proteins by this compound leads to the suppression of key oncogenic drivers like c-MYC and the Androgen Receptor, ultimately inhibiting tumor cell proliferation and inducing apoptosis.

Conclusion

This compound demonstrates potent and broad activity against a variety of cancer cell lines by effectively degrading BET proteins. Its ability to induce apoptosis and inhibit cell proliferation at nanomolar concentrations highlights its potential as a therapeutic agent. The downstream suppression of critical oncogenes such as c-MYC and the Androgen Receptor provides a clear mechanistic rationale for its anti-cancer effects. This guide provides a foundational comparison of this compound's efficacy, and further research into its effects on a wider range of cancer types and in vivo models is warranted.

References

ARV-771 Demonstrates Superior Efficacy in Enzalutamide-Resistant Prostate Cancer Models Compared to Traditional BET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NEW HAVEN, Conn. – Preclinical research highlights the potent efficacy of ARV-771, a small-molecule pan-BET degrader, in overcoming resistance to enzalutamide in prostate cancer models. Utilizing Proteolysis Targeting Chimera (PROTAC) technology, this compound induces the degradation of BET proteins (BRD2, BRD3, and BRD4), leading to profound anti-tumor activity. This guide provides a comparative analysis of this compound against other therapeutic alternatives, supported by experimental data, for researchers and drug development professionals in oncology.

This compound has been shown to be significantly more potent than traditional BET inhibitors in castration-resistant prostate cancer (CRPC) cell lines.[1][2] Unlike BET inhibitors that only suppress the activity of BET proteins, this compound actively triggers their degradation, resulting in a more profound and sustained downstream effect, including the suppression of androgen receptor (AR) signaling and AR levels.[3][4] This dual action is critical in enzalutamide-resistant settings where AR signaling remains a key driver of tumor growth.

Comparative In Vitro Efficacy

This compound demonstrates superior potency in inhibiting cell proliferation and inducing apoptosis in enzalutamide-resistant prostate cancer cell lines when compared to first-generation BET inhibitors such as JQ-1 and OTX015.

CompoundCell LineIC50 (nM) - ProliferationDC50 (nM) - BET Degradationc-MYC IC50 (nM)Reference
This compound 22Rv1~1-10<5<1[1][5][6]
VCaP~1-10<5<1[1][5]
LnCaP95~1-10<5<1[1][5]
JQ-1 22Rv1~100-1000N/A~10-100[1][5]
OTX015 22Rv1>1000N/A~100-1000[1][5]

Table 1: In Vitro Potency Comparison. Data compiled from preclinical studies on enzalutamide-resistant prostate cancer cell lines. This compound shows 10- to 500-fold greater potency than JQ-1 and OTX015.[1]

In Vivo Anti-Tumor Activity

In xenograft models of enzalutamide-resistant prostate cancer, this compound has demonstrated robust tumor growth inhibition and even tumor regression, a significant advantage over BET inhibitors which often only achieve tumor growth stasis.

CompoundAnimal ModelDosing ScheduleTumor Growth Inhibition (TGI)Key FindingsReference
This compound 22Rv1 Xenograft (Nu/Nu mice)30 mg/kg, s.c., dailyTumor RegressionTwo of ten mice were tumor-free after treatment.[1][2][3][7]
This compound VCaP Xenograft (SCID mice)10 mg/kg, s.c., Q3D or 3-on/4-off60% TGIIntermittent dosing was well-tolerated and effective.[3][7]
Enzalutamide VCaP Xenograft (SCID mice)-MarginalLimited impact on tumor growth in this resistant model.[7]
ZEN-3694 LuCaP 35CR PDX (Enzalutamide-resistant)-Tumor Progression InhibitionShowed efficacy in a patient-derived xenograft model.[8][9]

Table 2: In Vivo Efficacy in Enzalutamide-Resistant Models. this compound demonstrates significant tumor growth inhibition and regression in multiple xenograft models.

Mechanism of Action: A Tale of Two Strategies

The superiority of this compound lies in its distinct mechanism of action compared to traditional BET inhibitors.

cluster_0 This compound (PROTAC) cluster_1 BET Inhibitors (e.g., JQ-1) ARV771 This compound BET BET Protein (BRD2/3/4) ARV771->BET Binds to VHL VHL E3 Ligase ARV771->VHL Recruits Proteasome Proteasome BET->Proteasome Ubiquitination & Targeting Degradation BET Protein Degradation Proteasome->Degradation BETi BET Inhibitor BET2 BET Protein (BRD2/3/4) BETi->BET2 Binds & Inhibits Inhibition Transcriptional Repression BET2->Inhibition

Caption: Mechanism of Action: this compound vs. BET Inhibitors.

The PROTAC mechanism of this compound leads to the catalytic degradation of BET proteins, which not only suppresses downstream oncogenic signaling, such as the c-MYC pathway, but also impacts the expression of the androgen receptor and its splice variants, like AR-V7, which are implicated in enzalutamide resistance.[3]

Signaling Pathway Disruption

This compound's degradation of BET proteins has a cascading effect on key signaling pathways driving enzalutamide-resistant prostate cancer.

ARV771 This compound BET BET Proteins (BRD2/3/4) ARV771->BET Degrades Apoptosis Apoptosis ARV771->Apoptosis Induces AR_signaling AR & AR-V7 Signaling BET->AR_signaling Regulates cMYC c-MYC Expression BET->cMYC Regulates Proliferation Tumor Cell Proliferation AR_signaling->Proliferation Drives cMYC->Proliferation Drives

Caption: this compound's Impact on Key Oncogenic Pathways.

Other Alternatives in Development

While this compound represents a significant advancement, other novel agents are also being explored for enzalutamide-resistant prostate cancer.

  • Next-Generation BET Inhibitors: Compounds like ZEN-3694 have shown promise in preclinical models and are being investigated in clinical trials, often in combination with enzalutamide.[8][9][10][11]

  • Next-Generation AR Degraders: PROTACs that directly target the androgen receptor, such as ARV-110 (Bavdegalutamide) and ARV-766, are in clinical development and have shown encouraging early results in patients with metastatic castration-resistant prostate cancer.[12][13][14][15] These agents aim to overcome resistance mechanisms driven by AR mutations and amplification.

Experimental Protocols

In Vitro Cell Proliferation Assay

A representative protocol for assessing the anti-proliferative effects of compounds on prostate cancer cell lines is as follows:

  • Cell Seeding: Enzalutamide-resistant prostate cancer cells (e.g., 22Rv1, VCaP, LnCaP95) are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.[1]

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, JQ-1) for 72 hours.[1]

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50).

Start Seed Cells (96-well plate) Treatment Add Serial Dilutions of Compounds Start->Treatment Incubation Incubate 72 hours Treatment->Incubation Assay Add CellTiter-Glo® Reagent Incubation->Assay Read Measure Luminescence Assay->Read Analysis Calculate IC50 Values Read->Analysis

Caption: In Vitro Cell Proliferation Assay Workflow.

In Vivo Xenograft Model

The following outlines a general procedure for evaluating in vivo efficacy:

  • Tumor Implantation: Male immunodeficient mice (e.g., Nu/Nu or SCID) are subcutaneously injected with a suspension of enzalutamide-resistant prostate cancer cells (e.g., 22Rv1 or VCaP).

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered the test compounds (e.g., this compound) or vehicle control via a specified route (e.g., subcutaneous injection) and schedule.[1][2][3][7]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream effects.

Implantation Subcutaneous Injection of Tumor Cells Growth Tumor Growth to 100-200 mm³ Implantation->Growth Randomization Randomize Mice into Treatment Groups Growth->Randomization Dosing Administer Compounds (e.g., daily s.c.) Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight Dosing->Monitoring Endpoint Excise Tumors for Analysis Monitoring->Endpoint

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound stands out as a highly effective agent in preclinical models of enzalutamide-resistant prostate cancer, demonstrating clear advantages over traditional BET inhibitors due to its PROTAC-mediated protein degradation mechanism. Its ability to induce robust and sustained degradation of BET proteins leads to superior anti-proliferative and pro-apoptotic activity, and impressive in vivo tumor regression. While other promising alternatives are emerging, the preclinical data for this compound provides a strong rationale for its continued investigation as a potential therapeutic strategy for patients with advanced, treatment-resistant prostate cancer.

References

Synergistic Effects of ARV-771 with Other Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

ARV-771 is a small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader based on Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3] It functions by inducing the ubiquitination and subsequent proteasomal degradation of BET proteins BRD2, BRD3, and BRD4, which are critical readers of histone acetylation marks involved in transcriptional regulation.[4][5] This degradation leads to the suppression of key oncogenic signaling pathways, including the Androgen Receptor (AR) pathway in prostate cancer, making this compound a promising therapeutic agent.[6] Preclinical studies have shown that this compound is more effective than BET inhibitors in cellular models of castration-resistant prostate cancer (CRPC).[5][6]

This guide provides an objective comparison of the synergistic effects of this compound when combined with other therapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations.

This compound and Sorafenib in Hepatocellular Carcinoma (HCC)

Rationale for Synergy: In HCC, treatment with this compound alone can lead to the activation of compensatory pro-survival signaling pathways, specifically the MEK/ERK and p38 MAPKs, which can limit its efficacy.[4] Sorafenib is a multi-kinase inhibitor that targets Raf kinases, which are upstream activators of the MEK/ERK pathway.[4] The combination of this compound and sorafenib is hypothesized to create a synergistic anti-tumor effect by simultaneously targeting the primary oncogenic driver (via BET degradation) and blocking the compensatory resistance pathways.[4]

Quantitative Data Summary: The synergistic effect on cell viability was observed in HepG2 and Hep3B liver cancer cell lines when treated with a combination of this compound and sorafenib for 24 hours.[4]

Cell LineTreatment% Cell Viability (Mean ± SD)Synergy Observation
HepG2 Control100 ± 0N/A
This compound (1 µM)~70-
Sorafenib (5 µM)~80-
This compound (1 µM) + Sorafenib (5 µM) ~40 The combination treatment resulted in a significantly greater reduction in cell viability than either agent alone, indicating a synergistic interaction.[4]
Hep3B Control100 ± 0N/A
This compound (1 µM)~75-
Sorafenib (5 µM)~85-
This compound (1 µM) + Sorafenib (5 µM) ~50 Similar to HepG2 cells, the combination therapy demonstrated a synergistic effect in suppressing the growth of Hep3B cells.[4]

Experimental Protocol: Cell Viability Assay The synergistic effect of this compound and sorafenib was quantified using a standard cell viability assay.[4]

  • Cell Seeding: HepG2 and Hep3B cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound (0.25, 0.5, 1 µM), sorafenib (1.25, 2.5, 5 µM), or a combination of both for 24 hours. A vehicle-treated group served as the control.

  • Viability Assessment: After the 24-hour incubation, a cell viability reagent (such as MTT or CellTiter-Glo) was added to each well according to the manufacturer's instructions.

  • Data Acquisition: The absorbance or luminescence, which is proportional to the number of viable cells, was measured using a plate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. Synergy was determined by comparing the effect of the combination treatment to the effects of the individual drugs.

Signaling Pathway Diagram

Caption: Synergistic mechanism of this compound and Sorafenib in HCC.

This compound in Enzalutamide-Resistant Prostate Cancer

Rationale for Combination/Sequencing: Enzalutamide is an androgen receptor (AR) antagonist used to treat CRPC. However, resistance often develops, partly through mechanisms like the expression of AR splice variants (e.g., AR-V7) that lack the ligand-binding domain targeted by enzalutamide.[6] this compound degrades the entire BET protein, which in turn transcriptionally downregulates both full-length AR (FL-AR) and AR-V7.[6] This provides a strong rationale for using this compound to overcome enzalutamide resistance.

Quantitative Data Summary: this compound demonstrated significant efficacy in a 22Rv1 mouse xenograft model, which is known to be resistant to enzalutamide and expresses AR-V7.[6]

Treatment Group (22Rv1 Xenograft)Dosage & ScheduleOutcome% Tumor Growth Inhibition (TGI)
VehicleN/AProgressive tumor growth0%
Enzalutamide10 mg/kg, dailyMinimal impact on tumor growth~10%
This compound 10 mg/kg, daily (subcutaneous) Tumor Regression >100% (Regression)
This compound 30 mg/kg, daily (subcutaneous) Sustained Tumor Regression >100% (Regression)

Experimental Protocol: In Vivo Xenograft Study

  • Cell Implantation: Male immunodeficient mice (e.g., Nu/Nu) were subcutaneously injected with 22Rv1 CRPC cells suspended in a suitable medium like Matrigel.

  • Tumor Growth: Tumors were allowed to grow to a predetermined average size (e.g., 150-200 mm³).

  • Randomization & Treatment: Mice were randomized into different treatment groups (e.g., vehicle, enzalutamide, this compound at different doses).

  • Drug Administration: this compound was administered subcutaneously daily. Enzalutamide was administered orally. The vehicle control group received the corresponding delivery solution.

  • Monitoring: Tumor volume and body weight were measured regularly (e.g., 2-3 times per week). Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint & Analysis: The study was concluded after a defined period or when tumors in the control group reached a maximum allowed size. Tumor growth inhibition was calculated for each group relative to the vehicle control. Pharmacodynamic analysis of tumor tissue (e.g., measuring BRD4 and c-MYC levels) was also performed.[7]

Experimental Workflow Diagram

G cluster_treatment Daily Treatment start Start implant Implant 22Rv1 Cells into Mice start->implant tumor_growth Allow Tumors to Grow to ~150mm³ implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize vehicle Vehicle Control enza Enzalutamide arv_low This compound (10mg/kg) arv_high This compound (30mg/kg) monitor Measure Tumor Volume & Body Weight vehicle->monitor enza->monitor arv_low->monitor arv_high->monitor endpoint Endpoint Analysis: Calculate TGI monitor->endpoint end End endpoint->end

Caption: Workflow for the in vivo xenograft study.

Potential Synergy with PARP Inhibitors (PARPi)

Rationale for Synergy: this compound induces apoptosis in cancer cells, a process confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP).[5][6] PARP inhibitors (PARPi) work by blocking a key DNA damage repair pathway. The combination is proposed to create synthetic lethality: this compound's primary anti-tumor action, coupled with the inhibition of DNA repair by a PARPi, could lead to an overwhelming accumulation of DNA damage and enhanced cancer cell death. This is particularly relevant as BET proteins have also been implicated in the regulation of DNA damage repair genes.

Quantitative Data Summary: Treatment of CRPC cells with this compound leads to robust induction of apoptosis, as measured by PARP cleavage.

Cell LineTreatmentObservation on PARP Cleavage
22Rv1 ControlNo detectable cleavage
OTX015 (BETi)No detectable cleavage
This compound (100 nM, 16h) Significant PARP Cleavage
This compound (1000 nM, 16h) Robust PARP Cleavage

Experimental Protocol: Western Blot for PARP Cleavage

  • Cell Culture and Lysis: 22Rv1 cells were cultured and treated with this compound (e.g., 100 nM, 1000 nM) or control compounds for 16 hours. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration of each lysate was determined using a BCA assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for PARP. This antibody detects both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). A primary antibody for a loading control (e.g., β-actin or GAPDH) was also used.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The presence of the 89 kDa band indicates apoptotic PARP cleavage.

Logical Relationship Diagram

G ARV771 This compound BET_degradation BET Protein Degradation ARV771->BET_degradation PARPi PARP Inhibitor SSB_repair Single-Strand Break Repair Inhibition PARPi->SSB_repair Apoptosis Induction of Apoptosis BET_degradation->Apoptosis PARP_cleavage PARP Cleavage Apoptosis->PARP_cleavage DNA_damage DNA Damage Apoptosis->DNA_damage Cell_Death Synergistic Cell Death DNA_damage->Cell_Death SSB_repair->DNA_damage Accumulation of

Caption: Proposed synergy between this compound and PARP inhibitors.

Potential Synergy with PI3K Inhibitors

Rationale for Synergy: There is significant crosstalk between the Androgen Receptor (AR) and the PI3K/AKT/mTOR signaling pathways in prostate cancer.[8] Inhibition of one pathway can lead to the compensatory upregulation of the other, contributing to therapeutic resistance.[8] Since this compound effectively downregulates AR signaling by degrading BET proteins, combining it with a PI3K pathway inhibitor could block this escape mechanism, leading to a more potent and durable anti-tumor response. Studies have shown strong synergy when combining direct AR antagonists with PI3K inhibitors.[8]

Signaling Pathway Diagram

G ARV771 This compound BET BET Proteins ARV771->BET Degrades PI3Ki PI3K Inhibitor PI3K PI3K PI3Ki->PI3K Inhibits AR_signaling AR Signaling BET->AR_signaling Promotes AR_signaling->PI3K Inhibits (Crosstalk) Proliferation Cancer Cell Proliferation & Survival AR_signaling->Proliferation AKT AKT PI3K->AKT AKT->AR_signaling Activates (Crosstalk) mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Crosstalk between AR and PI3K pathways targeted by combination.

References

In Vivo Reproducibility and Comparative Efficacy of the BET Degrader ARV-771

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers

This guide provides a comprehensive analysis of the published in vivo results for ARV-771, a first-generation PROTAC (Proteolysis Targeting Chimera) designed to degrade Bromodomain and Extra-Terminal (BET) proteins. For researchers in drug development and oncology, understanding the reproducibility and comparative efficacy of such compounds is critical. This document summarizes key in vivo studies, compares this compound to alternative BET degraders, and provides detailed experimental protocols to aid in the design and interpretation of future research.

Summary of In Vivo Performance

This compound has demonstrated significant in vivo anti-tumor activity in various preclinical cancer models. The initial groundbreaking studies have been followed by further research that, while not always direct replications, provides a body of evidence supporting the initial findings of in vivo efficacy. These independent studies, conducted in different cancer types, lend credence to the reproducibility of the foundational results.

Castration-Resistant Prostate Cancer (CRPC)

The primary indication for which this compound was initially investigated is CRPC. In vivo studies have consistently shown its ability to induce tumor regression in xenograft models.

Parameter Raina et al., 2016 [1][2][3]Independent Validation (General Findings) [4][5]
Animal Model Male Nu/Nu mice with 22Rv1 xenograftsMale Nu/Nu or SCID mice with CRPC xenografts (e.g., 22Rv1, VCaP)
This compound Dosing 10 mg/kg and 30 mg/kg, daily, subcutaneousSimilar dosing regimens have been reported in subsequent literature.
Key Outcomes Dose-dependent tumor growth inhibition and regression. Downregulation of BRD4, c-MYC, and AR-V7 in tumor tissue.Confirmation of tumor growth inhibition and target protein degradation.
Other Cancer Models

The anti-tumor activity of this compound has been explored in other cancer types, further supporting its potential as a therapeutic agent.

Cancer Type Key In Vivo Findings Reference
Hepatocellular Carcinoma (HCC) Significant reduction in tumor volume and weight in HepG2 xenografts.[5]
Mantle Cell Lymphoma (MCL) Inhibited in vivo growth and improved survival in MCL-engrafted mice; showed superior pharmacological properties compared to ARV-825.[6]
Secondary Acute Myeloid Leukemia (sAML) More effective than the BET inhibitor OTX015 in reducing leukemia burden and improving survival in a mouse model.[7]

Comparative Efficacy: this compound vs. Alternative BET-PROTACs

Several other BET-targeting PROTACs have been developed and evaluated in vivo. The most direct competitor to this compound in early-generation degraders is ARV-825, which utilizes the Cereblon (CRBN) E3 ligase for degradation, in contrast to this compound's use of von Hippel-Lindau (VHL).

Compound E3 Ligase Recruited Key In Vivo Comparative Findings References
This compound VHLIn a mantle cell lymphoma model, this compound was found to have superior pharmacological properties and better in vivo efficacy than ARV-825.[6] In a secondary AML model, this compound was more effective than the BET inhibitor OTX015.[7][6][7]
ARV-825 CRBNHas demonstrated in vivo efficacy in neuroblastoma and other cancer models.[8][9] While a direct head-to-head comparison in a solid tumor model with this compound is not extensively published, the MCL study suggests potential differences in efficacy.[8][9]
dBET1 CRBNShowed in vivo efficacy in a human leukemia xenograft model.[10][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of published findings. Below are summaries of the in vivo experimental protocols used in key studies of this compound.

Castration-Resistant Prostate Cancer (CRPC) Xenograft Model (Raina et al., 2016)
  • Cell Line: 22Rv1 human CRPC cells.

  • Animal Model: Male athymic nude (Nu/Nu) mice.

  • Tumor Implantation: 22Rv1 cells were implanted subcutaneously.

  • Drug Administration: this compound was administered via subcutaneous injections, typically at doses of 10 mg/kg or 30 mg/kg, once daily.

  • Endpoint Analysis: Tumor volume was measured regularly. At the end of the study, tumors were harvested for pharmacodynamic analysis, including Western blotting to assess the levels of BRD4, c-MYC, and AR-V7.[1][2][3][11][12]

Hepatocellular Carcinoma (HCC) Xenograft Model
  • Cell Line: HepG2 human HCC cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: HepG2 cells were injected subcutaneously to establish xenografts.

  • Drug Administration: Mice were treated with this compound or a vehicle control for 25 days.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for in vivo studies.

ARV771_Mechanism cluster_cell Tumor Cell ARV771 This compound Ternary_Complex Ternary Complex (this compound-BET-VHL) ARV771->Ternary_Complex BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary_Complex Downstream Downregulation of Oncogenic Transcription (e.g., c-MYC, AR-V7) VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET Degradation Degraded_BET->Downstream Leads to

Caption: Mechanism of Action of this compound.

InVivo_Workflow start Start cell_culture Cell Culture (e.g., 22Rv1, HepG2) start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Subcutaneous Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis (e.g., Western Blot) endpoint->analysis end End analysis->end

Caption: Typical In Vivo Xenograft Experimental Workflow.

References

Safety Operating Guide

Essential Safety and Handling Protocols for ARV-771

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of ARV-771, a potent BET bromodomain PROTAC (Proteolysis Targeting Chimera). Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination. While the Safety Data Sheet (SDS) from some suppliers may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is best practice to handle all novel research chemicals with a high degree of caution.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a crystalline solid that should be handled as a potentially hazardous compound.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Minimum Required PPE:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents direct skin contact. The outer glove should be removed and disposed of immediately after handling the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles and accidental splashes.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

Safe Handling and Operations

All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood Location prep_weigh Weigh Solid this compound prep_fume_hood->prep_weigh Procedure prep_dissolve Dissolve in Solvent (e.g., DMSO) prep_weigh->prep_dissolve Procedure handle_aliquot Aliquot Stock Solution prep_dissolve->handle_aliquot Transfer handle_exp Perform Experiment handle_aliquot->handle_exp Use disp_solid Solid Waste (Contaminated PPE, etc.) handle_exp->disp_solid Waste Stream disp_liquid Liquid Waste (Unused Solutions) handle_exp->disp_liquid Waste Stream disp_container Dispose in Labeled Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container

Figure 1. Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the minimum required PPE as outlined in the table above.

    • Conduct all manipulations of solid this compound within a certified chemical fume hood.

    • To weigh the compound, carefully transfer the desired amount from the stock vial to a tared weigh boat using a clean spatula.

    • Prepare stock solutions by dissolving the solid this compound in an appropriate solvent such as DMSO.[1][2]

  • In Case of Exposure:

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures:
  • Solid Waste:

    • This includes contaminated gloves, weigh boats, pipette tips, and any other disposable labware.

    • Collect all solid waste in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • This includes unused stock solutions and any experimental solutions containing this compound.

    • Collect all liquid waste in a separate, clearly labeled hazardous waste container for organic solvent waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • The recommended disposal method is incineration in a licensed hazardous waste facility.

Quantitative Data for this compound

PropertyValueSource(s)
Molecular Weight 986.64 g/mol [3][4]
Appearance Crystalline solid[1]
Storage Temperature -20°C[1][2]
Solubility in DMSO ≥ 50 mg/mL[3]
Solubility in Ethanol ~10 mg/mL[1]
Solubility in DMF ~20 mg/mL[1]

Experimental Protocols Cited

While specific experimental protocols will vary based on the research objectives, the preparation of this compound solutions is a common initial step.

Preparation of a 10 mM DMSO Stock Solution:
  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 986.64 g/mol = 0.0098664 g = 9.87 mg

  • Wearing appropriate PPE and working in a chemical fume hood, weigh out approximately 9.87 mg of solid this compound into a suitable vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.